Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-tributylstannyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO3.3C4H9.Sn/c1-2-9-6(8)5-3-4-10-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBGRFJCWKQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376846 | |
| Record name | Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126085-91-4 | |
| Record name | Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126085-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (CAS No. 126085-91-4) is a pivotal organometallic reagent in modern synthetic organic chemistry.[][2][3][4] Its unique structure, combining a reactive organostannane with a synthetically versatile isoxazole ester core, positions it as a high-value building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, primary applications, and proven methodologies, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and materials science. We will explore the mechanistic underpinnings of its reactivity, the strategic importance of the isoxazole scaffold, and provide a detailed, field-tested protocol for its application.
Core Compound Analysis: Properties and Specifications
Understanding the fundamental properties of a reagent is critical for its successful application. This compound is a dense, high-boiling liquid whose stability and reactivity are dictated by the interplay between the tin-carbon bond and the electron-deficient isoxazole ring.
| Identifier | Value | Source(s) |
| CAS Number | 126085-91-4 | [][2][3][4] |
| IUPAC Name | ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | [] |
| Molecular Formula | C18H33NO3Sn | [][2] |
| Molecular Weight | 430.17 g/mol | [][2][3] |
| Appearance | Yellow to brown viscous liquid | [] |
| Purity | Typically ≥95% | [][2] |
| Density | ~1.209 g/cm³ at 25 °C | [][3] |
| Refractive Index | n20/D ~1.534 | [][3] |
| Boiling Point | >300 °C | [3] |
| Storage | Store under inert gas (Argon), consider freezing (-20°C) for long-term stability | [2][5] |
The Engine of Innovation: The Stille Cross-Coupling Reaction
The primary utility of this compound lies in its function as the organostannane partner in the Stille cross-coupling reaction.[6][7] This palladium-catalyzed reaction is a cornerstone of C-C bond formation, prized for its tolerance of a wide range of functional groups, which is a critical advantage in the synthesis of complex molecules like active pharmaceutical ingredients (APIs).
The Catalytic Cycle: A Mechanistic Deep Dive
The Stille reaction proceeds via a well-understood catalytic cycle involving a palladium(0) catalyst. The cycle is self-validating; its successful turnover depends on the precise orchestration of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide, e.g., triflate) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (in this case, our isoxazole stannane) exchanges its organic group with the halide on the palladium center. This is often the rate-determining step. The tributyltin halide byproduct is formed here.
-
Reductive Elimination: The two organic moieties (R¹ and the isoxazole) on the Pd(II) center couple and are eliminated from the metal, forming the desired new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The stability of organostannanes to air and moisture is a significant practical advantage over other organometallics like organolithiums or Grignard reagents.[6] However, this must be balanced against the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification of the final products to remove tin residues.
The Isoxazole Core: A Privileged Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle that is frequently incorporated into the structure of bioactive molecules.[8] Its presence can confer favorable pharmacokinetic properties, including metabolic stability and improved cell permeability. The isoxazole moiety is a key component in a range of therapeutic agents.[8][9] Recent research highlights the development of isoxazole-3-carboxylate derivatives as potent antimycobacterial agents, underscoring the scaffold's relevance in addressing urgent public health threats like drug-resistant tuberculosis.[10]
This compound is therefore not just a reagent, but a strategic vehicle for introducing this "privileged" isoxazole-3-carboxylate scaffold into a target molecule. The workflow enables the rapid diversification of molecular libraries for screening.
Caption: Workflow for generating bioactive molecules via Stille coupling.
Experimental Protocol: A Self-Validating System
This section provides a representative, detailed protocol for a Stille coupling reaction. The causality behind each step is explained to ensure reproducibility and success.
Objective: To synthesize Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous, degassed Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated by oxidation. This step is critical for catalytic turnover.)
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
-
Reagent Addition (Causality: Adding solids first, particularly the catalyst, allows for complete inerting before adding the solvent and liquid reagents.)
-
To the cooled flask, add Pd(PPh₃)₄ (0.05 eq) and 4-iodoanisole (1.1 eq).
-
Evacuate and backfill the flask with inert gas again.
-
-
Solvent and Stannane Addition (Causality: Anhydrous and degassed solvent is used to prevent quenching of reactive intermediates and to minimize oxygen.)
-
Via syringe, add anhydrous, degassed toluene to dissolve the solids.
-
Via syringe, add this compound (1.0 eq) to the stirring solution.
-
-
Reaction Execution (Causality: Heat provides the activation energy for the reaction, particularly the oxidative addition and reductive elimination steps.)
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting materials. A typical reaction time is 12-24 hours.
-
-
Workup and Purification (Causality: The primary goal is to remove the highly toxic tributyltin iodide byproduct and the palladium catalyst.)
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin byproduct, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stirring vigorously for 1-2 hours will precipitate tributyltin fluoride as a solid, which can be filtered off.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification (Causality: Column chromatography is required to isolate the pure product from residual starting materials, catalyst decomposition products, and other minor byproducts.)
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Conclusion
This compound is a powerful and enabling reagent for synthetic chemists. Its true value is realized through its application in palladium-catalyzed Stille cross-coupling reactions, providing a reliable and versatile method for incorporating the medicinally significant isoxazole-3-carboxylate scaffold into complex molecules. While the toxicity of organotin reagents requires diligent handling and purification, the synthetic advantages offered by this building block ensure its continued and impactful role in the advancement of drug discovery and materials science.
References
-
CP Lab Safety. Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%, 100 mg. [Link]
-
ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. [Link]
-
National Institutes of Health (NIH). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. [Link]
-
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]
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- 6. Stille reaction - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate: A Keystone Building Block in Medicinal Chemistry
This guide provides an in-depth technical overview of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, a specialized organometallic reagent pivotal for the synthesis of complex molecular architectures in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's properties, synthesis, and application, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of a Functionalized Isoxazole
This compound (CAS No. 126085-91-4) is a versatile synthetic intermediate that marries two key chemical features: the biologically significant isoxazole core and a reactive organostannane moiety. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, where it contributes to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The tributylstannyl group serves as a highly effective handle for introducing this valuable isoxazole unit into target molecules via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction[3].
This guide will elucidate the fundamental properties of this reagent, provide a validated, logical synthetic approach, and detail its application in constructing carbon-carbon bonds, thereby empowering chemists to leverage its full potential in their research endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use. This compound is a dense liquid, sensitive to both air and moisture, necessitating handling under an inert atmosphere. All quantitative data are summarized in Table 1 for clarity.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₃NO₃Sn | , |
| Molecular Weight | 430.17 g/mol | , |
| CAS Number | 126085-91-4 | , |
| Appearance | Yellow to brown viscous liquid | |
| Density | 1.209 g/cm³ at 25 °C | |
| Boiling Point | >300 °C | |
| Refractive Index | n20/D 1.534 | |
| GHS Signal Word | Danger | |
| Hazard Statements | H301, H312, H315, H319, H360FD, H372, H410 | |
| Precautions | P202, P273, P280, P301+P310, P302+P352+P312 |
Causality Behind Handling Precautions: The toxicity of organotin compounds is well-documented. The tributyltin moiety is a potent toxicant, affecting the central nervous system and reproductive health (H360FD, H372). It is also highly toxic to aquatic life (H410). Therefore, all manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Its sensitivity to air and moisture implies that reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent degradation and ensure reproducibility.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed two-step synthesis provides a reliable method for accessing the title compound from commercially available starting materials.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis (Representative)
Step 1: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (Precursor)
This step is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an α-chloro oxime) and an alkyne.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under an Argon atmosphere, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (TEA, 1.1 equiv) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate. This step generates the reactive nitrile oxide intermediate in situ.
-
Alkyne Addition: Once the TEA addition is complete, add 3-bromopropyne (1.2 equiv) to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-(bromomethyl)isoxazole-3-carboxylate.
Step 2: Synthesis of this compound
This protocol is adapted from standard procedures for the palladium-catalyzed stannylation of organic halides[4].
-
Setup: To a dry Schlenk flask under Argon, add the Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 equiv), hexabutylditin ((Bu₃Sn)₂, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) (2x) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to afford the final product, this compound.
Characterization and Spectroscopic Insights
The structural confirmation of the final product relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure and data from similar organotin compounds[5][6].
-
¹H NMR: Expected signals would include the characteristic multiplets for the tributyl groups (approx. 0.9-1.6 ppm), a singlet for the isoxazole C4-proton (approx. 6.5-7.0 ppm), and the quartet and triplet for the ethyl ester group (approx. 4.4 and 1.4 ppm, respectively).
-
¹³C NMR: Key signals would include the carbons of the tributyl chains, the carbonyl carbon of the ester (approx. 160-165 ppm), and the carbons of the isoxazole ring. The carbon attached to the tin atom (C5) will show a characteristic chemical shift.
-
¹¹⁹Sn NMR: This is a definitive technique for organotin compounds. A single resonance is expected, and its chemical shift provides information about the coordination state of the tin atom.
-
Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 430.17. The spectrum would also display a characteristic isotopic pattern due to the multiple stable isotopes of tin.
Application in Synthesis: The Stille Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a powerful tool for forming C-C bonds and is highly valued for its tolerance of a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules in drug development[3].
General Workflow for Stille Coupling
Caption: General experimental workflow for the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Coupling (Representative)
This protocol describes a typical Stille coupling of this compound with a generic aryl bromide.
-
Reagent Preparation: To a dry Schlenk tube under an Argon atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any co-catalyst or ligand if required (e.g., CuI).
-
Inert Atmosphere: Seal the vessel, and subject it to three cycles of vacuum followed by backfilling with Argon to ensure an oxygen-free environment. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (or another suitable solvent like DMF or dioxane) via syringe. Then, add this compound (1.1-1.2 equiv) via syringe. The use of a slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide.
-
Reaction: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate. To remove the toxic tributyltin byproducts, wash the organic layer thoroughly with a saturated aqueous solution of potassium fluoride. A gelatinous precipitate of tributyltin fluoride will form and can be removed by filtration through Celite®.
-
Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is purified by silica gel column chromatography to afford the desired 5-aryl-isoxazole-3-carboxylate product.
The Catalytic Cycle: Mechanistic Understanding
A foundational understanding of the reaction mechanism is key to troubleshooting and optimization. The Stille coupling cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group (R') from the organostannane reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups (R and R') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Conclusion and Future Outlook
This compound stands as a highly valuable and strategic building block for medicinal chemists. Its utility in the Stille cross-coupling reaction provides a robust and functional-group-tolerant method for incorporating the pharmacologically relevant isoxazole scaffold into complex molecular targets. While the synthesis and handling of this reagent require care due to its toxicity and sensitivity, the synthetic advantages it offers are significant. As drug discovery programs continue to demand novel and diverse molecular architectures, the strategic application of versatile reagents like this will remain a cornerstone of innovation in pharmaceutical research.
References
-
CP Lab Safety. Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%.[Link]
-
De Meo, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Chemical Society. [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
-
Acmec Biochemical. this compound.[Link]
-
Ali, S., et al. (2006). Spectroscopic Characterisation and Biological Applications of Organotin(IV) Derivatives of 3-(N-Naphthylaminocarbonyl)-2-propenoic Acid. E-Journal of Chemistry. [Link]
-
Xiao, W., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]
-
Bande, G., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]
-
Nishikawa, T., et al. (1994). CROSS-COUPLING REACTIONS OF HALOISOXAZOLES WITH OLEFINS AND ACETYLENES. Heterocycles. [Link]
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Khan, S., et al. (2008). Synthesis, spectroscopic characterization, and in vitro fungicidal activity of some organotin(IV) complexes. Russian Journal of Coordination Chemistry. [Link]
-
Danish, M., et al. (2002). Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
-
Qi, X-L., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E. [Link]
-
Ansari, F. Y., & Dabholkar, V. V. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]
-
Majeed, A. J., et al. (1989). Stannylation reaction and cross-couplings in pyrimidines. Tetrahedron. [Link]
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A Comprehensive Technical Guide to the Synthesis of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide details a robust and efficient three-step synthesis pathway for Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, a valuable reagent in medicinal chemistry and drug development. The synthesis commences with the formation of the isoxazole ring to yield Ethyl 5-aminoisoxazole-3-carboxylate, followed by a Sandmeyer reaction to introduce a halogen at the 5-position, and culminates in a palladium-catalyzed Stille cross-coupling reaction to introduce the tributylstannyl moiety. This guide provides a thorough explanation of the chemical principles underpinning each synthetic step, detailed experimental protocols, and the rationale for the selection of reagents and reaction conditions.
Introduction
The isoxazole scaffold is a prominent heterocycle in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a tributylstannyl group, as in this compound, transforms the isoxazole into a versatile building block for further molecular elaboration, primarily through Stille cross-coupling reactions. This allows for the facile introduction of a wide array of organic substituents at the 5-position of the isoxazole ring, a critical step in the synthesis of novel drug candidates and complex organic molecules. This guide provides a comprehensive overview of a reliable synthetic route to this important intermediate.
Overall Synthesis Pathway
The synthesis of this compound is strategically designed in three distinct stages, beginning with the construction of the core isoxazole heterocycle, followed by functional group transformation to introduce a halogen handle, and concluding with the installation of the organotin moiety.
Caption: Overall three-step synthesis pathway.
Step 1: Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate
The initial and foundational step is the construction of the isoxazole ring. This is efficiently achieved through the reaction of an activated alkene, Ethyl 2-cyano-3-ethoxyacrylate, with hydroxylamine.
Reaction Scheme:
Caption: Isoxazole ring formation.
Causality Behind Experimental Choices:
-
Ethyl 2-cyano-3-ethoxyacrylate: This starting material is chosen for its dual functionality. The cyano and ester groups are electron-withdrawing, activating the double bond for nucleophilic attack by hydroxylamine. The ethoxy group acts as a good leaving group during the cyclization process.
-
Hydroxylamine: Hydroxylamine serves as the nitrogen and oxygen source for the isoxazole ring. The nucleophilic amino group initiates the reaction, and the hydroxyl group participates in the subsequent cyclization and dehydration to form the aromatic isoxazole ring.
Experimental Protocol: Ethyl 5-aminoisoxazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-cyano-3-ethoxyacrylate in ethanol.
-
Reagent Addition: To this solution, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or triethylamine) in water or ethanol. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography to yield Ethyl 5-aminoisoxazole-3-carboxylate as a solid.[1][2]
Step 2: Synthesis of Ethyl 5-iodoisoxazole-3-carboxylate via Sandmeyer Reaction
With the 5-aminoisoxazole in hand, the next critical transformation is the conversion of the amino group into a more versatile halide. The Sandmeyer reaction is a classic and reliable method for this purpose, allowing for the introduction of an iodine atom at the 5-position.[3][4]
Reaction Scheme:
Caption: Sandmeyer iodination reaction.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures forms a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas).
-
Iodide Source: Potassium iodide (KI) is used as the iodide source. The iodide ion displaces the diazonium group to form the stable 5-iodo-isoxazole derivative. While other copper halides are traditionally used in Sandmeyer reactions for chlorination and bromination, the reaction with iodide does not typically require a copper catalyst.[5]
Experimental Protocol: Ethyl 5-iodoisoxazole-3-carboxylate
-
Diazotization: Suspend Ethyl 5-aminoisoxazole-3-carboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to ensure the stability of the diazonium salt.
-
Iodide Addition: To the cold diazonium salt solution, add a solution of potassium iodide in water. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a solution of sodium thiosulfate to remove any excess iodine, followed by brine. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product is purified by column chromatography to afford Ethyl 5-iodoisoxazole-3-carboxylate.
Step 3: Synthesis of this compound via Stille Coupling
The final step involves the installation of the tributylstannyl group onto the isoxazole ring. The Stille cross-coupling reaction is the method of choice for this transformation, utilizing a palladium catalyst to couple the 5-iodo-isoxazole with a tin reagent.[6]
Reaction Scheme:
Caption: Stille cross-coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential for the catalytic cycle of the Stille reaction. It undergoes oxidative addition with the 5-iodo-isoxazole.
-
Organotin Reagent: Hexabutylditin is a common and effective source of the tributylstannyl group. It undergoes transmetalation with the palladium complex.
-
Solvent and Temperature: The reaction is typically carried out in an inert, high-boiling solvent like toluene or xylene, and heated to ensure a reasonable reaction rate.
Experimental Protocol: this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 5-iodoisoxazole-3-carboxylate in anhydrous toluene.
-
Reagent Addition: To this solution, add hexabutylditin and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product from the tin byproducts and catalyst residues. This will yield this compound as a liquid.[7][]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Ethyl 2-cyano-3-ethoxyacrylate | Hydroxylamine hydrochloride, Base | Ethyl 5-aminoisoxazole-3-carboxylate | Good to High |
| 2 | Ethyl 5-aminoisoxazole-3-carboxylate | NaNO₂, KI, H₂SO₄ | Ethyl 5-iodoisoxazole-3-carboxylate | Moderate |
| 3 | Ethyl 5-iodoisoxazole-3-carboxylate | Hexabutylditin, Pd(PPh₃)₄ | This compound | Moderate |
Conclusion
The described three-step synthesis provides a reliable and scalable pathway to this compound. Each step employs well-established and understood chemical transformations, ensuring reproducibility. The strategic choice of intermediates and reactions allows for the efficient construction of this valuable building block, which is poised for further elaboration in the synthesis of complex, biologically active molecules. This guide serves as a comprehensive resource for researchers in the field of organic and medicinal chemistry.
References
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(2017). THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. ResearchGate. [Link]
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-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate. PubChem. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Khalafy, J., & Ezzati, M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Russian Journal of General Chemistry, 78(6), 907-912.
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2875.
- Li, Y., et al. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. The Journal of Organic Chemistry, 84(18), 11958-11970.
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Al-Mousawi, S. M., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Qi, J.-T., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
- Sasai, H., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.
- Bellina, F., & Cauteruccio, S. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 26(16), 4983.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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starting materials for Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
An In-Depth Technical Guide to the Starting Materials for Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Introduction
This compound (CAS No. 126085-91-4) is a key organometallic intermediate in modern organic synthesis.[1] With a molecular weight of 430.17 g/mol , this dense, liquid compound serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[2] Its structure incorporates a functionalized isoxazole ring, a heterocycle of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[3] This guide provides a detailed exploration of the principal synthetic pathways and the requisite starting materials for its preparation, offering researchers a strategic overview for efficient synthesis.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct approaches. The choice between these pathways depends on the availability of precursors, desired scale, and tolerance for specific reaction conditions.
-
Pathway A: Late-Stage Stannylation. The most direct disconnection is at the carbon-tin bond of the isoxazole ring. This retrosynthetic step suggests a palladium-catalyzed coupling reaction between an activated isoxazole precursor, such as Ethyl 5-haloisoxazole-3-carboxylate, and an organotin reagent. This approach is advantageous as it builds the core heterocyclic structure first and introduces the synthetically versatile stannyl group in a final step.
-
Pathway B: Ring Formation via [3+2] Cycloaddition. A more fundamental disconnection breaks the isoxazole ring itself. The isoxazole heterocycle is classically formed via a 1,3-dipolar cycloaddition reaction.[4] This pathway involves reacting a stannylated alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole), which is typically generated in situ. This method constructs the stannylated ring system in a single, convergent step.
The following diagram illustrates these two divergent synthetic strategies.
Pathway A: Stannylation of a Pre-Formed Isoxazole Core
This pathway is often preferred for its reliability and the commercial availability of many organotin reagents. The critical step is the synthesis of the halogenated isoxazole precursor.
Core Starting Materials
-
Ethyl 5-Iodoisoxazole-3-carboxylate: This is the key electrophile. While not commonly available commercially, its synthesis can be achieved from simpler starting materials. A plausible route involves the reaction of ethyl 4-iodo-3-oxobutanoate with hydroxylamine. The butanoate precursor can be synthesized from ethyl acetoacetate through iodination.
-
Bis(tributyltin), [(Bu₃Sn)₂]: This is the source of the tributylstannyl moiety. It is a commercially available, air-sensitive liquid that serves as the nucleophile in the palladium-catalyzed reaction.
-
Palladium Catalyst: A palladium(0) source is required to catalyze the cross-coupling. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice for this transformation.
Experimental Protocol: Synthesis via Stannylation
Step 1: Synthesis of Ethyl 5-Iodoisoxazole-3-carboxylate (Illustrative)
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (NIS) at 0 °C and stir until the reaction is complete (monitored by TLC).
-
After aqueous workup and purification, dissolve the resulting ethyl 2-iodo-3-oxobutanoate in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).
-
Reflux the mixture for 4-6 hours. The cyclization reaction forms the isoxazole ring.[5]
-
Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield Ethyl 5-iodoisoxazole-3-carboxylate.
Step 2: Stannylation Reaction
-
In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve Ethyl 5-iodoisoxazole-3-carboxylate (1.0 eq) in anhydrous toluene (approx. 0.1 M).
-
Add bis(tributyltin) (1.1 eq) via syringe.
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution. The choice of a Pd(0) catalyst is critical as it initiates the catalytic cycle via oxidative addition into the carbon-iodine bond.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the target compound, this compound.
Pathway B: [3+2] Cycloaddition Strategy
This elegant approach builds the desired heterocycle from acyclic precursors in a highly convergent manner.[6] Success hinges on the careful preparation of the stannylated alkyne and the in situ generation of the unstable nitrile oxide.
Core Starting Materials
-
Ethyl Propiolate: This is the foundational C3 building block. It can be synthesized by the Fischer esterification of propiolic acid with ethanol under acidic catalysis.[7][8] Alternative methods include the oxidation of propargyl alcohol in the presence of ethanol.[9]
-
Tributyltin Hydride (Bu₃SnH): A key reagent for the hydrostannylation of the alkyne. It must be handled carefully due to its toxicity.
-
Ethyl 2-chloro-2-(hydroxyimino)acetate: This serves as the precursor to the required nitrile oxide. It can be prepared from ethyl glyoxylate by formation of the oxime followed by chlorination. The in situ generation of nitrile oxides from such precursors is a standard and necessary practice to avoid their rapid dimerization.[4][10]
Experimental Protocol: Synthesis via Cycloaddition
Step 1: Synthesis of Ethyl 3-(tributylstannyl)propiolate
-
To a solution of Ethyl Propiolate (1.0 eq) in a suitable solvent like THF, add Tributyltin Hydride (1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, ~0.02 eq).
-
Heat the reaction mixture at 60-70 °C for several hours. The hydrostannylation reaction adds the tin hydride across the triple bond.
-
Monitor the reaction for the consumption of starting materials. Upon completion, remove the solvent in vacuo and purify by distillation or chromatography to yield the stannylated alkyne.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the prepared Ethyl 3-(tributylstannyl)propiolate (1.0 eq) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in an inert solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq), dropwise. The base facilitates the elimination of HCl from the hydroxyimidoyl chloride, generating the reactive nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The cycloaddition proceeds to form the 3,5-disubstituted isoxazole ring with high regioselectivity.[11]
-
After the reaction is complete, perform an aqueous workup by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate this compound.
Comparison of Synthetic Pathways
| Feature | Pathway A: Late-Stage Stannylation | Pathway B: [3+2] Cycloaddition |
| Strategy | Linear; builds isoxazole first, then adds tin. | Convergent; builds stannylated isoxazole in one step. |
| Key Precursors | Ethyl 5-haloisoxazole-3-carboxylate, Bis(tributyltin) | Ethyl propiolate, Tributyltin hydride, Nitrile oxide precursor |
| Advantages | - More predictable and often higher yielding final step. - Avoids handling potentially unstable intermediates. | - Potentially shorter overall sequence. - High atom economy in the cycloaddition step. |
| Disadvantages | - May require synthesis of the halogenated isoxazole. - Use of expensive palladium catalyst. | - Requires synthesis of two custom fragments. - In situ generation of nitrile oxide can be sensitive. |
| Key Considerations | Catalyst deactivation, purity of organotin reagent. | Control of regioselectivity, stability of nitrile oxide. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary strategies: late-stage palladium-catalyzed stannylation of a pre-formed isoxazole ring or a convergent [3+2] cycloaddition reaction. The choice of route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise with organometallic catalysis versus cycloaddition chemistry. Both pathways provide reliable access to this valuable synthetic intermediate, empowering researchers in the fields of drug discovery and materials science to construct complex molecular architectures.
References
[7] ChemicalBook. (2024). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. [8] Wikipedia. (n.d.). Ethyl propionate. [6] Ramirez, J. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [9] Google Patents. (2008). CN101318900A - Process for synthesizing ethyl propiolate. [11] Wang, J., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [3] ResearchGate. (n.d.). Synthesis of isoxazoles via [4+1] cycloaddition. [5] Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC - NIH. [4] BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. [12] ResearchGate. (n.d.). Stille cross-coupling reactions of isoxazolyl-4-stannyl derivatives. Sigma-Aldrich. (n.d.). Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate. [1] Parchem. (n.d.). This compound (Cas 126085-91-4). [2] ChemicalBook. (n.d.). 126085-91-4(ETHYL 5-TRIBUTYLSTANNANYLISOXAZOLE-3-CARBOXYLATE) Product Description. [10] Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).
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A Technical Guide to the Safe Handling and Application of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Introduction
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a valuable organometallic reagent in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it serves as an efficient building block for introducing the isoxazole-3-carboxylate scaffold into complex molecular architectures.[1][2][3][4] The isoxazole moiety is a privileged heterocycle found in numerous pharmaceutical agents, making this reagent particularly relevant to drug discovery and development professionals.[5]
However, the synthetic power of this compound is inextricably linked to the significant toxicological risks posed by its tributyltin (TBT) group. Organotin compounds, especially tri-substituted derivatives, are highly toxic and present substantial health and environmental hazards.[6] This guide provides a comprehensive framework for researchers and scientists to handle, use, and dispose of this compound with the highest degree of safety, ensuring both personal protection and environmental stewardship. Adherence to these protocols is not merely recommended; it is essential for responsible laboratory practice.
Section 1: Compound Profile & Hazard Analysis
A thorough understanding of the compound's properties is the foundation of a robust safety plan. The primary hazard is not the isoxazole core but the covalently bound tributyltin group, which dictates the compound's toxicological profile.
Chemical & Physical Properties
The physical characteristics of this reagent are critical for its proper storage and handling. It is a high-boiling, air and moisture-sensitive liquid, necessitating handling under an inert atmosphere.[7][8]
| Property | Value | Source |
| CAS Number | 126085-91-4 | [7][][10] |
| Molecular Formula | C₁₈H₃₃NO₃Sn | [7][][10] |
| Molecular Weight | 430.17 g/mol | [7][][10] |
| Appearance | Yellow to brown viscous liquid | [][10] |
| Boiling Point | >300 °C | [8][10] |
| Density | ~1.209 g/cm³ at 25 °C | [][10] |
| Flash Point | 93 °C (199.4 °F) | [8][10] |
| Sensitivity | Air & Moisture Sensitive | [8] |
| Storage | Store under inert gas (Argon). Some suppliers recommend freezing. | [7][11] |
Toxicological Profile: The Core Hazard of Tributyltin (TBT)
Tributyltin compounds are systemic toxicants, with exposure possible through inhalation, ingestion, and, significantly, dermal absorption.[6][12] The toxicity of organotins is generally highest for tri-alkyl derivatives and decreases as the alkyl chain length increases; however, tributyltin derivatives remain highly hazardous.[6]
-
Neurotoxicity : Organotin compounds are acknowledged for their neurotoxic effects, capable of producing a range of neurological symptoms.[13][14]
-
Immunotoxicity : TBT compounds are known to be potent immunotoxicants.
-
Reproductive & Developmental Toxicity : This compound is classified as a reproductive toxin, with the potential to damage fertility and harm an unborn child.[6][10]
-
Organ Damage : Prolonged or repeated exposure causes damage to organs, including the liver and kidneys.[10][13][15]
-
Dermal Effects : Brief contact can cause severe skin irritation and may result in chemical burns.[16] Organotins are well-absorbed through the skin.[16]
-
Environmental Hazard : TBT compounds are exceptionally toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment due to their persistence and bioaccumulation.[17][18]
GHS Hazard Classification
The Globally Harmonized System (GHS) classification underscores the severe hazards associated with this reagent. The "Danger" signal word indicates the highest level of hazard.[8][10]
| Pictogram | GHS Class | Hazard Statement |
| ☠️ | Acute Toxicity 3 (Oral) | H301 : Toxic if swallowed |
| ☣️ | Reproductive Toxicity 1B | H360FD : May damage fertility. May damage the unborn child |
| ☣️ | STOT RE 1 | H372 : Causes damage to organs through prolonged or repeated exposure |
| 🌳 | Hazardous to the Aquatic Environment (Acute & Chronic) | H410 : Very toxic to aquatic life with long lasting effects |
| ❗ | Acute Toxicity 4 (Dermal) | H312 : Harmful in contact with skin |
| ❗ | Skin Irritation 2 | H315 : Causes skin irritation |
| ❗ | Eye Irritation 2 | H319 : Causes serious eye irritation |
Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
Given the high toxicity, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by a comprehensive PPE strategy.
The Principle of Containment: Mandatory Use of Fume Hoods
All manipulations of this compound—including weighing, transferring, and reaction setup and work-up—must be performed inside a certified chemical fume hood.[12][19][20] This is the primary engineering control designed to prevent the inhalation of toxic vapors and aerosols, which is a critical route of exposure.[12] It is best practice to designate a specific fume hood or a demarcated area within a hood for all organotin work to prevent cross-contamination.[12]
The Last Line of Defense: A Multi-Layered PPE Strategy
PPE is not a substitute for proper engineering controls but is essential to protect from splashes, spills, and unforeseen exposures.
-
Hand Protection : Chemical-resistant gloves are required. Given that organotins can be absorbed through the skin, double-gloving provides an additional layer of safety against potential tears or rapid permeation.[12] Nitrile or neoprene gloves are commonly used.[19]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[21] Due to the severe irritation and potential for burns, a full-face shield must be worn over the goggles during any transfer or procedure with a significant splash hazard.[12][19][21]
-
Body Protection : A chemical-resistant or flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required to protect the skin.[19][20]
Mandatory PPE Ensemble```dot
Caption: Standard workflow for Stille reaction work-up.
Protocol: Decontamination of Glassware
All glassware that has come into contact with organotin compounds must be rigorously decontaminated to prevent cross-contamination and ensure safety.
-
Initial Rinse : Immediately after use, rinse the glassware with an organic solvent (e.g., acetone or toluene) to remove the bulk of the residue. This rinseate must be collected as hazardous organotin waste. [19]2. Oxidative Soak : Immerse the rinsed glassware in a dedicated bath containing an oxidizing solution for at least 12 hours. [19]A common and effective solution is 1 M NaOH in 95% ethanol. Alternatively, a 10-20% nitric acid solution or commercial bleach can be used. [19]3. Disposal of Soak : The oxidizing solution should be considered hazardous waste and disposed of according to institutional guidelines.
-
Final Cleaning : After the soak, thoroughly rinse the glassware with tap water, followed by several rinses with deionized water, and then oven-dry. [19]
Section 5: Emergency Response
Prompt and correct action during an emergency is vital.
Spill Management
-
Evacuate : Alert personnel in the immediate area and evacuate. Restrict access. [12]2. Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Protect : Don full PPE, including respiratory protection if the spill is large or outside of a fume hood. [12][19]4. Contain & Absorb : For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. [6][17]Avoid generating dust.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable container clearly labeled "Hazardous Waste: Organotin Spill Debris". [6][19]6. Decontaminate : Clean the spill area with a cloth soaked in a suitable solvent, and then decontaminate with a bleach solution. All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
Immediate medical attention is required for all routes of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [12][22] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [12][22] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [12][17][22] |
| Ingestion | Do NOT induce vomiting . Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [12][22] |
Section 6: Waste Management
Proper segregation and disposal of organotin waste are critical for regulatory compliance and environmental protection.
Segregation and Labeling of Organotin Waste Streams
Due to their high toxicity, organotin waste streams must not be mixed with other laboratory waste. [21]
-
Solid Waste : Contaminated consumables such as gloves, pipette tips, paper towels, Celite®, and spill cleanup debris must be collected in a dedicated, sealed, and clearly labeled container. [19]* Liquid Waste : Unused reagent, reaction mixtures, and solvent rinses from glassware must be collected in a separate, dedicated, sealed, and properly vented container for liquid hazardous waste. [19]* Labeling : All waste containers must be clearly labeled with "Hazardous Waste: Organotin Compounds" and list the primary components. [19]
Waste Segregation Logic
Caption: Decision tree for organotin waste segregation.
Conclusion
This compound is a potent synthetic tool that enables the construction of valuable chemical entities. However, its utility is matched by its significant hazard profile. The risks associated with this reagent are manageable, but only through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to the handling, work-up, and disposal protocols outlined in this guide. A culture of safety and a deep respect for the toxicity of organotin compounds are paramount for any researcher utilizing this chemistry.
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- Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%, 100 mg - CP Lab Safety. (n.d.).
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applications of substituted isoxazoles in medicinal chemistry
An In-depth Technical Guide to the Applications of Substituted Isoxazoles in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Foreword: The Isoxazole Scaffold - A Cornerstone of Modern Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3] This guide provides an in-depth exploration of the multifaceted roles of substituted isoxazoles in drug development, moving beyond a simple catalog of applications to elucidate the underlying chemical principles and strategic considerations that make this moiety invaluable to the medicinal chemist. We will dissect its function as a versatile pharmacophore and a strategic bioisostere across a spectrum of therapeutic areas, supported by mechanistic insights, structure-activity relationships (SAR), and validated synthetic protocols.
The Isoxazole Moiety: Physicochemical Properties and Strategic Value
The isoxazole ring's utility stems from its distinct physicochemical characteristics. It is an electron-deficient aromatic system, which influences its metabolic stability and interaction with biological targets. The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors, while the ring system itself can participate in π–π stacking and hydrophobic interactions.[3] This versatility allows the isoxazole scaffold to be tailored for high-affinity binding to a multitude of biological targets, including enzymes and receptors.[4][5]
Furthermore, the weak N-O bond is a unique feature that can be exploited. Under specific physiological conditions or through metabolic action, this bond can cleave, leading to the formation of an active metabolite. This bio-activation is a key feature of the immunosuppressive drug Leflunomide, as we will explore in a later section.[6]
Key Therapeutic Applications & Case Studies
The structural versatility of the isoxazole ring has led to its incorporation into a wide array of FDA-approved drugs.[7][8] We will examine its role in three major therapeutic areas: anti-inflammatory, antibacterial, and anticancer applications.
Anti-inflammatory Agents: Targeting COX-2 and Beyond
Substituted isoxazoles are prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs), particularly as selective COX-2 inhibitors.
Case Study 1: Valdecoxib and Celecoxib - Selective COX-2 Inhibition
Valdecoxib, though withdrawn from the market due to cardiovascular concerns, serves as a quintessential example of an isoxazole-containing selective COX-2 inhibitor.[9][10] Its mechanism of action is the inhibition of prostaglandin synthesis, which is crucial for mediating pain and inflammation, by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[11][12] The selectivity for COX-2 over COX-1 is a key design feature intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13][14] The isoxazole ring in Valdecoxib, specifically the 4,5-diarylisoxazole arrangement, correctly orients the p-sulfamoylphenyl group into a hydrophilic side pocket of the COX-2 active site, a feature absent in COX-1, thus conferring its selectivity.[13][15] Celecoxib, a structurally related pyrazole-based COX-2 inhibitor, operates on a similar principle where a polar sulfonamide side chain binds to this specific hydrophilic region.[13][16]
Case Study 2: Leflunomide/Teriflunomide - Immunomodulation via DHODH Inhibition
Leflunomide is an isoxazole-containing prodrug used to treat rheumatoid arthritis.[17] In vivo, the isoxazole ring of leflunomide undergoes metabolic opening to form its active metabolite, teriflunomide.[6] Teriflunomide is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[18][19] Rapidly proliferating cells, such as activated T and B lymphocytes involved in autoimmune responses, are highly dependent on this pathway.[19] By inhibiting DHODH, teriflunomide exerts a cytostatic effect, reducing the proliferation of these immune cells and thereby diminishing the inflammatory response.[19] This distinct mechanism highlights the isoxazole ring's role as a bioactivatable functional group.
Antibacterial Agents: Overcoming β-Lactamase Resistance
The isoxazole moiety is a critical component of several semi-synthetic, penicillinase-resistant penicillins.
Case Study: Dicloxacillin
Dicloxacillin is a narrow-spectrum β-lactam antibiotic used to treat infections caused by Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[20] Like other penicillins, its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[21][22] It does this by binding to penicillin-binding proteins (PBPs), which are essential for the final step of cross-linking peptidoglycan chains.[23] The key innovation in dicloxacillin is the bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain. This group provides steric hindrance, which prevents the antibiotic from being hydrolyzed and inactivated by β-lactamase enzymes secreted by resistant bacteria.[24] This allows the core β-lactam ring to remain intact and exert its bactericidal effect.[23][24]
Anticancer Agents: A Scaffold for Diverse Mechanisms
The isoxazole scaffold has emerged as a versatile template for developing anticancer agents that target various hallmarks of cancer.[25][26]
Isoxazole derivatives have been shown to act as:
-
HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a chaperone protein that stabilizes numerous oncoproteins. Isoxazole-based compounds have been developed that show high binding potency against HSP90, leading to the degradation of its client proteins and inhibiting cancer cell growth.[27][28]
-
Tubulin Polymerization Inhibitors: Some isoxazole derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[27][28] This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis.
-
Kinase Inhibitors: The isoxazole ring serves as a scaffold for designing inhibitors of various protein kinases that are overactive in cancer cells, such as RET kinase.[28]
-
PARP Inhibitors: While no isoxazole-based PARP inhibitors are yet approved, the scaffold is being actively explored for its potential to inhibit Poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, which is a key target in cancers with BRCA1/2 mutations.[29]
The diversity of these mechanisms underscores the adaptability of the isoxazole ring in interacting with different biological targets, making it a highly valuable pharmacophore in oncology research.[25][27]
Summary of Key FDA-Approved Isoxazole-Containing Drugs
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Dicloxacillin | Antibiotic | Inhibits bacterial cell wall synthesis; resistant to β-lactamase.[20][24] |
| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor, preventing prostaglandin synthesis.[16][30] |
| Leflunomide | Immunosuppressant | Prodrug for Teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH).[6][17] |
| Teriflunomide | Immunomodulator (for MS) | Active metabolite of Leflunomide; inhibits DHODH.[18][31] |
| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor (withdrawn from market).[9][12] |
Experimental Protocols: Synthesis and Validation
The trustworthiness of any medicinal chemistry campaign relies on robust and reproducible synthetic protocols. The synthesis of substituted isoxazoles often proceeds through a chalcone intermediate.
Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative via Chalcone Intermediate
This protocol describes a common and reliable two-step method for synthesizing 3,5-disubstituted isoxazoles, a core structure in many of the drugs discussed.
Objective: To synthesize a 3-phenyl-5-(substituted phenyl)isoxazole derivative.
Causality: The workflow is based on two classic named reactions. First, a Claisen-Schmidt condensation is used to form an α,β-unsaturated ketone (chalcone) from an aromatic aldehyde and an acetophenone.[32] This creates the C3-C4-C5 carbon backbone. Second, a cyclization reaction with hydroxylamine hydrochloride introduces the N-O heteroatoms to form the five-membered isoxazole ring.[32]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium Acetate (CH₃COONa) (1.5 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Methodology:
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Base Addition: Slowly add 10 mL of 40% aqueous NaOH solution dropwise to the stirring mixture. Causality: The strong base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress should be monitored by TLC (e.g., 7:3 Hexane:EtOAc). A precipitate (the chalcone product) will often form.
-
Workup and Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until pH ~7. Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude chalcone from ethanol to yield the pure product.
Step 2: Synthesis of Isoxazole (Cyclization)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified chalcone (1.0 eq) from Step 1 in 40 mL of glacial acetic acid.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the mixture. Causality: Sodium acetate acts as a base to free the hydroxylamine nucleophile, which attacks the β-carbon of the chalcone, initiating the cyclization cascade.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 6-8 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Workup and Isolation: Allow the reaction to cool to room temperature. Pour the mixture into 200 mL of ice-cold water. A solid precipitate of the isoxazole product should form.
-
Purification: Filter the solid using a Büchner funnel, wash with water, and dry. If necessary, further purify the crude product by column chromatography on silica gel or recrystallization.
Step 3: Self-Validation via Characterization
-
¹H NMR & ¹³C NMR: Confirm the structure of the final product. Key indicators of success include the disappearance of the α,β-unsaturated proton signals from the chalcone and the appearance of a characteristic singlet for the C4-proton of the isoxazole ring (typically δ 6.5-7.0 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized isoxazole, confirming the correct molecular formula.
Conclusion and Future Perspectives
The substituted isoxazole is far more than a mere structural component; it is a dynamic and highly adaptable pharmacophore that continues to fuel innovation in medicinal chemistry. Its presence in drugs spanning anti-inflammatory, antibacterial, and anticancer therapies demonstrates its broad utility.[1][33] The ability of the isoxazole ring to serve as a stable scaffold, a key binding element, and a bioactivatable prodrug moiety ensures its continued relevance. Future research will likely focus on leveraging the isoxazole scaffold to tackle new and challenging biological targets, such as in the development of novel antiviral agents and treatments for neurodegenerative disorders.[34][35] The ongoing refinement of synthetic methodologies will further empower chemists to explore the vast chemical space of substituted isoxazoles, paving the way for the next generation of therapeutics.[2]
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The Pivotal Role of Organostannanes in Modern Organic Synthesis: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Reagent, a Gateway to Molecular Complexity
In the landscape of synthetic organic chemistry, the ability to forge carbon-carbon bonds with precision and predictability is paramount. Among the arsenal of methodologies developed to achieve this, palladium-catalyzed cross-coupling reactions stand as a testament to human ingenuity. This guide delves into the world of organostannanes, a class of organometallic compounds that, through the venerable Stille cross-coupling reaction, have unlocked synthetic pathways to molecules of immense complexity and significance, from life-saving pharmaceuticals to advanced materials. While not without its challenges, namely the toxicity of tin compounds, the Stille reaction's remarkable functional group tolerance and reliability have solidified its position as an indispensable tool.[1][2][3] This document aims to provide not just a theoretical overview, but a practical, in-depth understanding of the causality behind experimental choices, the nuances of reaction optimization, and the critical safety protocols required when harnessing the power of organostannanes.
The Heart of the Matter: Understanding Organostannane Reactivity
Organotin compounds, or organostannanes, are characterized by a tin-carbon bond. Their utility in organic synthesis stems from a unique balance of stability and reactivity. They are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[2] The reactivity of the tin-carbon bond can be tuned by the organic substituents, allowing for a broad scope of applications.
The cornerstone of organostannane chemistry in organic synthesis is the Stille cross-coupling reaction , a palladium-catalyzed process that couples an organostannane with an organic halide or pseudohalide (like a triflate).[2] The general transformation is as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃
Where R¹ and R² are the organic fragments to be joined, X is a halide or pseudohalide, and R³ is typically a non-transferable alkyl group like butyl or methyl.[1]
The reaction proceeds through a well-established catalytic cycle involving a palladium complex, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle: A Mechanistic Deep Dive
The Stille reaction is a finely orchestrated dance of oxidation states and ligand exchanges at the palladium center. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the R¹-X bond, forming a Pd(II) complex. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl.[4] Aryl and vinyl triflates are also excellent substrates.
-
Transmetalation: This is often the rate-determining step. The organostannane transfers its R² group to the palladium center, displacing the halide. The choice of the non-transferable "dummy" ligands on the tin atom can influence the rate of this step.
-
Reductive Elimination: The two organic fragments, R¹ and R², are coupled and eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Practical Applications and Strategic Considerations
The true power of the Stille reaction lies in its broad substrate scope and high functional group tolerance, making it a workhorse in the synthesis of complex molecules.
Synthesis of Bioactive Molecules and Natural Products
The Stille reaction has been instrumental in the total synthesis of numerous natural products and the development of novel therapeutic agents. Its ability to form C(sp²)-C(sp²) bonds under mild conditions is particularly valuable.
A notable example is its application in the synthesis of hypoxia-selective anticancer agents. In the development of 3-alkyl-1,2,4-benzotriazine 1,4-dioxides, such as the investigational drug SN29751, the Stille coupling was a key step for introducing the 3-alkyl substituent.[5] Microwave-assisted Stille coupling of 3-chloro-1,2,4-benzotriazine 1-oxides with organostannanes provided significantly improved yields compared to conventional heating, expanding the scope of structure-activity relationship (SAR) studies.[5]
While the total synthesis of the potent anticancer agent (+)-discodermolide has been accomplished through various strategies, some approaches have utilized palladium-catalyzed cross-coupling reactions for the assembly of its complex carbon skeleton.[6][7][8][9][10] Although Suzuki and other coupling methods were ultimately employed in several reported syntheses, the principles of C(sp²)-C(sp³) bond formation are exemplified in these endeavors.
A Comparative Overview of Key Cross-Coupling Reactions
While the Stille reaction is highly effective, it is important for the modern synthetic chemist to understand its place within the broader context of palladium-catalyzed cross-coupling reactions. The choice of which reaction to employ depends on a multitude of factors including reagent availability, cost, toxicity, and the specific functional groups present in the substrates.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Hiyama Coupling | Negishi Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OR')₂) | Organosilane (R-SiR'₃) | Organozinc (R-ZnX) |
| Toxicity of Reagent | High | Generally Low | Low | Moderate (moisture sensitive) |
| Functional Group Tolerance | Excellent | Good (can be sensitive to base) | Good | Excellent |
| Reaction Conditions | Generally mild, neutral | Often requires base | Requires fluoride or base activation | Mild, but requires anhydrous conditions |
| Byproduct Removal | Can be challenging | Generally straightforward | Can be challenging | Straightforward |
For the synthesis of bipyridines, for instance, the Negishi coupling often provides higher yields under milder conditions compared to the Stille coupling.[11] However, the Stille reaction's high reactivity can be advantageous in cases where the Suzuki coupling fails.[11] The Suzuki coupling is frequently favored in pharmaceutical development due to the low toxicity of boron-based reagents and their byproducts.[12]
In the Laboratory: Protocols and Best Practices
Successful execution of the Stille reaction requires meticulous attention to detail, from reagent preparation to the final workup.
Synthesis of Organostannane Reagents
While many organostannanes are commercially available, they can also be synthesized in the laboratory. A common method for preparing vinyltributylstannane involves the reaction of a Grignard reagent with tributyltin chloride.[13][14]
Experimental Protocol: Synthesis of Tributyl(vinyl)stannane
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask and covered with anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of vinylmagnesium bromide.
-
Reaction with Tributyltin Chloride: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of tributyltin chloride in anhydrous THF is then added dropwise.
-
Workup and Purification: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford tributyl(vinyl)stannane as a colorless oil.
A General Protocol for the Stille Cross-Coupling Reaction
The following is a general procedure for a palladium-catalyzed Stille coupling of an aryl halide with an organostannane. Optimization of the catalyst, ligand, solvent, and temperature is often necessary for specific substrates.
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of an Aryl Bromide with an Aryl Stannane [15]
-
Reaction Setup: To a flame-dried Schlenk flask are added the aryl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.06 eq). The flask is evacuated and backfilled with argon.
-
Solvent and Reagent Addition: Anhydrous dioxane and the aryl stannane (1.1 eq) are added via syringe.
-
Reaction: The mixture is stirred at 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
The Critical Role of Additives: The "Copper Effect"
The addition of copper(I) salts, particularly copper(I) iodide (CuI), can significantly accelerate the rate of Stille couplings.[16] This "copper effect" is attributed to the ability of CuI to act as a scavenger for free phosphine ligands in solution, which can inhibit the rate-determining transmetalation step.[16][17] In some cases, copper may also participate in a transmetalation with the organostannane to form a more reactive organocuprate species.[18][19][20]
Taming the Beast: Safe Handling and Removal of Tin Byproducts
The primary drawback of the Stille reaction is the high toxicity of organotin compounds.[21] All manipulations of organostannanes and the resulting tin-containing byproducts must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23]
Efficient removal of tin byproducts is crucial, especially in the synthesis of pharmaceuticals. Several methods have been developed for this purpose:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common method. The crude reaction mixture is washed with a saturated aqueous solution of KF. The fluoride ions react with the trialkyltin halides to form insoluble and easily filterable trialkyltin fluorides.[1][24][25]
-
Silica Gel Chromatography with Triethylamine: For less polar products, running a flash column on silica gel treated with a small percentage of triethylamine can effectively remove tin byproducts.[1][24][26]
-
Iodine Treatment: Unreacted organotin hydrides or hexaalkyldistannanes can be converted to the corresponding iodides by treatment with iodine, which can then be removed by a KF wash.[24]
The Future of Organostannanes in Synthesis
Despite the toxicity concerns, the Stille reaction remains a powerful and relevant tool in organic synthesis due to its broad scope and mild reaction conditions.[4] Ongoing research focuses on developing more environmentally benign protocols, such as performing the reaction in water using designer surfactants, and creating catalytic systems that are more active and selective.[27] The development of Stille couplings that are catalytic in tin would represent a major advance in green chemistry. Furthermore, the unique reactivity of organostannanes continues to be exploited in novel synthetic methodologies beyond the traditional Stille coupling.
Conclusion: A Balanced Perspective
Organostannanes, through the Stille reaction, have provided chemists with a robust and versatile method for the construction of complex organic molecules. For researchers in drug discovery and development, a thorough understanding of the underlying mechanisms, practical protocols, and safety considerations is essential for leveraging the full potential of this powerful synthetic tool. While the toxicity of tin reagents necessitates careful handling and purification, the rewards in terms of synthetic efficiency and molecular diversity are undeniable. As the field of organic synthesis continues to evolve, the principles established through the study of organostannanes will undoubtedly continue to inspire the development of new and even more powerful synthetic methods.
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A Straightforward Protocol for One-Pot Allylic Aminations/Stille Couplings. Org. Lett.2009 , 11(15), 3462-3465. [Link]
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Stille Coupling Reactions in the Synthesis of Hypoxia-Selective 3-Alkyl-1,2,4-Benzotriazine 1,4-Dioxide Anticancer Agents. J. Org. Chem.2006 , 71(18), 6907-6916. [Link]
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Total Synthesis of (+)-Discodermolide. J. Org. Chem.1998 , 63(23), 8031-8034. [Link]
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(+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation. J. Med. Chem.2004 , 47(1), 1-17. [Link]
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Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. J. Org. Chem.2005 , 70(7), 2832-2834. [Link]
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Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. [Link]
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Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. J. Org. Chem.2005 , 70(21), 8601-8604. [Link]
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Cyclocarbopalladation: Sequential Cyclization and C−H Activation/Stille Cross-Coupling in the Pd-5-Exo-Dig Reaction. Org. Lett.2005 , 7(1), 43-46. [Link]
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Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Org. Lett.2011 , 13(19), 5060-5063. [Link]
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Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Organometallics2019 , 38(15), 2894-2901. [Link]
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Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. ACS Fall 2025. [Link]
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A Senior Application Scientist's Guide to Stille Coupling Reactions with Heterocyclic Compounds
Abstract
The Stille cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between organostannane reagents and organic halides or pseudohalides, stands as a cornerstone of modern organic synthesis.[1] Its remarkable functional group tolerance and generally mild reaction conditions make it an indispensable tool, particularly in the synthesis of complex molecules such as pharmaceuticals and functional materials.[2][3] This guide provides an in-depth technical overview specifically tailored for researchers, scientists, and drug development professionals focused on the application of Stille coupling to heterocyclic compounds. We will dissect the catalytic cycle, explore the critical roles of each reaction component, present practical optimization strategies, address common challenges inherent to heterocyclic substrates, and provide validated protocols for immediate application.
Introduction: The Strategic Importance of Heterocyclic Biaryls
Heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The ability to couple these rings with other organic fragments, particularly to form biaryl structures, is of paramount importance. The Stille reaction offers a robust and versatile method for creating these C-C bonds, often succeeding where other coupling methods falter due to its tolerance of the diverse functionalities present in complex heterocyclic substrates.[4][5] From the synthesis of antitumor agents like Ircinal A to novel pyrrolo[2,1-c][6][7]benzodiazepines (PBDs), the Stille coupling has proven its value in constructing intricate molecular architectures that are otherwise difficult to access.[5][8]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Stille coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide or triflate (R¹-X), typically a halogenated heterocycle in our context, reacts with the Pd(0) complex.[10] This step involves the insertion of the palladium atom into the R¹-X bond, forming a new Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2. For this step to proceed efficiently, the heterocyclic halide must be sufficiently reactive. The general reactivity trend is I > Br > OTf >> Cl.[5]
-
Transmetalation: This is often the rate-determining step of the entire cycle.[7] The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the Pd(II) complex.[10] The precise mechanism can vary, but it results in a new Pd(II) intermediate where both coupling partners (R¹ and R²) are bound to the palladium center. The efficiency of this step is highly dependent on the nature of the R² group being transferred from the tin atom.
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled together, forming the desired C-C bond (R¹-R²).[6][10] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the R¹ and R² groups must typically be in a cis orientation on the palladium center.[6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Core Components: A Field Guide for the Bench Chemist
The success of a Stille coupling with a heterocyclic substrate is a direct function of the judicious selection of its core components. Each choice has a causal effect on the reaction's outcome.
The Palladium Catalyst & Ligands
The combination of the palladium source and its associated ligands dictates the reactivity and stability of the active catalyst.
-
Palladium Source: Both Pd(0) and Pd(II) complexes can be used.[5] Pd(0) sources like Pd(PPh₃)₄ are directly active but can be sensitive to air and storage.[11] Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are more stable and are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are most common. Their role is to stabilize the palladium center and modulate its reactivity. For challenging couplings, particularly with electron-deficient heterocycles like pyridines or electron-rich aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[11][12] Here, the field has moved towards sterically bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs), which can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps.[11][13]
| Component | Common Examples | Key Considerations for Heterocyclic Substrates |
| Pd(0) Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly active, but can degrade. Good for general-purpose couplings.[14] |
| Pd(II) Pre-catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | More stable to air. Requires in situ reduction. Often used in ligand screening.[5] |
| Standard Ligand | PPh₃, P(o-tol)₃ | Effective for many simple couplings. May be insufficient for challenging substrates. |
| Advanced Ligands | P(t-Bu)₃, XPhos, SPhos, RuPhos (Buchwald-type) | Bulky and electron-rich. Accelerate slow oxidative additions (e.g., with aryl chlorides or electron-deficient heterocycles).[11][12] |
| Other Ligands | AsPh₃ (Triphenylarsine), N-heterocyclic carbenes (NHCs) | AsPh₃ can sometimes offer unique reactivity.[4] NHCs are highly active and robust.[13] |
The Organostannane Reagent (R²-SnR₃)
Organostannanes are air- and moisture-stable, a significant practical advantage over other organometallics like boronic acids or organozinc reagents.[6] However, their toxicity necessitates careful handling and rigorous purification of the final product.[9][15]
The key to a selective reaction lies in the differential rate of group transfer from the tin atom. The "non-transferable" groups are typically simple alkyls like methyl or n-butyl.
Relative Rate of Group Transfer from Tin: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl > Benzyl >> Alkyl[16]
This predictable hierarchy is crucial for reaction design. To couple a heterocyclic aryl group, one would choose, for example, an aryl-tributylstannane, ensuring the aryl group is preferentially transferred over the butyl groups.
The Heterocyclic Partner (R¹-X)
The choice of the electrophile is critical.
-
Leaving Group (X): The reactivity order is generally I > Br ≈ OTf >> Cl.[10] While aryl chlorides are cheaper, their low reactivity often requires the use of more advanced, highly active catalyst systems.[5][12] For initial investigations, brominated or iodinated heterocycles are the most reliable starting points.[6]
-
Heterocycle Electronics: Electron-deficient heterocycles (e.g., pyridine, pyrimidine) can be challenging substrates.[11] Their ability to coordinate to the palladium center can sometimes inhibit catalysis. Conversely, some electron-rich heterocycles (e.g., furan, pyrrole) can also present unique challenges. In a direct comparison, Stille coupling often gives superior yields for heterocycles like furans, thiophenes, and pyridines compared to Suzuki coupling.[17]
Solvents and Additives
-
Solvents: Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation.[11] Common choices include toluene, dioxane, and DMF. The choice of solvent can influence reaction kinetics; for instance, polar aprotic solvents like DMF can sometimes accelerate the transmetalation step.[18]
-
Additives: Certain additives can have a profound, beneficial impact on the reaction rate and yield.
-
Copper(I) Iodide (CuI): CuI is a frequently used co-catalyst, especially for couplings involving sterically hindered reagents or when transmetalation is sluggish.[5][14] It is believed to act as a scavenger for free phosphine ligand, which can inhibit the reaction, and may also facilitate the transmetalation step through an alternative pathway.[16]
-
Lithium Chloride (LiCl): Often used in polar solvents like DMF. LiCl can accelerate transmetalation by breaking up tin aggregates or by forming a more reactive "ate" complex with the stannane.[14][19]
-
Fluoride Sources (CsF, KF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is more nucleophilic and undergoes transmetalation at a faster rate.[16][19]
-
Experimental Protocol & Optimization Workflow
The following section provides a self-validating, generalized protocol and a logical workflow for optimizing a novel heterocyclic Stille coupling.
General Experimental Protocol: Coupling of 3-Bromothiophene with Tributyl(vinyl)stannane
This protocol serves as a robust starting point for many heterocyclic systems.[11]
Materials:
-
3-Bromothiophene (1.0 eq)
-
Tributyl(vinyl)stannane (1.2 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromothiophene and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An active catalyst is paramount.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by the tributyl(vinyl)stannane.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up & Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Crucial Step (Tin Removal): Wash the organic mixture vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour (or overnight if necessary).[9][15] This precipitates the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite® to remove the solid tin fluoride precipitate.[20]
-
Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Optimization Workflow
When faced with a new or low-yielding heterocyclic coupling, a systematic approach is essential.
Caption: A decision workflow for optimizing heterocyclic Stille couplings.
Troubleshooting Common Challenges
| Challenge | Causality & Field Insights | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) sources can degrade. Pd(II) may not be reducing. Poor Oxidative Addition: The C-X bond is not reactive enough (e.g., chlorides, electron-rich heterocycles). | Use a fresh bottle of catalyst or a robust pre-catalyst. Ensure rigorous inert atmosphere.[11] Switch to a bulkier, electron-rich ligand (e.g., XPhos, P(t-Bu)₃) to accelerate oxidative addition.[11][12] |
| Stannane Homocoupling (R²-R²) | Occurs when two organostannane molecules react with the palladium center. Can be favored at higher temperatures or with excess stannane.[9] | Use only a slight excess of the stannane (1.1-1.2 eq).[11] Run the reaction at the lowest effective temperature. Consider adding the stannane slowly to the reaction mixture. |
| Dehalogenation of Starting Material | A side reaction where the halide is replaced by a hydrogen atom. Can be problematic in solvents like dioxane or DMF, or if the catalytic cycle stalls.[18] | Switch to a less coordinating solvent like toluene.[18] Use additives like CuI to accelerate the desired transmetalation step, outcompeting the dehalogenation pathway.[18] |
| Protodestannylation | Cleavage of the C-Sn bond by an acidic proton source (e.g., water, acidic functional groups on substrate).[16] | Ensure anhydrous conditions. If the substrate contains acidic protons (e.g., -OH, -NH), they may need to be protected, although Stille is known for its high functional group tolerance.[2] |
| Difficulty Removing Tin Byproducts | Tributyltin halides (e.g., Bu₃SnBr) and hexa-butyldistannane are often greasy, non-polar, and co-elute with the desired product.[15] | The KF wash is the primary method.[15] For stubborn cases: increase KF concentration, prolong stirring time, or use CsF.[20] Alternative methods include treatment with DBU/I₂ or specialized chromatography.[15] |
Conclusion and Future Outlook
The Stille coupling remains a premier method for the construction of carbon-carbon bonds in the context of heterocyclic chemistry. Its broad scope and functional group tolerance are significant assets in drug discovery and materials science.[4][21] While the toxicity of organotin reagents is a valid concern, the development of robust purification protocols and methods that are catalytic in tin are mitigating this drawback.[22][23] Future innovations will likely focus on further expanding the substrate scope to ever-more challenging heterocycles, developing more active and stable catalysts, and creating greener protocols that minimize tin waste, ensuring the Stille reaction's continued prominence in the synthetic chemist's toolbox.
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Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions - Benchchem.
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
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Tiberghien, A. C., et al. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][6][7]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 14(20), 5041-5044.
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The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF - ResearchGate.
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Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 19894-19919.
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significant dehalogenation in stille coupling : r/Chempros - Reddit.
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Methodological & Application
Application Notes and Protocols for the Stille Coupling of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Introduction: The Strategic Importance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[2][3] The functionalization of the isoxazole core is therefore a critical task for drug development professionals seeking to modulate pharmacological activity and optimize drug-like properties.
The Stille cross-coupling reaction stands as a powerful and highly versatile method for creating carbon-carbon bonds.[4][5] Its remarkable tolerance for a wide variety of functional groups and the general air and moisture stability of its organostannane reagents make it an indispensable tool in the synthesis of complex molecular architectures.[4] This guide provides a detailed protocol and technical insights for the use of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate , a key building block for introducing the 3-carboxyethyl-isoxazole moiety into target molecules.
This document is intended for researchers, synthetic chemists, and drug development professionals. It provides a comprehensive overview, a detailed experimental protocol as a starting point for optimization, safety considerations, and troubleshooting advice.
Reagent Overview: this compound
This organostannane reagent is a stable, yet highly toxic, liquid used to couple the isoxazole heterocycle at the C5 position. The tributyltin group serves as the transferable nucleophilic partner in the palladium-catalyzed cycle, while the ethyl ester at the C3 position provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
Table 1: Physicochemical and Safety Properties
| Property | Value |
| CAS Number | 126085-91-4 |
| Molecular Formula | C₁₈H₃₃NO₃Sn |
| Molecular Weight | 430.17 g/mol |
| Appearance | Yellow to brown viscous liquid |
| Density | 1.209 g/cm³ at 25 °C |
| Boiling Point | >300 °C |
| Hazard Classifications | Acute Toxicity (Oral, Dermal), Skin Irritant, Eye Irritant, Reproductive Toxicity, Specific Target Organ Toxicity (Repeated Exposure), Hazardous to the Aquatic Environment (Acute & Chronic)[6] |
| Signal Word | Danger [6] |
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Stille coupling is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, which regenerates the active Pd(0) species, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.
-
Transmetalation : The organostannane reagent (R²-SnBu₃) exchanges its organic group (the isoxazole moiety in this case) with the halide on the palladium center. This is often the rate-determining step of the cycle.[7] The precise mechanism can be complex, but it results in a new Pd(II) species bearing both organic partners.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Fig. 1: The Stille Catalytic Cycle
Experimental Protocol: Stille Coupling of this compound
Disclaimer: This is a general procedure based on established methods for similar heterocyclic stannanes and should be optimized for specific substrates. All operations involving organotin compounds must be performed in a certified chemical fume hood.
Materials and Equipment
-
This compound (1.1 equiv.)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) (2-5 mol%)
-
Ligand (if required, e.g., XPhos, P(o-tol)₃) (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Additive (optional, e.g., CuI, CsF)
-
Schlenk flask or reaction vial with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware, syringes, and magnetic stirrer
-
Saturated aqueous potassium fluoride (KF) solution
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and the aryl bromide (1.0 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with the inert gas. This is critical to remove oxygen, which can deactivate the catalyst.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., Toluene, to make a ~0.1 M solution) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Stannane Addition: Add this compound (1.1 equiv.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the aryl halide starting material. Reaction times can vary from 4 to 24 hours.
-
Workup - Tin Removal:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 30 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin fluoride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-isoxazole-3-carboxylate product.
Caption: Fig. 2: General Experimental Workflow
Reaction Optimization and Data
The choice of catalyst, ligand, solvent, and temperature can significantly impact the yield and reaction time. Electron-deficient aryl halides often couple more readily, while electron-rich or sterically hindered partners may require more active catalytic systems (e.g., using bulky, electron-rich phosphine ligands like XPhos) or the use of additives.
Table 2: Representative Conditions for Stille Coupling of Heterocyclic Stannanes (Note: This data is compiled from analogous systems and serves as a starting point for optimization with this compound)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Bromoanisole (e-rich) | Pd(OAc)₂ (2) | XPhos (4) | Toluene | 110 | 12-16 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene (e-poor) | Pd(PPh₃)₄ (3) | - | DMF | 95 | 4-8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 16 | 75-85 |
| 4 | Iodobenzene | Pd(PPh₃)₄ (2.5) | - | Toluene | 110 | 12 | >90 |
Safety, Handling, and Waste Disposal
CRITICAL: Organotin compounds are highly toxic. They can be absorbed through the skin and are potent neurotoxins.
-
Handling: Always handle this compound and all tin-containing waste inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double-layered nitrile gloves.
-
Spills: In the event of a spill, absorb the material with a spill pillow or absorbent material, place it in a sealed container, and label it clearly for hazardous waste disposal.
-
Glassware Decontamination: All glassware that has come into contact with organotin reagents should be decontaminated before standard washing. A common procedure is to soak the glassware overnight in a solution of household bleach or 1M KOH in isopropanol to oxidize the tin residues to less toxic inorganic tin species.
-
Waste Disposal: All tin-containing waste (reagents, reaction mixtures, contaminated celite, solvents from purification) must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with regular organic waste. Dispose of according to your institution's environmental health and safety guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (deactivated by oxygen). | Ensure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst. |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent like DMF or Dioxane. | |
| Poorly reactive aryl halide (e.g., chloride). | Switch to the corresponding aryl bromide or iodide. Use a more active catalyst system, such as one with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) and Pd(OAc)₂. | |
| Homocoupling of Stannane | Reaction conditions favor dimerization of the organostannane. | This is a common side reaction.[4] Ensure the reaction is strictly anaerobic. Lowering the catalyst concentration or temperature may help. |
| Incomplete Tin Removal | Insufficient stirring or time during KF wash. Precipitate is too fine. | Vigorously stir the biphasic mixture for at least one hour, or even overnight. Always filter the entire mixture through a pad of Celite® to remove the fine Bu₃SnF precipitate. Repeat the KF wash if necessary. |
| Product Decomposition | Substrate is sensitive to high temperatures or basic/acidic conditions. | Attempt the reaction at a lower temperature for a longer duration. Ensure the workup conditions are neutral. Stille couplings are generally valued for their mildness.[4] |
References
-
B. M. Trost, I. Fleming, Comprehensive Organic Synthesis, Pergamon Press, Oxford, 1991 . (URL: [Link])
-
G. A. R. Kumar, et al., RSC Advances, 2025 . (URL: [Link])
-
S. F. Vasilevsky, et al., Bioorganic & Medicinal Chemistry, 2018 , 26(10), 2748-2757. (URL: [Link])
-
J. K. Stille, Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. (URL: [Link])
-
V. Farina, V. Krishnamurthy, W. J. Scott, The Stille Reaction, Wiley, 1998 . (URL: [Link])
-
A. F. M. Noels, A. J. Hubert, Industrial Molecular Catalysis, Wiley-VCH, 2009 . (URL: [Link])
-
J. F. Hartwig, Organotransition Metal Chemistry: From Bonding to Catalysis, University Science Books, 2010 . (URL: [Link])
-
University of Rochester, Workup for Removing Tin Byproducts. (URL: [Link])
-
S. L. Buchwald, et al., Journal of the American Chemical Society, 2003 , 125(38), 11452-11453. (URL: [Link])
-
G. G. S. Duthie, et al., Toxicology Letters, 1990 , 50(2-3), 273-279. (URL: [Link])
-
National Research Council, Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, 2011 . (URL: [Link])
-
U.S. Department of Health and Human Services, NIOSH Pocket Guide to Chemical Hazards. (URL: [Link])
-
American Chemical Society, Safety in Academic Chemistry Laboratories, 8th ed., 2017 . (URL: [Link])
-
A. B. Charette, Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis, Wiley, 2011 . (URL: [Link])
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- 5. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategic Synthesis of 3,5-Disubstituted Isoxazoles via Palladium-Catalyzed Stille Coupling of Stannyl Precursors
Application Note & Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide to the synthesis of 3,5-disubstituted isoxazoles utilizing a robust and versatile palladium-catalyzed Stille cross-coupling reaction. We detail the strategic advantages of employing organostannane (stannyl) precursors, which offer excellent functional group tolerance and stability.[3][4] This document furnishes researchers with a detailed, step-by-step protocol, mechanistic insights, and practical considerations for the successful synthesis of this important class of heterocyclic compounds.
Introduction: The Significance of 3,5-Disubstituted Isoxazoles
The 3,5-disubstituted isoxazole motif is a cornerstone in modern drug discovery, present in a wide array of pharmacologically active compounds.[2][5] These heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][6] The ability to precisely install diverse substituents at the 3- and 5-positions allows for the fine-tuning of a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[7] Consequently, the development of efficient and modular synthetic routes to access libraries of these compounds is of paramount importance for accelerating drug development pipelines.[2][7]
The Stille Coupling Advantage for Isoxazole Synthesis
Among the various methods for constructing carbon-carbon bonds, the Stille cross-coupling reaction has emerged as a powerful tool for the synthesis of complex organic molecules.[8] This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[3][9]
Key Advantages:
-
Exceptional Functional Group Tolerance: The Stille reaction is compatible with a wide range of functional groups, including esters, amides, ketones, and nitro groups, minimizing the need for protecting group strategies.[4][9]
-
Air and Moisture Stability: Organostannane reagents are generally stable to air and moisture, simplifying their handling and storage compared to other organometallic reagents.[3][4][10]
-
Stereospecificity: The reaction proceeds with retention of stereochemistry, which is crucial for the synthesis of chiral molecules.[3]
-
Broad Scope: A wide variety of aryl, vinyl, and acyl halides or pseudo-halides can be used as coupling partners.[3]
Reaction Scheme & Workflow
The synthesis of 3,5-disubstituted isoxazoles via Stille coupling typically involves the reaction of a 3-halo-5-substituted isoxazole with an organostannane in the presence of a palladium catalyst.
DOT Script for General Reaction Scheme:
Caption: General scheme of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of a 3-aryl-5-phenylisoxazole.
4.1. Materials and Reagents
-
3-Iodo-5-phenylisoxazole
-
(4-Methoxyphenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-5-phenylisoxazole (1.0 eq.), (4-methoxyphenyl)tributylstannane (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add anhydrous toluene (10 volumes) to the flask via syringe.
-
Degassing: Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.
-
Reaction: Heat the mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF.[10] Stir vigorously for 30 minutes. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-methoxyphenyl)-5-phenylisoxazole.
Mechanistic Insights: The Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][9]
DOT Script for Stille Catalytic Cycle:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halo-isoxazole (R¹-X), inserting itself into the carbon-halogen bond to form a square planar Pd(II) intermediate.[3]
-
Transmetalation: The organostannane reagent (R²-SnR'₃) then exchanges its organic group (R²) with the halide on the palladium complex.[8][9] This step is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the 3,5-disubstituted isoxazole and regenerating the active Pd(0) catalyst.[3][9]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst or pre-activate it. Ensure rigorous exclusion of oxygen. |
| Poor quality of reagents | Use freshly distilled/purified solvents and reagents. | |
| Formation of homocoupled product | Reaction temperature too high or prolonged reaction time. | Optimize the reaction temperature and time. Monitor closely by TLC. This is a known side reaction.[4] |
| Difficulty in removing tin byproducts | Incomplete precipitation of tin salts. | Ensure vigorous stirring during the KF wash and allow sufficient time for precipitation. Multiple washes may be necessary.[10] |
Conclusion
The Stille cross-coupling reaction provides a highly effective and reliable method for the synthesis of 3,5-disubstituted isoxazoles from stannyl precursors. Its broad functional group tolerance and the stability of the organostannane reagents make it a valuable tool for the construction of diverse molecular libraries for drug discovery and development.[3] While the toxicity of organotin compounds is a consideration, proper handling and effective purification techniques can mitigate this issue, allowing researchers to harness the power of this versatile reaction.[4]
References
-
Stille Coupling. (n.d.). In OpenOChem Learn. Retrieved from [Link]
-
Stille Coupling. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. Retrieved from [Link]
-
Porta, R., et al. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Porta, R., et al. (2024, April 2). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Retrieved from [Link]
-
Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. (2025, August 7). Request PDF. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH. Retrieved from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved from [Link]
-
Aissa, I., et al. (2022, August 10). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. NIH. Retrieved from [Link]
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Application Notes and Protocols for the Stille Coupling of Aryl Halides with Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoxazole Moiety and the Stille Coupling
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, frequently incorporated into pharmacologically active molecules due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The synthesis of functionalized isoxazoles is therefore of significant interest. The palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups and often proceeding under mild conditions.[1] This makes it an invaluable tool for the late-stage functionalization of complex molecules in drug development pipelines.
This guide provides a comprehensive overview and detailed protocols for the Stille coupling of various aryl halides with Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, a key building block for the synthesis of 5-aryl-isoxazole-3-carboxylates. These products serve as versatile intermediates for the elaboration into a diverse range of bioactive compounds.
The Mechanism of the Stille Coupling: A Palladium-Catalyzed Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium complex.[2] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (Ar-X) to form a Pd(II) complex.[3]
-
Transmetalation: The organostannane, in this case, this compound, transfers the isoxazole group to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex, the aryl and isoxazole groups, are coupled and eliminated to form the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of a Stille coupling reaction is highly dependent on the judicious selection of several key parameters. For the coupling of this compound with aryl halides, the following factors should be carefully considered:
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be utilized. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The selection of the catalyst can significantly impact reaction efficiency and should be screened for optimal performance with the specific substrates.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Phosphine ligands such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently employed. For challenging couplings, more electron-rich and sterically demanding ligands may be beneficial.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents for Stille couplings include toluene, dioxane, and dimethylformamide (DMF). The polarity of the solvent can influence the rate of the transmetalation step.
-
Temperature: Reaction temperatures typically range from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the aryl halide and the stability of the reactants and catalyst.
-
Additives: In some cases, additives can significantly improve reaction rates and yields. For instance, copper(I) iodide (CuI) can act as a co-catalyst, and fluoride sources like cesium fluoride (CsF) can facilitate the transmetalation step.
Comparative Reaction Conditions
The following table summarizes a range of reaction conditions that have been successfully employed for the Stille coupling of various aryl halides with heteroaryl stannanes, providing a valuable starting point for the optimization of the coupling with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | - | 110 | 18 | High |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | CuI (10) | 90 | 12 | 85 |
| 3 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | - | 100 | 6 | 92 |
| 4 | 3-Bromobenzonitrile | Pd₂(dba)₃ (2) | AsPh₃ (8) | Toluene | - | 100 | 24 | 78 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | DMF | - | 80 | 16 | 89 |
Experimental Protocols
General Procedure for the Stille Coupling of an Aryl Halide with this compound
This protocol provides a general method for the Stille coupling reaction. Optimization of the specific conditions may be necessary for different aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of all oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-aryl-isoxazole-3-carboxylate.
Figure 2: General experimental workflow for the Stille coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure proper degassing to prevent catalyst oxidation. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Unreactive aryl halide | Switch to a more reactive halide (I > Br > Cl); consider using a more electron-rich ligand. | |
| Formation of side products | Homocoupling of the stannane | Use a slight excess of the aryl halide; add a phosphine scavenger. |
| Decomposition of reactants/products | Lower the reaction temperature; reduce the reaction time. | |
| Difficulty in removing tin byproducts | Incomplete removal during work-up | Perform multiple washes with aqueous KF; use a fluoride-impregnated silica gel for purification. |
Safety Precautions
-
Organotin compounds are highly toxic. Handle this compound and all tin-containing waste with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are precious metals and can be flammable. Handle with care and avoid inhalation of dust.
-
Solvents such as toluene, DMF, and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Stille coupling of aryl halides with this compound is a powerful and versatile method for the synthesis of 5-aryl-isoxazole-3-carboxylates. By carefully selecting and optimizing the reaction conditions, researchers can efficiently access a wide range of these valuable building blocks for drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
Sources
Application Notes and Protocols for the Functionalization of Isoxazole Rings via Stille Reaction
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of the isoxazole core is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.
Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the palladium-catalyzed Stille reaction offers a powerful and versatile tool for the formation of carbon-carbon bonds.[2][3] This reaction is particularly advantageous due to the stability of the organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups, making them highly compatible with complex molecular scaffolds.[4][5] This application note provides a detailed guide to the functionalization of the isoxazole ring using the Stille cross-coupling reaction, offering insights into the reaction mechanism, optimization of reaction conditions, and step-by-step protocols for researchers, scientists, and drug development professionals.
The Stille Reaction: A Mechanistic Overview
The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[3][4][6] The catalytic cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-isoxazole (R¹-X, where X is typically I, Br, or OTf) to form a square planar Pd(II) complex. This step involves the insertion of the palladium into the carbon-halogen bond.[4][6]
-
Transmetalation: The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium complex. This is often the rate-determining step of the reaction.[7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Key Parameters for Successful Isoxazole Functionalization
The success of the Stille coupling on an isoxazole scaffold is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Isoxazole Substrate | 4-Iodo or 4-bromoisoxazoles | The reactivity of the halide is crucial for the oxidative addition step. Iodides are generally more reactive than bromides. The synthesis of 4-iodoisoxazoles can be achieved through electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][8] |
| Organostannane | Aryl, heteroaryl, vinyl, or alkynyl tributylstannanes | Tributylstannanes are commonly used due to their stability and ease of handling. The choice of the organostannane will determine the functionality introduced onto the isoxazole ring. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. For less reactive substrates, using a combination of a Pd(II) source like Pd₂(dba)₃ with a phosphine ligand can be beneficial.[7] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Triphenylphosphine is a standard ligand. For challenging couplings, more electron-rich and bulky phosphine ligands can accelerate the reductive elimination step. Arsine ligands like AsPh₃ can also be effective. |
| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility of the reagents. Toluene and dioxane are good starting points. |
| Additives | CuI, LiCl | Copper(I) iodide can act as a co-catalyst, particularly in couplings with alkynylstannanes, by facilitating the transmetalation step. Lithium chloride can also accelerate the reaction by aiding in the cleavage of the tin-carbon bond.[4] |
| Temperature | 80-120 °C | The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or products. Microwave irradiation can often reduce reaction times and improve yields. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrates being used.
Protocol 1: Stille Coupling of a 4-Iodoisoxazole with an Arylstannane
This protocol describes a general procedure for the coupling of a 4-iodoisoxazole with a commercially available arylstannane.
Figure 2: Experimental workflow for the Stille coupling of a 4-iodoisoxazole.
Materials:
-
4-Iodoisoxazole derivative (1.0 mmol)
-
Aryltributylstannane (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the 4-iodoisoxazole, aryltributylstannane, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring under the inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of KF (2 x 20 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-isoxazole.
Protocol 2: Stille Coupling of a 5-Stannylisoxazole with an Aryl Bromide
This protocol outlines the coupling of a synthesized 5-stannylisoxazole with an aryl bromide, a common strategy when the desired isoxazole core is more readily stannylated.
Materials:
-
5-(Tributylstannyl)isoxazole derivative (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol)
-
Triphenylarsine (AsPh₃) (0.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a flame-dried Schlenk flask, combine the 5-(tributylstannyl)isoxazole, aryl bromide, Pd₂(dba)₃, AsPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80 °C with stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous KF solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 5-aryl-isoxazole product.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a more reactive palladium catalyst/ligand system, or adding a co-catalyst like CuI. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of Organostannane: The formation of a dimer of the organostannane coupling partner can be a significant side reaction.[3] This can sometimes be suppressed by using a lower reaction temperature or by the slow addition of the organostannane to the reaction mixture.
-
Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal from the final product.[4][5] Washing with a saturated aqueous solution of KF is an effective method for precipitating tributyltin halides. Additional purification by chromatography is almost always required.
-
Regioselectivity: The functionalization of isoxazoles can occur at different positions (C3, C4, or C5). The regioselectivity is determined by the position of the halide or stannane on the starting isoxazole. Careful synthesis of the starting materials is therefore critical to obtain the desired regioisomer.
Conclusion
The Stille reaction is a robust and reliable method for the functionalization of the isoxazole ring, providing access to a wide range of substituted derivatives for applications in drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful tool to synthesize novel isoxazole-containing compounds with high efficiency and predictability. The protocols provided in this application note serve as a solid foundation for the development of specific synthetic routes tailored to the needs of individual research projects.
References
- Loughlin, W. A. (1998). The Synthesis of Isoxazoles. Australian Journal of Chemistry, 51(9), 875-893.
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Harvard University. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches for functionalized isoxazoles. Retrieved from [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
- Waldo, J. P., & Larock, R. C. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
-
Stille cross-coupling reactions of isoxazolyl-4-stannyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. Retrieved from [Link]
- The synthesis, structure, and some reactions of sterically hindred α-silylisoxazoles. (1987). Journal of Organometallic Chemistry, 331(1), 1-9.
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille reaction | Brief theory, double cross-coupling. (2022, November 17). YouTube. Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from [Link]
- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022, July 20). The Royal Society of Chemistry. Retrieved from [Link]
-
Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. (n.d.). MDPI. Retrieved from [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Institutes of Health. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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purification of product after Stille coupling with organotin reagents
Application Notes and Protocols: Purification of Products After Stille Coupling with Organotin Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its tolerance for a wide array of functional groups and the stability of organostannane reagents to air and moisture make it a favored method in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1][2] However, a significant challenge associated with the Stille coupling is the removal of toxic organotin byproducts from the reaction mixture.[3][4] For applications in medicinal chemistry and materials science, the reduction of these tin residues to parts-per-million (ppm) levels is a regulatory and safety necessity.[5][6] This comprehensive guide provides an in-depth analysis of field-proven purification strategies, detailed experimental protocols, and the scientific rationale behind each technique to empower researchers to achieve highly pure products from Stille coupling reactions.
The Challenge: Understanding Organotin Contamination
The Stille reaction, which couples an organostannane with an organic halide or pseudohalide, inevitably generates stoichiometric amounts of organotin byproducts.[1] The most common byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane reagents.[5] Additionally, homocoupling of the organostannane can lead to the formation of hexaalkyldistannanes (e.g., Bu₃SnSnBu₃).[5]
The primary difficulty in removing these impurities stems from their physical properties. Many organotin byproducts are relatively non-polar and can have similar chromatographic behavior to the desired coupled product, leading to co-elution during standard silica gel chromatography.[5] Their high toxicity necessitates their near-complete removal, often to levels below what can be easily achieved with simple purification methods.[5][6]
Strategic Overview of Purification Methodologies
A successful purification strategy is not a one-size-fits-all approach but rather a carefully considered workflow based on the properties of the desired product and the nature of the tin-containing impurities. The following diagram illustrates a decision-making process for selecting an appropriate purification method.
Caption: A generalized workflow for the purification of Stille coupling products.
Non-Chromatographic Purification Techniques: The First Line of Defense
These methods are typically employed as the initial workup procedure to remove the bulk of the organotin byproducts before any chromatographic steps.
Aqueous Potassium Fluoride (KF) Wash
This is one of the most common and straightforward methods for removing tributyltin byproducts.[5]
Causality: The efficacy of this method relies on the high affinity of fluoride ions for tin. The reaction between the organotin species and potassium fluoride results in the formation of a highly insoluble trialkyltin fluoride (R₃SnF) precipitate, which can be removed by filtration.[5]
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quench: After the Stille reaction is deemed complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF.[7] For each wash, shake the funnel vigorously for at least one minute.[7] A white precipitate of Bu₃SnF may form at the interface.[5][7]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[5][8]
-
Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.
Iodine/DBU Treatment for Unreacted Stannanes
This method is particularly useful for removing unreacted tin hydrides (R₃SnH) and hexaalkyldistannanes (R₃SnSnR₃).
Causality: Iodine (I₂) oxidatively cleaves the Sn-H and Sn-Sn bonds to form the corresponding trialkyltin iodide (R₃SnI). This species can then be effectively removed by a subsequent aqueous KF wash, as described above. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added as a base to neutralize the HI formed during the reaction.
Protocol 2: Iodine/DBU Treatment
-
Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.
-
Dilution: Dilute the residue with diethyl ether.
-
DBU Addition: Add a slight excess of DBU.
-
Iodine Addition: Add a solution of iodine in diethyl ether dropwise until a persistent iodine color is observed.
-
Quenching: Quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[5]
-
Follow-up: The resulting trialkyltin iodide can be removed using the KF wash protocol.
Chromatographic Purification Techniques: Achieving High Purity
While standard silica gel chromatography can reduce tin levels, it is often insufficient for achieving the low ppm levels required for many applications due to the co-elution of non-polar organotin byproducts with the desired product.[5] The following modified chromatographic methods offer enhanced separation.
Triethylamine-Treated Silica Gel
Causality: Adding a small percentage of triethylamine (Et₃N) to the eluent deactivates the acidic sites on the silica gel. This prevents the degradation of sensitive products and can alter the retention of the organotin byproducts, leading to better separation.[5]
Protocol 3: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane).
-
Column Packing: Pack the column with the silica gel slurry.
-
Eluent Preparation: Prepare the mobile phase by adding 2-5% (v/v) triethylamine to the eluent system determined by TLC analysis.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
Potassium Carbonate-Impregnated Silica Gel
This method has proven to be highly effective for removing a broad range of organotin impurities to very low levels, often less than 15 ppm.[6]
Causality: The basic nature of the potassium carbonate (K₂CO₃) on the silica surface is thought to interact strongly with the tin byproducts, leading to their retention on the column while the desired product elutes.
Protocol 4: Flash Chromatography with K₂CO₃-Impregnated Silica Gel
-
Stationary Phase Preparation: Prepare a mixture of 10% (w/w) anhydrous potassium carbonate and 90% (w/w) silica gel.[6] This mixture can be stored for several months without significant loss of activity.[5][6]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing and add a thin layer of sand on top.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve the residue in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system, as determined by TLC analysis.
-
Fraction Collection and Analysis: Collect and analyze fractions by TLC to isolate the purified product.
Summary of Purification Methods and Their Efficacy
| Method | Target Impurities | Principle of Removal | Typical Efficacy | Advantages | Disadvantages |
| Aqueous KF Wash | R₃SnX, R₃SnR | Precipitation of insoluble R₃SnF[5] | Good to Excellent | Simple, inexpensive, and effective for many substrates[5] | Can form emulsions; may not be effective for all tin species[5] |
| Iodine/DBU Treatment | R₃SnH, R₃SnSnR₃ | Conversion to R₃SnI, followed by removal[5] | Good | Effective for removing unreacted tin reagents | Introduces additional reagents that need to be removed |
| Et₃N-Treated Silica | R₃SnX | Modified polarity separation[5] | Moderate to Good | Simple modification of standard chromatography | May not be sufficient for achieving very low ppm levels |
| K₂CO₃-Silica | Broad range of organotin species | Strong interaction with basic stationary phase[6] | Excellent | Highly effective, can reach <15 ppm tin levels[6] | Requires preparation of the stationary phase |
| Liquid-Liquid Extraction | Depends on solvent system | Partitioning between immiscible solvents[5] | Variable | Simple and does not require solid supports[5] | Efficiency is highly dependent on partition coefficients |
Quantification of Residual Tin
To ensure the successful removal of organotin byproducts to the desired level, several analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace amounts of elements, making it ideal for quantifying tin at ppm or even ppb levels.[5]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals. Flame AAS is a common and robust technique for tin analysis.[5]
-
¹H NMR Spectroscopy: While not as sensitive as ICP-MS or AAS, ¹H NMR can be used to detect higher levels of organotin impurities by observing the characteristic signals of the alkyl groups on the tin atom.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Persistent tin contamination after aqueous KF wash | Insufficient mixing or reaction time | Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate the formation of the insoluble organotin fluoride precipitate.[5] |
| Low recovery of desired product after purification | Product precipitation along with the tin fluoride | Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product.[5] |
| Co-elution of tin byproducts with the product during flash chromatography | Similar polarity of the product and tin byproducts | Modify the stationary phase by using triethylamine-treated silica or a K₂CO₃-silica stationary phase.[5] |
| Product degradation on silica gel | Acidity of the silica gel | Use a neutral or basic alumina column, or deactivate the silica gel with triethylamine.[5] |
Conclusion
The successful purification of products from Stille coupling reactions is a critical step in the synthesis of high-purity materials for research and development. While organotin byproducts present a significant challenge due to their toxicity and physical properties, a systematic approach employing a combination of non-chromatographic and advanced chromatographic techniques can effectively reduce these impurities to acceptable levels. The choice of purification strategy should be guided by the specific characteristics of the desired product and the nature of the tin-containing contaminants. By understanding the underlying chemical principles of each method and utilizing appropriate analytical techniques for verification, researchers can confidently and reliably obtain highly purified compounds from Stille coupling reactions.
References
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. Retrieved from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
Gallagher, W. P., & Maleczka, R. E., Jr. (2005). Stille Reactions Catalytic in Tin: A "Sn-F" Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate in Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a highly functionalized organostannane reagent that serves as a versatile building block in modern organic synthesis. Its unique structure, combining a reactive organometallic moiety with a synthetically malleable isoxazole heterocycle, makes it an invaluable tool for constructing complex molecular architectures, particularly in the realm of natural product synthesis. This guide provides an in-depth exploration of its primary application in palladium-catalyzed Stille cross-coupling reactions, details its strategic role as a precursor to other key functional groups, and offers comprehensive, field-proven protocols for its use.
Introduction: A Multifunctional Building Block
At its core, this compound is a bifunctional reagent designed for strategic carbon-carbon bond formation.[][2] The tributylstannyl group at the 5-position of the isoxazole ring designates it as a nucleophilic partner in Stille cross-coupling reactions, a cornerstone of modern synthetic chemistry renowned for its functional group tolerance and reliability.[3][4]
The isoxazole ring itself is not merely a passive scaffold. Isoxazoles are prevalent in numerous biologically active natural products and pharmaceuticals, valued for their ability to engage in hydrogen bonding and π-stacking interactions.[5] More importantly from a synthetic standpoint, the N-O bond of the isoxazole ring is a latent, "masked" functionality. Under reductive conditions, the ring can be cleaved to unveil valuable linear structures such as β-hydroxy ketones or γ-amino alcohols, providing a strategic pathway to introduce complex functionality late in a synthetic sequence.[6]
This dual utility—as both a robust coupling partner and a masked functional group—is what makes this reagent a powerful asset in the synthesis of intricate molecules like macrolides and polyketides.[7]
The Core Application: Stille Cross-Coupling
The Stille reaction facilitates the coupling of an organostannane with an organic electrophile (typically a halide or triflate), catalyzed by a palladium(0) complex.[8][9] The reaction is prized for its mild conditions and compatibility with a vast range of functional groups, making it ideal for late-stage functionalization in total synthesis.[4]
The catalytic cycle, a foundational concept in organometallic chemistry, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[4]
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the isoxazole moiety in our case) to the palladium center, displacing the halide. This is often the rate-determining step.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final product (R¹-R²), regenerating the Pd(0) catalyst to continue the cycle.[4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Strategic Implementation in Natural Product Synthesis
While direct, published total syntheses employing this exact stannane are niche, its structural motifs are highly relevant to established synthetic strategies for major natural product classes.
Macrolide Antibiotic Synthesis
Modern approaches to macrolide synthesis often rely on a convergent strategy, where complex fragments of the molecule are synthesized independently and then coupled together.[10][11] The Stille coupling is an ideal reaction for this purpose. This compound can be used to couple the isoxazole heterocycle to a vinyl iodide or vinyl triflate fragment of a macrolide precursor.
Key Advantage: After the macrocycle is formed, the isoxazole can be unmasked. For instance, reductive cleavage of the N-O bond yields a β-hydroxyketone, a common structural feature in polyketide natural products like erythromycin.[7][12] This strategy allows for the secure installation of the heterocyclic ring via robust C-C coupling, followed by transformation into a more sensitive functional group under milder, late-stage conditions.
Synthesis of Calyculin-Type Marine Toxins
The calyculins are complex marine natural products containing an oxazole ring (an isomer of isoxazole).[13] Total syntheses of these molecules, such as (+)-Calyculin A, have famously utilized Stille couplings to construct key C-C bonds.[14][15] Our reagent, this compound, serves as an excellent analog for demonstrating this principle. It could be coupled with a vinyl iodide fragment corresponding to the C25-C37 polyene chain of calyculin, thereby installing the heterocycle required for the core structure.
Hypothetical Coupling Reactions & Conditions
The following table summarizes potential Stille coupling reactions using this compound with various electrophiles relevant to natural product fragments.
| Electrophile Partner (R¹-X) | Product (R¹-Isoxazole) | Typical Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| Vinyl Iodide | 5-Vinylisoxazole derivative | Pd₂(dba)₃ (2.5%) | P(2-furyl)₃ (10%) | NMP | 25-60 | 85-95 |
| Aryl Bromide | 5-Arylisoxazole derivative | Pd(PPh₃)₄ (5%) | - | Toluene | 80-110 | 70-90 |
| Acyl Chloride | 5-Acylisoxazole derivative | Pd(PPh₃)₄ (5%) | - | THF | 60 | 75-85 |
| Vinyl Triflate | 5-Vinylisoxazole derivative | Pd(PPh₃)₄ (5%) | LiCl (3 eq) | Dioxane | 90 | 80-90 |
Yields and conditions are illustrative and based on general Stille coupling literature. Optimization is required for specific substrates.
Detailed Experimental Protocols
Safety Precaution: Organotin compounds are highly toxic.[4][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All tin-containing waste must be segregated and disposed of according to institutional guidelines.
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol describes a typical setup for coupling this compound with a generic vinyl iodide partner.
Materials & Reagents:
-
This compound (1.0 eq)[][2]
-
Vinyl iodide coupling partner (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)
-
Tri(2-furyl)phosphine (P(fur)₃, 0.10 eq)
-
Anhydrous, degassed N-methyl-2-pyrrolidone (NMP)
-
Saturated aqueous KF solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the vinyl iodide (1.1 eq), Pd₂(dba)₃ (0.025 eq), and P(fur)₃ (0.10 eq).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed NMP via syringe to dissolve the solids. Begin stirring.
-
Stannane Addition: Add this compound (1.0 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (or heat as required, see table above) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether. Add an equal volume of saturated aqueous KF solution and stir vigorously for 1-2 hours. This step precipitates the tributyltin fluoride salt, which is easier to remove.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water (2x) and then brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Experimental workflow for a typical Stille coupling reaction.
The Isoxazole as a Synthetic Linchpin: Post-Coupling Transformations
The true elegance of using an isoxazole building block lies in its post-coupling versatility. Once integrated into the carbon skeleton, the isoxazole ring can be chemically transformed to reveal new functionalities.
A primary example is the reductive cleavage to a β-hydroxyketone using reducing agents like Mo(CO)₆ or H₂/Raney-Ni. This two-step conceptual process involves cleavage of the weak N-O bond followed by hydrolysis of the resulting enamine.
Caption: Transformation of an isoxazole into a β-hydroxyketone.
This strategic unmasking allows chemists to perform robust cross-coupling reactions without interference from sensitive ketone or alcohol functionalities, which can be revealed just before the final steps of a synthesis.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for complex molecular engineering. Its reliable performance in Stille cross-coupling reactions allows for the confident formation of key carbon-carbon bonds. Furthermore, the synthetic potential locked within the isoxazole ring offers a pathway for the late-stage introduction of sensitive functional groups, streamlining synthetic routes to challenging natural products. For researchers in drug discovery and total synthesis, mastering the application of this building block opens a gateway to increased efficiency and molecular diversity.
References
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MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
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ScienceDirect. (2024). Natural products-isoxazole hybrids. [Link]
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PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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PubMed. (2006). Studies in macrolide antibiotic synthesis. [Link]
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PubMed. (2016). A platform for the discovery of new macrolide antibiotics. [Link]
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PubMed Central. (n.d.). A Platform for the Discovery of New Macrolide Antibiotics. [Link]
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CP Lab Safety. (n.d.). Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%, 100 mg. [Link]
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PubMed. (2010). Calyculins and related marine natural products. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Iowa Research Online. (1998). Total Synthesis of (+)-Calyculin A and (−)-Calyculin B. [Link]
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Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
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MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
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Scilit. (n.d.). Total synthesis of (+)-calyculin A. [Link]
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Application Notes & Protocols: A Guide to the Development of Novel Bioactive Molecules with Isoxazole Scaffolds
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse range of biological activities.[1][2][3][4][5][6] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, synthesis, and biological evaluation of novel bioactive molecules centered around the isoxazole core. We present validated, step-by-step protocols for robust synthetic methodologies and a hierarchical screening strategy to identify and characterize promising lead compounds.
The Strategic Importance of the Isoxazole Scaffold
The isoxazole moiety is a versatile pharmacophore whose unique electronic properties and structural rigidity make it an ideal building block in drug design. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for high-affinity binding to a wide array of biological targets.[9] The structural backbone of the isoxazole ring is found in a variety of FDA-approved drugs, including the anti-inflammatory COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide, underscoring its therapeutic relevance.[1][6] The development of novel isoxazole derivatives is a promising strategy for discovering new treatments for a multitude of diseases.[1][2]
Synthetic Strategies for Building the Isoxazole Core
The generation of a diverse chemical library is foundational to any drug discovery campaign. The choice of synthetic route is critical and should be guided by factors such as desired substitution patterns, scalability, and atom economy. We detail two of the most robust and widely adopted methods for isoxazole synthesis.
Method A: 1,3-Dipolar Cycloaddition
This [3+2] cycloaddition reaction is one of the most powerful and versatile methods for constructing the isoxazole ring, typically involving the reaction of an in situ-generated nitrile oxide with an alkyne.[10][11][12][13][14] The primary advantage of this method is its high regioselectivity and broad substrate scope, allowing for the synthesis of a wide variety of 3,5-disubstituted isoxazoles.[15]
Causality Behind the Choice: This method is chosen for its efficiency and modularity. By varying the starting aldoxime (precursor to the nitrile oxide) and the alkyne, two points of diversity can be readily introduced, which is ideal for building a compound library for structure-activity relationship (SAR) studies.
Caption: Mechanism of 1,3-Dipolar Cycloaddition.
Protocol 2.1: Synthesis of 3-Phenyl-5-styrylisoxazole via 1,3-Dipolar Cycloaddition
-
Nitrile Oxide Generation:
-
To a stirred solution of benzaldoxime (1.0 mmol) in dichloromethane (DCM, 10 mL), add N-Chlorosuccinimide (NCS) (1.1 mmol) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the corresponding hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
-
Cycloaddition:
-
To the above mixture, add phenylacetylene (1.2 mmol).
-
Slowly add triethylamine (TEA) (1.5 mmol) dropwise at 0°C. The TEA acts as a base to generate the nitrile oxide in situ, which immediately reacts with the alkyne.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water (10 mL) and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-phenyl-5-styrylisoxazole.
-
Method B: Cyclocondensation of Chalcone Intermediates
This classical and reliable method involves two main steps: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine hydrochloride.[16][17][18]
Caption: Workflow for Isoxazole Synthesis via Chalcones.
Protocol 2.2: Synthesis of 3,5-Diphenylisoxazole from Chalcone
-
Step 1: Chalcone Synthesis
-
Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL) in a flask.
-
Add a 40% aqueous solution of sodium hydroxide (NaOH) (5 mL) dropwise while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours. A solid precipitate (chalcone) will form.
-
Filter the product, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol to obtain pure chalcone.
-
-
Step 2: Isoxazole Formation
-
Reflux a mixture of the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).[18]
-
Add a solution of potassium hydroxide (KOH) (5 mL, 40%) and continue refluxing for 8-12 hours.[18]
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3,5-diphenylisoxazole.[18][19]
-
Biological Evaluation: A Hierarchical Screening Cascade
Once a library of isoxazole derivatives is synthesized and characterized, a systematic approach to biological screening is essential to identify promising "hit" compounds.
Caption: Hierarchical Screening Cascade for Bioactive Molecules.
Primary Screening: In-Vitro Cytotoxicity (MTT Assay)
The MTT assay is a robust, colorimetric assay that serves as an excellent primary screen to assess the general cytotoxicity of compounds against cancer cell lines.[20][21] It measures the metabolic activity of cells, which in most cases, is proportional to the number of viable cells.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[20][21]
Protocol 3.1: MTT Assay for Determining IC₅₀ Values
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of choice (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[22][23]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data should be summarized in a clear, tabular format.
Table 1: Cytotoxic Activity (IC₅₀) of Novel Isoxazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|---|
| ISOX-001 | MCF-7 | Breast | 48 | [Insert Value] |
| ISOX-001 | HeLa | Cervical | 48 | [Insert Value] |
| ISOX-002 | MCF-7 | Breast | 48 | [Insert Value] |
| ISOX-002 | HeLa | Cervical | 48 | [Insert Value] |
| Doxorubicin | MCF-7 | Breast | 48 | [Insert Value] |
Secondary Screening: Target-Oriented Assays
Compounds that show promising activity in the primary screen ("hits") should be advanced to secondary, more specific assays based on the desired therapeutic application.
Protocol 3.2.1: In-Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
Inflammation can lead to protein denaturation.[24] The ability of a compound to prevent the denaturation of proteins (such as bovine serum albumin or egg albumin) induced by heat is a simple and effective way to screen for anti-inflammatory properties.[24][25][26][27]
-
Procedure:
-
Prepare a reaction mixture (5 mL total) containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of your isoxazole compound at various concentrations (e.g., 10-1000 µg/mL).[26]
-
A control group should be prepared with 2 mL of distilled water instead of the compound solution.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[26]
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[26]
-
Protocol 3.2.2: Antimicrobial Activity (Broth Microdilution Assay for MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[28][29][30]
-
Procedure:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of your isoxazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[30] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[30]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[30]
-
Elucidating the Mechanism of Action (MoA)
Identifying a potent hit is only the first step. Understanding how a compound exerts its biological effect is critical for lead optimization and further development.[31][32][33][34]
Apoptosis Induction Assay (Annexin V/PI Staining)
For cytotoxic compounds, it is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[35] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[35]
Caption: Hypothetical MoA of an Isoxazole Compound.
Protocol 4.1: Apoptosis Detection by Annexin V-FITC and PI Staining
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow Cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the isoxazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
-
Conclusion and Future Perspectives
The isoxazole scaffold remains a highly valuable and versatile core for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this guide provide a robust framework for a systematic drug discovery campaign. By combining efficient chemical synthesis with a hierarchical biological evaluation cascade, researchers can effectively identify and characterize novel isoxazole-based molecules with significant therapeutic potential. Future efforts should focus on leveraging computational tools for in silico screening to prioritize synthetic targets and exploring novel biological targets for isoxazole-based inhibitors.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Stille Coupling of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for optimizing the Stille cross-coupling reaction, specifically addressing the challenges associated with low yields when using Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate. The isoxazole core is a valuable scaffold in medicinal chemistry, but its electronic properties can present unique hurdles in palladium-catalyzed reactions.[1][2] This document is designed to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions in your laboratory.
Section 1: Rapid Troubleshooting Workflow
Experiencing low yields can be frustrating. Before diving into the detailed FAQs, this workflow provides a logical sequence of steps to diagnose the most common issues efficiently.
Caption: A step-by-step workflow for troubleshooting low Stille coupling yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Stille coupling yield is disappointingly low. What are the most common culprits?
Low yields in Stille couplings, especially with heteroaromatic stannanes, often stem from a few key areas. The most frequent issues are:
-
Inefficient Transmetalation: This is often the rate-determining step of the catalytic cycle.[3] Your specific substrate, this compound, is electronically deficient due to the ester group and the inherent nature of the isoxazole ring. This can slow down the transfer of the isoxazole group to the palladium center.
-
Catalyst and Ligand Mismatch: The standard Pd(PPh₃)₄ catalyst is not always optimal. The choice of ligand dramatically influences the reactivity and stability of the palladium catalyst.[4][5]
-
Side Reactions: Competing reaction pathways can consume your starting materials. The most common are homocoupling of the stannane and protodestannylation (cleavage of the C-Sn bond by a proton source).[6][7][8]
-
Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities. Oxygen can oxidize the Pd(0) catalyst, and moisture can facilitate protodestannylation. Solvents must be anhydrous and thoroughly degassed.
Q2: Is my palladium catalyst the problem? Which one should I use and at what loading?
While Pd(PPh₃)₄ is a convenient Pd(0) source, it can be sluggish. Consider using a combination of a more stable Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a separate phosphine or arsine ligand. This allows for greater flexibility in tuning the reaction.
-
Pd(0) vs. Pd(II) Precatalysts: You can use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂. These are reduced in situ to the active Pd(0) species. However, this reduction step can sometimes be inefficient or lead to side reactions. For sensitive substrates, starting with a well-defined Pd(0) source is often more reliable.[9]
-
Catalyst Loading: Typical loadings range from 1-5 mol%. Higher loadings can sometimes increase yield but also promote side reactions and increase costs. If you are seeing low conversion of starting materials, a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%) is a reasonable troubleshooting step.
Q3: How critical is the choice of ligand? My standard triphenylphosphine (PPh₃) isn't working well.
The ligand choice is critical . The ligand stabilizes the palladium center and modulates its electronic properties and steric environment, which directly impacts all steps of the catalytic cycle.[3]
-
Problem with PPh₃: Triphenylphosphine is a good, general-purpose ligand but can be suboptimal. For challenging couplings, its dissociation from the palladium center can be slow, hindering the reaction.
-
Recommended Alternatives:
-
Tri(o-tolyl)phosphine (P(o-tol)₃): This ligand is slightly more electron-donating and bulkier than PPh₃, which can sometimes accelerate the reaction.
-
Triphenylarsine (AsPh₃): Arsine ligands are softer than phosphine ligands and can promote faster rates of reductive elimination. They are particularly effective in couplings that are sluggish with phosphine ligands.[10]
-
Bulky, Electron-Rich Phosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or phosphines from the Buchwald ligand family can significantly accelerate Stille couplings, even with less reactive partners like aryl chlorides.[4][10] They promote rapid oxidative addition and reductive elimination.
-
| Ligand | Key Characteristics | Recommended Use Case |
| PPh₃ | Standard, widely available | Initial screening, simple substrates |
| P(o-tol)₃ | Moderately bulky, electron-donating | When PPh₃ is sluggish |
| AsPh₃ | Softer, accelerates reductive elimination | Challenging couplings, required for some systems[10] |
| P(t-Bu)₃ | Very bulky, highly electron-rich | For unreactive coupling partners (e.g., aryl chlorides)[4] |
Q4: I am observing significant side products. What are they and how can I minimize them?
The two most prevalent side reactions are homocoupling and protodestannylation.[6][8]
-
Homocoupling: This is the dimerization of your stannane reagent (Isoxazole-SnBu₃ + Isoxazole-SnBu₃ → Isoxazole-Isoxazole). It is often promoted by the presence of oxygen or at higher temperatures and can occur via two mechanisms involving either Pd(II) or Pd(0) species.[6]
-
Protodestannylation: This is the cleavage of the carbon-tin bond by an acidic proton, replacing the -SnBu₃ group with a hydrogen atom. Water, alcohols, or any trace acid can be the proton source. Heteroaromatic stannanes can be particularly susceptible to this side reaction.[11]
Caption: Desired Stille coupling pathway versus common side reactions.
Minimization Strategies:
-
Rigorous Inert Atmosphere: Use a glovebox or proper Schlenk technique with at least 3-5 vacuum/backfill cycles to remove all oxygen.[12]
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Additives: The addition of a copper(I) co-catalyst can often suppress homocoupling.[10]
-
Temperature Control: Avoid excessive temperatures, which can promote both side reactions and degradation of the isoxazole ring.
Q5: What is the role of additives like CuI, LiCl, or CsF? Should I be using them?
Additives can have a profound, positive impact on Stille couplings.
-
Copper(I) Iodide (CuI): This is one of the most effective additives. The "copper effect" is believed to function in several ways, including acting as a scavenger for free phosphine ligand which can inhibit the reaction, and potentially facilitating the transmetalation step via a Cu(I)/Pd(II) exchange.[10][13] For your system, adding 10-20 mol% of CuI is a highly recommended first step in optimization.
-
Lithium Chloride (LiCl): LiCl is often used in Stille couplings, particularly when the organic electrophile is a triflate. It is thought to accelerate the reaction by forming a more reactive palladium complex and by facilitating the dissociation of ligands from the palladium center.[7]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex.[10] This increases the nucleophilicity of the organic group attached to the tin, thereby accelerating the rate-limiting transmetalation step.
Q6: Could the isoxazole ring itself be causing problems?
Yes. The isoxazole ring is relatively electron-deficient and can be sensitive to certain reaction conditions.
-
Electronic Effects: As mentioned, the electron-deficient nature slows the transmetalation step. This is the primary challenge your specific substrate presents.
-
Stability: Isoxazoles can be susceptible to ring-opening or degradation under harsh conditions, such as very high temperatures or in the presence of strong bases or acids.[2][14] It is best to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (e.g., 80-100 °C is a good starting point for many systems).
Section 3: Standardized Experimental Protocols
Protocol 1: General Procedure for Stille Coupling
This is a baseline procedure and should be optimized based on the troubleshooting advice above.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., AsPh₃, 10 mol%)
-
Copper(I) Iodide (CuI, 20 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, to make a 0.1 M solution)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and CuI.
-
Evacuate and backfill the flask with inert gas three times.[12]
-
Add the anhydrous, degassed solvent via syringe, followed by the aryl/heteroaryl halide and the this compound.
-
Stir the reaction mixture at the desired temperature (start with 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can then be removed by filtration through a pad of Celite®.[7][15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening of Palladium Catalysts and Ligands
To efficiently find the optimal conditions, set up parallel reactions in vials.
-
Prepare a stock solution of your this compound, aryl halide, and solvent.
-
In separate, labeled, oven-dried reaction vials, add the different catalyst/ligand combinations you wish to test (e.g., Vial A: Pd(PPh₃)₄; Vial B: Pd₂(dba)₃/AsPh₃; Vial C: Pd₂(dba)₃/P(o-tol)₃).
-
Add the stock solution to each vial under an inert atmosphere.
-
Run all reactions at the same temperature for the same amount of time (e.g., 12 hours).
-
Analyze a small aliquot from each reaction by LC-MS or ¹H NMR to determine the relative conversion to product. This will quickly identify the most promising catalytic system for scale-up.
Section 4: The Stille Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R²-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane (R¹-SnBu₃) transfers its organic group (R¹) to the palladium center, displacing the halide. This is often the slowest step and the primary target for optimization.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Section 5: References
-
Wikipedia. Stille reaction. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3271–3298. [Link]
-
Casanovas, J., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Myers, A. The Stille Reaction - Chem 115. Harvard University. [Link]
-
Golden. Stille reaction. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
Chen, J., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(81), 15030-15033. [Link]
-
YouTube. (2020). Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Vedejs, E., & Fields, S. C. (1996). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 61(9), 3063-3074. [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
-
Williams, D. R., & Shauer, P. J. (2011). Stille Cross-Coupling of 7-Iodoisatin with a Stannyltyrosine Derivative. Organic Syntheses, 88, 197. [Link]
-
Kennedy-Ellis, J. J., et al. (2011). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Journal of the American Chemical Society, 133(48), 19574–19586. [Link]
-
Lu, G.-p., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3134-3138. [Link]
-
Pescatori, L., et al. (2023). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 28(14), 5406. [Link]
-
Al-dujaili, A. H., & Al-Zoubi, R. M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1121. [Link]
-
Deadman, B. J., et al. (2019). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Organic & Biomolecular Chemistry, 17(1), 154-160. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
ResearchGate. Optimization of the reaction conditions. [a]. [Link]
-
ResearchGate. Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. [Link]
-
National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
-
ResearchGate. Optimization of the Stille coupling of 3-bromocarbazole. [Link]
-
Wang, L., et al. (2017). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 53(56), 7933-7936. [Link]
-
National Institutes of Health. (2024). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2005). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters, 46(26), 4521-4524. [Link]
-
ResearchGate. Stille coupling reactions with organostannanes. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
PubMed. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. [Link]
Sources
- 1. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. Stille reaction - Wikipedia [en.wikipedia.org]
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- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Stille Coupling Reactions Involving Isoxazoles
Welcome to the technical support center for Stille coupling reactions involving isoxazole moieties. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions and Solutions
The Stille coupling is a robust method for carbon-carbon bond formation; however, the inclusion of the isoxazole heterocycle can introduce specific challenges.[1][2] This section provides a detailed, question-and-answer-style guide to troubleshoot common side reactions.
Problem 1: Low or No Yield of the Desired Coupled Product
Question: My Stille coupling reaction with an isoxazole substrate is resulting in a low yield or complete consumption of starting materials without forming the desired product. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common issue that can stem from several factors, ranging from catalyst deactivation to inherent substrate reactivity. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming or is being deactivated.
-
Troubleshooting Protocol:
-
Catalyst Source: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions facilitate its reduction to Pd(0).[3] Some organostannanes are capable of this reduction, but it's not always efficient. Consider starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3][4]
-
Ligand Choice: Standard phosphine ligands like PPh₃ might not be optimal. Sterically hindered, electron-rich ligands often accelerate the coupling reaction.[5] Consider screening ligands such as P(t-Bu)₃, PCy₃, or Buchwald's biaryl phosphine ligands.
-
Atmosphere Control: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
-
-
Inefficient Transmetalation: The transfer of the organic group from tin to palladium is often the rate-limiting step.[7]
-
Troubleshooting Protocol:
-
Organostannane Reactivity: The reactivity of the organostannane follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[3] If you are using a less reactive organostannane, you may need more forcing conditions.
-
Additives: The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) can significantly accelerate the rate of transmetalation.[5] Lithium chloride (LiCl) can also be beneficial by facilitating the displacement of ligands on palladium, thereby promoting the transmetalation step.[3][6]
-
-
-
Substrate-Specific Issues:
-
Halide Partner: The reactivity of the halide coupling partner follows the order I > Br > OTf >> Cl.[3][8] If you are using a less reactive chloride, you may need to switch to a more active palladium catalyst system, often one with bulky, electron-rich ligands, and higher reaction temperatures may be required.[3]
-
Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low Stille coupling yields.
Problem 2: Significant Homocoupling of the Organostannane Reagent
Question: I am observing a significant amount of the R²-R² dimer in my reaction mixture, which is competing with the desired cross-coupling product. How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction in Stille couplings.[4][6][8] It can occur through two primary mechanisms: a Pd(II)-mediated pathway or a radical process involving the Pd(0) catalyst.[8]
Potential Causes & Solutions:
-
Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to reductive elimination and formation of the homocoupled product.[8]
-
Troubleshooting Protocol:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can minimize this pathway.
-
Slow Addition: If using a Pd(II) source, consider the slow addition of the organostannane to the reaction mixture. This keeps the concentration of the organostannane low, disfavoring the bimolecular homocoupling reaction.
-
-
-
High Temperatures: Elevated temperatures can promote homocoupling.
-
Troubleshooting Protocol:
-
Lower Temperature: If possible, run the reaction at a lower temperature. This may require a more active catalyst system.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for the desired reaction to proceed at a faster rate than the competing homocoupling, often leading to cleaner reactions and higher yields.[9]
-
-
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Troubleshooting Protocol:
-
Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-donating ligands can sometimes favor the desired cross-coupling pathway.
-
-
Summary of Conditions to Minimize Homocoupling:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) | Avoids reaction of organostannane with Pd(II) precatalyst. |
| Temperature | As low as feasible | Reduces the rate of thermal decomposition and homocoupling. |
| Additives | CuI | Can accelerate the desired transmetalation step, outcompeting homocoupling.[5] |
| Solvent | Non-polar (e.g., Toluene) | Can sometimes disfavor homocoupling compared to polar aprotic solvents. |
Problem 3: Protodestannylation of the Organostannane
Question: My isoxazolylstannane appears to be unstable under the reaction conditions, and I am isolating the protonated isoxazole instead of the coupled product. What is causing this and how can I prevent it?
Answer: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, and it can be a significant side reaction, particularly with heteroaromatic stannanes.[10]
Potential Causes & Solutions:
-
Acidic Impurities: Trace amounts of acid in the solvent or on the glassware can lead to protodestannylation.
-
Troubleshooting Protocol:
-
Solvent Purity: Use freshly distilled, anhydrous, and degassed solvents.
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove adsorbed water.
-
Addition of a Mild Base: The addition of a non-coordinating base, such as proton sponge or anhydrous K₂CO₃, can scavenge trace acids without interfering with the catalytic cycle.
-
-
-
Moisture: Water in the reaction can act as a proton source.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction setup and execution.
-
Molecular Sieves: The addition of activated molecular sieves can help to scavenge any residual moisture.
-
-
Problem 4: Isoxazole Ring Cleavage
Question: I suspect that the isoxazole ring is not stable under my Stille coupling conditions. What could be causing ring opening, and what are the alternative conditions I can explore?
Answer: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive or basic conditions.[11]
Potential Causes & Solutions:
-
Reductive Cleavage: Some palladium catalyst systems, particularly under harsh conditions, can potentially mediate the reductive cleavage of the N-O bond.
-
Troubleshooting Protocol:
-
Milder Conditions: Attempt the reaction at lower temperatures and with lower catalyst loadings.
-
Ligand Modification: The electronic properties of the ligand can influence the reactivity of the palladium center. Screening different ligands may identify a system that is less prone to inducing ring cleavage.
-
-
-
Basic Conditions: While Stille couplings are often run under neutral conditions, some protocols may include basic additives that could promote isoxazole ring opening.
-
Troubleshooting Protocol:
-
Avoid Strong Bases: If a base is necessary, opt for a mild, non-nucleophilic base.
-
Buffer the Reaction: In some cases, the use of a buffer system can help to maintain a neutral pH throughout the reaction.
-
-
Alternative Coupling Strategies: If isoxazole ring instability proves to be an insurmountable issue with the Stille coupling, consider alternative cross-coupling reactions that proceed under different conditions, such as the Suzuki-Miyaura coupling.[12][13]
Frequently Asked Questions (FAQs)
Q1: Which position on the isoxazole ring is best for positioning the halide and the stannane?
A1: The regiochemistry of the coupling partners on the isoxazole ring is critical. Generally, Stille couplings have been successfully performed with the halide at the C4 or C5 position and the stannane at the C4 or C5 position.[1][12] The choice often depends on the synthetic accessibility of the precursors.
Q2: What are the best practices for removing tin byproducts after the reaction?
A2: The removal of toxic organotin byproducts is a significant drawback of the Stille reaction.[4][6][14] Effective purification methods include:
-
Aqueous KF Workup: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Chromatography: Flash chromatography on silica gel is a standard method. Sometimes, impregnating the silica gel with triethylamine can aid in the removal of tin residues.[6]
-
Dibutyltin Oxide Treatment: In some cases, treatment with dibutyltin oxide can help to sequester tin byproducts.
Q3: Can I use aryl chlorides as coupling partners with isoxazolylstannanes?
A3: Aryl chlorides are generally less reactive than bromides and iodides in Stille couplings.[3] However, their use is possible with more specialized and highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands, and may require higher reaction temperatures.
Q4: Are there any "phosphine-free" catalyst systems that work well for isoxazole Stille couplings?
Visualizing the Stille Catalytic Cycle:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
-
Wikipedia. Stille reaction. [Link]
-
Chemistry LibreTexts. (2023-06-30). Stille Coupling. [Link]
-
V. V. V. N. S. R. Machiraju, et al. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. National Institutes of Health. [Link]
-
Myers, A. The Stille Reaction. Chem 115, Harvard University. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, ACS Publications. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications (RSC Publishing). [Link]
-
PubMed. (2025-09-19). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a. [Link]
-
Liu, Y., et al. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC, National Institutes of Health. [Link]
-
ResearchGate. Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. [Link]
-
National Institutes of Health. (2021-03-05). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Scribd. 11-The Stille Reaction. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
National Institutes of Health. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]
-
Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications (RSC Publishing). [Link]
-
Construction of Isoxazole ring: An Overview. [Link]
-
Reddit. (2019-10-07). significant dehalogenation in stille coupling. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
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- 15. pubs.acs.org [pubs.acs.org]
removal of tributyltin byproducts from reaction mixture
<Technical Support Center: Removal of Tributyltin Byproducts from Reaction Mixtures
Organotin reagents, particularly those derived from tributyltin (TBT), are powerful tools in modern organic synthesis, most notably in Stille cross-coupling reactions. However, the removal of stoichiometric tin byproducts, such as tributyltin chloride (Bu₃SnCl) and hexabutylditin (Bu₃SnSnBu₃), presents a significant purification challenge.[1][2] These byproducts are often non-polar, share similar chromatographic behavior with many organic products, and their presence, even at parts-per-million (ppm) levels, can be detrimental to downstream applications, especially in pharmaceutical and materials science.[3]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of tributyltin byproducts. It is structured in a question-and-answer format to directly address common issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts I need to remove?
The primary byproducts depend on the specific reaction. In a typical Stille coupling, you will encounter tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr).[1] If the reaction involves organostannanes as starting materials, you may also have unreacted tetraalkyltin compounds. In reactions utilizing tributyltin hydride (Bu₃SnH), the common byproducts are Bu₃SnH itself and its dimer, hexabutylditin (Bu₃SnSnBu₃).[1]
Q2: How can I monitor the removal of these tin byproducts during my purification?
While NMR can detect bulk tin impurities, Thin-Layer Chromatography (TLC) is a more practical method for real-time monitoring. Organotin compounds can be visualized on a TLC plate using specific stains. A common method involves using a color developing agent containing xylenol orange and saturated bromine water in an ethanol solution, which makes organotin compounds appear as purple-red spots under natural light.[4] Alternatively, a permanganate stain can visualize oxidizable tin species.[5][6]
Q3: I've heard an aqueous potassium fluoride (KF) wash is the standard method. Why isn't it always effective?
The aqueous KF wash is a cornerstone of organotin removal. It works by converting soluble tributyltin halides into the highly insoluble and filterable solid, tributyltin fluoride (Bu₃SnF).[7] However, its effectiveness can be hampered by several factors:
-
Insufficient contact: Vigorous shaking or stirring of the biphasic mixture is crucial to ensure complete reaction.[1][2] A contact time of at least one hour is often recommended.[2]
-
Formation of an interfacial precipitate: The Bu₃SnF precipitate can form a stubborn layer at the interface of the organic and aqueous phases, trapping the desired product and hindering separation.[1][2]
-
Byproduct identity: The KF wash is most effective for tributyltin halides. It is less effective for removing more non-polar species like tetrabutyltin or hexabutylditin.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process and offers actionable solutions.
Issue 1: Persistent Tin Contamination After Aqueous KF Wash
You've performed multiple KF washes, but your NMR spectrum still shows the characteristic tributyltin signals.
-
Causality: As mentioned, insufficient mixing or the formation of an interfacial precipitate are common culprits.[1][2] The pH of the aqueous solution can also influence the efficiency of the precipitation. Additionally, if your byproducts are not tributyltin halides, this method will be less effective.
-
Recommended Solutions:
-
Filtration through Celite®: If a solid precipitate is observed at the interface, filter the entire biphasic mixture through a pad of Celite®.[1][2] This will physically remove the insoluble Bu₃SnF.
-
Increase Stirring Time: Ensure you are stirring the biphasic mixture vigorously for an extended period (at least 1 hour) to maximize contact between the organotin species and the fluoride ions.[2]
-
Chemical Conversion: For byproducts like Bu₃SnH or Bu₃SnSnBu₃, pre-treat the crude reaction mixture with a reagent like iodine (I₂). This converts them to tributyltin iodide (Bu₃SnI), which is then readily removed by the subsequent KF wash.[8]
-
Issue 2: Co-elution of Tin Byproducts with Product During Column Chromatography
Your product and the tin byproducts have very similar polarities and co-elute during standard silica gel chromatography.
-
Causality: The non-polar nature of the butyl chains on the tin atom often results in chromatographic behavior similar to many organic molecules, making separation by standard silica gel chromatography difficult.
-
Recommended Solutions:
-
Modified Stationary Phases:
-
Triethylamine-Treated Silica: Pre-treating your silica gel with 2-5% triethylamine in the eluent can effectively retard the tin species, allowing for better separation.[1][8]
-
Potassium Carbonate-Impregnated Silica: A stationary phase composed of 10% (w/w) anhydrous potassium carbonate mixed with silica gel is highly effective at trapping organotin impurities, often reducing them to below 15 ppm.[1][3]
-
-
Alternative Polarity Modification:
-
Acidic Wash: An extraction with a dilute aqueous acid, such as 5% oxalic acid or dilute HCl, can protonate and extract some organotin species into the aqueous layer.[1]
-
NaOH Treatment: Washing with aqueous NaOH can convert tributyltin halides to the more polar tributyltin hydroxide (Bu₃SnOH), which may be easier to separate.[9]
-
-
Issue 3: Product is a Solid and Difficult to Purify by Chromatography
Your desired product is a solid, making column chromatography challenging or leading to significant product loss.
-
Causality: Loading and eluting solid products from a column can be inefficient.
-
Recommended Solution:
-
Recrystallization: This is often a highly effective method for purifying solid products from organotin residues.[1][10] The principle is based on the differential solubility of your product and the impurities in a given solvent at different temperatures.[11][12] Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can further reduce tin contamination.[1]
-
Issue 4: Product is Sensitive to Aqueous or Acidic/Basic Conditions
Your product degrades or is otherwise unstable under the conditions of aqueous washes or pH adjustments.
-
Causality: Many organic molecules contain functional groups that are sensitive to hydrolysis or other reactions under acidic or basic conditions.
-
Recommended Solution:
-
Non-Aqueous Workup: In these cases, a non-aqueous workup is essential. Direct flash chromatography on triethylamine-treated or potassium carbonate-impregnated silica gel is a robust alternative.[2]
-
Scavenger Resins: Solid-supported scavengers, such as SiliaMetS Thiol, can be used to bind and remove tin impurities from the reaction mixture by simple filtration.[2][13]
-
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line approach for removing tributyltin halides.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[2]
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[8][14]
-
Filtration (if necessary): If a significant amount of white precipitate (Bu₃SnF) forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[1][14]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Caption: Workflow for organotin removal using aqueous KF.
Protocol 2: Chromatography with Potassium Carbonate (K₂CO₃)-Impregnated Silica Gel
This method is highly effective for removing a broad range of organotin impurities to very low levels.[3]
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[1][14]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]
-
Column Packing: Dry pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Caption: Workflow for organotin removal via chromatography.
Data Summary
| Method | Target Byproducts | Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Tributyltin halides (Bu₃SnX) | Good to Excellent | Simple, inexpensive. | Ineffective for non-halide byproducts; precipitate can cause separation issues.[1][2] |
| Chromatography on Et₃N-treated Silica | Broad range of organotins | Very Good | Simple modification to standard chromatography.[8] | Requires use of a volatile amine; may not be suitable for all products. |
| Chromatography on K₂CO₃-impregnated Silica | Broad range of organotins | Excellent | Highly effective, can reduce tin to <15 ppm.[3] | Requires preparation of the stationary phase. |
| Acidic/Basic Extraction | Bu₃SnX, Bu₃SnOH | Moderate | Simple liquid-liquid extraction.[1][15] | Product must be stable to acidic/basic conditions; efficiency can be variable. |
| Recrystallization | All (for solid products) | Good to Excellent | Highly effective for solid products; avoids chromatography.[1][10] | Only applicable to solid products; requires finding a suitable solvent system. |
| Scavenger Resins | Broad range of organotins | Excellent | Simple filtration workup; good for sensitive products.[2][13] | Can be more expensive than other methods. |
Conclusion
The successful removal of tributyltin byproducts is critical for obtaining high-purity organic compounds. There is no single "best" method, and the optimal strategy often depends on the specific nature of the desired product and the tin byproducts present. A systematic approach, starting with the simple and cost-effective aqueous KF wash and moving to more specialized chromatographic techniques or recrystallization as needed, will provide the highest likelihood of success. By understanding the chemical principles behind each method and anticipating potential pitfalls, researchers can efficiently overcome this common purification challenge.
References
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- BenchChem. (2025, December).
- BenchChem.
- BenchChem. Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Vaneeckhaute, C., et al. (n.d.).
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- Google Patents. (n.d.).
- PubMed Central. (2022, January 5).
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry.
- Speciation.net. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. EVISA's News.
- Google Patents. (n.d.). US2718522A - Recovery of organotin compounds.
- Cornerstone. (n.d.).
- Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
- Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?
- Organic Syntheses Procedure. (n.d.). (Figure 1). The reaction mixture is allowed to cool to room temperature and filtered through a Büchner funnel (with a 25-50 μm frit, 70 mm diameter) with 10 g of Celite pad and washed with.
- ResearchGate. (2017, June 20). Workup for removing tin byproducts?
- CUNY. (n.d.). Acid-Base Extraction.
- (n.d.).
- ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry.
- MDPI. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment.
- CUNY. (n.d.).
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.)
- (n.d.). TLC stains.
- ResearchGate. (n.d.). Organotin 1 as a HCl scavenger.
- (n.d.).
- Common Organic Chemistry. (n.d.).
- (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
- Chemistry LibreTexts. (2022, April 7). 2.
- YouTube. (2021, August 22).
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023, January 29).
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Google Patents. (n.d.). WO2013167585A2 - Recycling of organotin compounds.
- Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
- Organic Syntheses Procedure. (n.d.). 10.
- NIH. (n.d.). A Practical Method for the Synthesis of 2-Alkynylpropenals. PMC.
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- 4. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
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- 7. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
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Technical Support Center: A Researcher's Guide to Preventing Homocoupling of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate in Stille Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in St. Jude cross-coupling reactions: the homocoupling of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate. Our aim is to equip you with the foundational knowledge and practical strategies to minimize this side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my isoxazole stannane. What is happening and why?
A1: You are likely observing the homocoupling of your organostannane reagent, this compound. This is a common side reaction in Stille couplings where two molecules of the organostannane couple to form a symmetrical bi-isoxazole dimer.[1][2] This unwanted reaction can occur through two primary mechanisms:
-
Reaction with the Pd(II) precatalyst: If your palladium source is in the Pd(II) oxidation state (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react with two equivalents of your organostannane before the catalytic cycle is fully initiated. This leads to the formation of the homocoupled product and consumption of your valuable starting material.
-
Radical-mediated processes: The active Pd(0) catalyst can sometimes undergo radical processes, leading to the dimerization of the organostannane.[1]
The isoxazole ring, being a relatively electron-deficient heterocycle, can influence the electronic properties of the organostannane and its propensity for side reactions.
Q2: My reaction is sluggish, and I'm still getting homocoupling. What is the first parameter I should adjust?
A2: Before significantly altering your core catalyst system, the addition of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is a highly effective first-line strategy to both accelerate the desired cross-coupling and suppress homocoupling.
The "Copper Effect": A Mechanistic Insight
The beneficial role of CuI is multifaceted:
-
Ligand Scavenging: Excess phosphine ligands in solution can inhibit the reaction by coordinating to the palladium center and slowing down the rate-determining transmetalation step. CuI is believed to act as a scavenger for these excess ligands, thus freeing up coordination sites on the palladium catalyst and accelerating the reaction.[3]
-
Facilitating Transmetalation: There is evidence to suggest that CuI can participate in a more favorable transmetalation pathway. The organostannane can first undergo a Sn/Cu transmetalation to form a more reactive organocopper intermediate, which then rapidly transmetalates with the Pd(II) complex.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Homocoupling
If you are consistently observing homocoupling of this compound, follow this systematic troubleshooting guide.
Step 1: The Power of Additives - A Comparative Overview
Additives are crucial for optimizing Stille couplings, especially with electron-deficient heterocycles. Here's a comparison of common additives and their recommended usage:
| Additive | Typical Loading (mol%) | Primary Function(s) | Notes for Isoxazole Substrates |
| Copper(I) Iodide (CuI) | 10-20 | Accelerates transmetalation, ligand scavenger.[3] | Highly recommended as a starting point. Often significantly improves yields and reduces homocoupling. |
| Lithium Chloride (LiCl) | 2-3 equivalents | Accelerates transmetalation by breaking up tin aggregates and facilitating the displacement of the halide from palladium. | Can be used in conjunction with CuI for particularly challenging couplings. |
| Cesium Fluoride (CsF) | 2 equivalents | Activates the organostannane by forming a hypervalent tin species, which is more nucleophilic and reactive.[3] | Can be very effective, but basicity may be an issue with sensitive functional groups. |
Step 2: Choosing the Right Palladium Catalyst and Ligand System
The choice of the palladium source and its associated ligand is critical in controlling the delicate balance of the catalytic cycle and minimizing side reactions.
Catalyst Selection:
-
Pd(0) sources are preferred: To minimize the homocoupling that can occur with Pd(II) precatalysts, it is advisable to use a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.
-
If using a Pd(II) source: Ensure complete reduction to Pd(0) before the addition of the organostannane. This can often be achieved by pre-stirring the Pd(II) salt with the phosphine ligand.
Ligand Selection:
The ideal ligand for Stille coupling needs to balance the requirements of the different steps in the catalytic cycle. For the oxidative addition, an electron-rich ligand is favored, while the reductive elimination is often facilitated by more electron-deficient ligands.[1] For suppressing homocoupling with your isoxazole substrate, consider the following:
-
Bulky, Electron-Rich Phosphines: Ligands like tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃) have shown to be effective in Stille couplings of heterocycles. They promote the desired cross-coupling over homocoupling.
-
Buchwald Ligands: For particularly challenging couplings, highly active and sterically demanding biaryl phosphine ligands such as XPhos can be beneficial.[4]
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Bromide
This protocol incorporates best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(2-furyl)phosphine (TFP) (10 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, TFP, and CuI.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure complex formation.
-
Add the aryl bromide, followed by the this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[2] Stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Process: Diagrams and Workflows
The Stille Catalytic Cycle and the Homocoupling Side Reaction
Caption: The desired Stille catalytic cycle versus the competing homocoupling side reaction.
Troubleshooting Workflow for Homocoupling
Caption: A systematic workflow for troubleshooting and eliminating organostannane homocoupling.
References
-
Görgen, A., et al. (2018). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. Beilstein Journal of Organic Chemistry, 14, 2366-2373. Available at: [Link]
-
Alvarez, R., et al. (2006). Computational characterization of a complete palladium-catalyzed cross-coupling process: the associative transmetalation in the Stille reaction. Organic Letters, 8(1), 35-38. Available at: [Link]
-
Reddy, R. S., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421. Available at: [Link]
-
Alvarez, R., et al. (2006). Computational Characterization of a Complete Palladium-Catalyzed Cross-Coupling Process: The Associative Transmetalation in the Stille Reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Khatun, N., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. ACS Omega, 2(11), 7644-7652. Available at: [Link]
-
Reddy, C. R., et al. (2021). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 86(15), 10325-10334. Available at: [Link]
-
Görgen, A., et al. (2018). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3, L = AsPh3). Journal of the American Chemical Society, 120(35), 8978-8985. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
NROChemistry. Stille Coupling. Available at: [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. Available at: [Link]
-
Butschke, B., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16429-16435. Available at: [Link]
-
Espinet, P., & Casado, A. L. (2002). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics, 21(26), 5877-5883. Available at: [Link]
-
Flores-Alamo, M., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1547-1555. Available at: [Link]
-
Ariafard, A., & Lin, Z. (2006). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin. Organometallics, 25(24), 5724-5730. Available at: [Link]
-
Bakherad, M., et al. (2018). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot, Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. European Journal of Organic Chemistry, 2018(44), 6131-6138. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Bakherad, M., et al. (2018). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Ubeda, A., et al. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 691(21), 4459-4466. Available at: [Link]
Sources
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Technical Support Center: A Guide to the Stability and Handling of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Welcome to the technical support resource for Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile organostannane reagent. Here, we provide in-depth, field-proven insights into its stability, handling, and application, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs): Stability and Handling
This section addresses the most common inquiries regarding the stability and proper handling of this compound.
Q1: What are the optimal storage and handling conditions for this reagent? this compound is a stable liquid at room temperature but requires specific precautions to maintain its integrity and ensure safety.[] While organotin reagents are generally stable to air and moisture, long-term stability is best achieved by storing the compound under an inert atmosphere, such as argon, to prevent slow degradation.[2][3] It is also advisable to protect the compound from light, as the carbon-tin bond can be susceptible to photolytic cleavage.[4]
Crucially, all organotin compounds, including this reagent, are highly toxic.[2][5][6] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: How stable is the compound under typical Stille cross-coupling reaction conditions? The reagent is well-suited for Stille coupling reactions, which are valued for their mild and generally neutral reaction conditions.[7][8] It is stable under the typical thermal stress of these reactions, which are often heated to 80-110 °C in anhydrous, degassed solvents like toluene, DMF, or dioxane.[9] The primary pathway is the desired palladium-catalyzed cross-coupling. However, side reactions such as the homocoupling of the stannane to form a bis-isoxazole dimer can occur.[2][7]
Q3: Is the isoxazole ring itself prone to degradation or side reactions? Under the standard, neutral conditions of a Stille coupling, the isoxazole ring is robust. The N-O bond of the isoxazole core can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation), but this is not a reaction pathway typically observed in Stille couplings.[10][11] It is important to note that under different catalytic systems, direct C-H functionalization of the isoxazole ring is possible, but this requires specific conditions that are distinct from those used for Stille reactions.[12]
Q4: What is the stability of the crucial Carbon-Tin (C-Sn) bond towards acidic and basic conditions? The stability of the C-Sn bond is highly pH-dependent.
-
Acidic Conditions: The C-Sn bond is highly susceptible to cleavage by even mild acid sources, a process known as protodestannylation (or protodestannation).[4] This is the most common non-productive pathway for the consumption of the stannane. Adventitious acid, such as HCl that may be present in certain batches of acid chloride coupling partners, can promote this side reaction.[13] Therefore, ensuring all reagents and solvents are anhydrous and free of acidic impurities is critical.
-
Basic Conditions: The C-Sn bond is significantly more stable to basic conditions. This is evidenced by the widespread use of aqueous potassium fluoride (KF), a mildly basic salt solution, during the workup of Stille reactions to remove tin byproducts.[5][14][15] While the C-Sn bond is stable, researchers should consider that the ethyl ester functionality on the isoxazole ring can be susceptible to hydrolysis under strongly basic conditions.
Q5: What are the primary decomposition pathways and byproducts to anticipate? Aside from the desired cross-coupling, the main competing reactions are:
-
Protodestannylation: As discussed in Q4, this acid-mediated cleavage of the C-Sn bond results in the formation of Ethyl isoxazole-3-carboxylate, a common byproduct if acidic impurities are present.[4][13]
-
Homocoupling: The palladium catalyst can mediate the coupling of two molecules of the stannane reagent, leading to a dimer.[2][7]
-
Tributyltin Halide Formation: In a successful Stille reaction, the "non-transferable" butyl groups on the tin atom form a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr) byproduct, which is toxic and must be rigorously removed from the final product.[2][5]
Troubleshooting Guide for Stille Reactions
This guide provides a structured approach to diagnosing and resolving common issues encountered during Stille couplings with this compound.
Diagram: Troubleshooting Workflow for Low-Yield Stille Reactions
Caption: A decision tree for troubleshooting low-yielding Stille reactions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | Catalyst Inactivity: The Pd(0) species is the active catalyst. Improper handling can lead to oxidation and inactivation. | Use a fresh batch of catalyst. If starting with a Pd(II) precursor, ensure conditions are sufficient for in-situ reduction. The catalytic cycle begins with the oxidative addition of the organic halide to Pd(0).[2][16] |
| Poor Reagent Quality: Degradation of the stannane or the coupling partner. | Verify the purity of starting materials via NMR or other analytical techniques. Ensure the organic halide has not degraded. | |
| Significant Protodestannylation | Acidic Impurities: The C-Sn bond has been cleaved by a proton source in the reaction mixture. | Meticulously dry all solvents and glassware. Use freshly distilled solvents. If the halide partner is an acid chloride, ensure it is free of residual HCl.[13] Consider passing solvents through a column of activated alumina. |
| High Levels of Homocoupling | Reaction Kinetics: The kinetics of homocoupling are competing favorably with the desired cross-coupling pathway. | This is a common side reaction.[2][7] Try lowering the reaction temperature or adjusting the concentration. The addition of a copper(I) co-catalyst (e.g., CuI) has been shown to accelerate the transmetalation step, often favoring cross-coupling over homocoupling.[8] |
| Difficult Purification | Persistent Tin Byproducts: Tributyltin halides (Bu₃SnX) are often greasy and co-elute with products of similar polarity. | Aqueous KF Wash: This is the most effective method.[14][15] The fluoride ions react with Bu₃SnX to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration through Celite®. Amine-Treated Silica: For chromatography, use silica gel that has been treated with 2-5% triethylamine in the eluent.[7][14][15] This deactivates acidic sites on the silica, which can otherwise cause product degradation or poor separation. |
Experimental Protocols & Data
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₃NO₃Sn | [] |
| Molecular Weight | 430.17 g/mol | [] |
| Appearance | Yellow to brown viscous liquid | [] |
| Boiling Point | >300 °C | |
| Density | 1.209 g/cm³ at 25 °C | |
| Refractive Index | n20/D 1.534 | [] |
| Storage | Store under inert gas (Argon) | [3] |
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol provides a representative method and may require optimization for specific substrates.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask with a septum, and purge the system by alternating between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
2. Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration) via syringe.
-
Add the organic halide (1.0 eq), followed by this compound (1.1-1.2 eq) via syringe.
3. Reaction Execution:
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
4. Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least 30 minutes.[15]
-
A white precipitate (Bu₃SnF) will form. Filter the entire biphasic mixture through a pad of Celite® to remove the solid.[14]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography. To prevent product degradation on potentially acidic silica gel, use a solvent system containing 1-2% triethylamine or use a less acidic stationary phase like neutral alumina.[14]
Diagram: The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- Benchchem. (n.d.). Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysed cross-coupling reactions. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Scilit. (n.d.). Synthesis and Thermal Decomposition of 4‐Azidoisoxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%, 100 mg. Retrieved from [Link]
-
Wikipedia. (2023). Tributyltin. Retrieved from [Link]
- Maleczka, R. E., et al. (2003). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters, 44(34), 6481-6484.
- Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
- Ben Romdhane, R., Liu, L., Ben Salem, R., & Doucet, H. (2019). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. Chemistry–A European Journal, 25(5), 1266-1270.
-
Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. FLORE Repository. Retrieved from [Link]
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- 6. Tributyltin - Wikipedia [en.wikipedia.org]
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- 15. Workup [chem.rochester.edu]
- 16. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimizing Palladium Catalyst Loading for Isoxazole Synthesis
Welcome to the technical support center for palladium-catalyzed isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing palladium catalyst loading and troubleshooting common experimental hurdles. Here, we synthesize peer-reviewed data and field-proven insights to explain not just what to do, but why specific choices lead to successful outcomes.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during palladium-catalyzed isoxazole synthesis, a powerful method for creating these crucial heterocyclic motifs.[1][2] Reactions such as Sonogashira, Suzuki, and Heck couplings are instrumental in this field, but are sensitive to subtle changes in reaction parameters.[3][4]
Issue 1: Low or No Product Yield
Question: My reaction shows high starting material recovery and minimal product formation. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common issue that can typically be traced back to catalyst inactivity, poor reagent quality, or suboptimal reaction conditions. A systematic approach is the best way to diagnose the problem.[5]
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[6]
-
Action: Use a fresh source of palladium precatalyst. Air-stable precatalysts, such as those incorporating bulky phosphine ligands, can be particularly effective as they are designed to readily generate the active Pd(0) species in situ.[7][8] Ensure that any phosphine ligands used have not been oxidized by checking for signs of cloudiness or discoloration in the solid.
-
Action: Increase catalyst loading incrementally. While the goal is often to minimize loading for cost and sustainability, a slight increase (e.g., from 1 mol% to 2 mol%) can overcome minor issues with catalyst poisons or slow kinetics.[9]
-
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are all critical and interdependent.[3][10]
-
Action: Conduct a solvent screen. The solvent impacts solubility, catalyst stability, and reaction kinetics.[11] Polar aprotic solvents like DMF or THF are common, but sometimes less polar solvents like toluene or dioxane are more effective.[10][12]
-
Action: Re-evaluate your choice of base. The base's strength and solubility can dramatically affect the outcome. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are common, while Sonogashira couplings often employ organic bases like triethylamine (Et₃N) or diisopropylamine (iPr₂NH).[10][13]
-
Action: Gradually increase the temperature. If the reaction is sluggish, gentle heating can help. However, be cautious, as high temperatures can also accelerate catalyst decomposition.[9][14]
-
-
Poor Reagent Quality: Impurities in starting materials, solvents, or the inert gas can poison the catalyst.
-
Action: Ensure all reagents are pure and dry. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[9][15] Techniques like freeze-pump-thaw cycles or sparging with argon or nitrogen are essential.[9] Trace impurities in solvents can also act as catalyst poisons.[16]
-
Issue 2: Catalyst Deactivation & Palladium Black Formation
Question: My reaction mixture turns black and stalls before completion. What is this black precipitate and how can I prevent it?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[9][10] This is a very common catalyst deactivation pathway in cross-coupling reactions.[17]
Potential Causes & Recommended Actions:
-
Ligand Dissociation: This is a primary cause of Pd black formation.[9] If the stabilizing phosphine ligand dissociates from the palladium center, the "naked" Pd(0) atoms are highly prone to aggregation.[10]
-
Action: Use chelating or bulky, electron-rich ligands. Bidentate ligands (e.g., dppf, Xantphos) form more stable complexes with palladium than monodentate ligands.[10][18] Bulky, electron-donating monodentate ligands (e.g., Buchwald ligands like SPhos or XPhos) are also highly effective at stabilizing the catalyst and promoting key steps in the catalytic cycle.[6][9][19]
-
Action: Increase the ligand-to-palladium ratio. Using a slight excess of the ligand can help prevent dissociation by shifting the equilibrium towards the stable, ligated palladium complex. However, a large excess can sometimes inhibit the reaction.[10]
-
-
High Temperature: Elevated temperatures can provide the energy needed for palladium atoms to aggregate, accelerating decomposition.[9]
-
Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It's often better to run a reaction for a longer time at a lower temperature.[9]
-
-
Oxidation: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also degrade sensitive phosphine ligands.[9]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving the common issue of low product yield.
Caption: A decision tree for troubleshooting low yields in palladium-catalyzed reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading for isoxazole synthesis?
A1: There is no single "optimal" loading, as it depends heavily on the specific reaction (e.g., Suzuki, Sonogashira), the reactivity of the substrates, and the efficiency of the chosen ligand. However, a general starting point for optimization is 0.5 to 2 mol% of the palladium precatalyst relative to the limiting reagent.[9] For highly efficient catalyst systems and reactive substrates, loadings can sometimes be lowered to the parts-per-million (ppm) level, especially in process chemistry settings.[22] Conversely, for very challenging or sterically hindered couplings, loadings might need to be increased to 5 mol% or higher.[7]
Q2: How do I choose the right ligand for my palladium catalyst?
A2: Ligand choice is paramount to success.[19] The ligand stabilizes the palladium center, preventing aggregation, and modulates its electronic and steric properties to facilitate the catalytic cycle.[23] For isoxazole synthesis via cross-coupling, two main classes of ligands are preferred:
-
Bulky, Electron-Rich Phosphines: These ligands (e.g., SPhos, XPhos, RuPhos) promote the formation of highly reactive, monoligated Pd(0) species that are excellent for challenging oxidative addition steps.[7][9]
-
Bidentate (Chelating) Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos form a "pincer" around the palladium atom, creating a very stable complex that is less prone to dissociation and decomposition.[10][18]
The choice between them often depends on the specific substrates. A good starting point is to screen a small set of ligands from both classes.
Q3: What is the role of the base and how does it affect catalyst loading?
A3: The base plays several crucial roles in the catalytic cycle, and its choice can indirectly affect the required catalyst loading.[3] For instance, in a Suzuki coupling, the base activates the boronic acid. In a Sonogashira coupling, it neutralizes the HX byproduct. A base that is too weak may lead to a slow reaction, giving the catalyst more time to decompose. A base that is too strong or poorly soluble can also lead to side reactions or heterogeneous mixtures that impede catalysis.[10] An efficient base allows the catalytic cycle to turn over rapidly, which can help preserve the catalyst's activity and may allow for lower catalyst loadings.
Q4: Can I run my reaction open to the air?
A4: Generally, no. Most palladium-catalyzed cross-coupling reactions are sensitive to air and moisture.[20] The active Pd(0) catalytic species can be readily oxidized by atmospheric oxygen to an inactive Pd(II) state, halting the reaction.[14] Furthermore, many phosphine ligands are themselves air-sensitive.[8] While some highly robust, air-stable precatalyst systems have been developed that can tolerate brief exposure to air during setup, optimal and reproducible results are consistently achieved using standard air-sensitive techniques, such as working under an inert atmosphere of nitrogen or argon in a Schlenk line or glovebox.[8][15]
Part 3: Data Summary & Protocols
Table 1: Key Parameter Optimization Ranges
| Parameter | Typical Range | Rationale & Key Considerations |
| Pd Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol%. Lower for reactive substrates (iodides), higher for less reactive ones (chlorides) or hindered systems.[7][9] |
| Ligand:Pd Ratio | 1:1 to 4:1 | For monodentate ligands, a 2:1 ratio is a good start. For bidentate, 1.1:1 is common. Excess ligand can stabilize the catalyst but may also inhibit the reaction.[10] |
| Temperature | Room Temp to 120 °C | Higher temperatures increase rate but also risk catalyst decomposition. Find the lowest effective temperature.[9] |
| Solvent | Toluene, Dioxane, THF, DMF | Choice affects solubility and catalyst stability. Must be anhydrous and degassed.[10][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Et₃N | Base strength and solubility are critical. Must be carefully matched to the specific coupling reaction type.[4][10] |
Experimental Protocol: General Procedure for a Sonogashira Coupling to Synthesize a Substituted Isoxazole
This protocol outlines a general method for the copper-free Sonogashira coupling of a halo-isoxazole with a terminal alkyne. Copper-free conditions are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[4][7]
Materials:
-
Halo-isoxazole (e.g., 4-iodo-3,5-dimethylisoxazole) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2 mol%)
-
Organic Base (e.g., Triethylamine or Diisopropylethylamine) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (a Schlenk flask with a stir bar and a condenser) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup (under Inert Atmosphere): To the Schlenk flask, add the halo-isoxazole (1.0 equiv) and the palladium precatalyst (0.02 equiv).
-
Seal and Purge: Seal the flask with a septum and cycle between vacuum and the inert gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the organic base and the terminal alkyne (1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (start with room temperature for iodides, or heat to 50-80 °C for bromides).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazole product.[24]
References
- Benchchem. How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
- The Role of Phosphine Ligands in Palladium Catalysis.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. National Institutes of Health.
- Benchchem. Palladium catalyst issues in cross-coupling reactions.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
- Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed.
- Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
- Benchchem. Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Palladium Complexes. Alfa Chemistry.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap.
- How to prevent Pd (0) to form aggregate? Reddit.
- Catalyst Deactivation Modes of Palladium Oxide on Gamma Alumina Catalysts for Lean Methane Oxidation. ResearchGate.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. American Chemical Society.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Sonogashira coupling. Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. National Institutes of Health.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. Morressier.
- Benchchem. Application Notes and Protocols: Green Chemistry Applications of Palladium(II) Carboxylates.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. The Journal of Organic Chemistry.
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation.
- Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
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Technical Support Center: Safe Management of Organotin Waste in the Laboratory
Welcome to the Technical Support Center for the management of toxic organotin waste. This guide is designed for researchers, scientists, and drug development professionals who handle organotin compounds. The following information provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and compliant disposal of these hazardous materials.
Understanding the Hazard: Why Special Care is Crucial
Organotin compounds, characterized by at least one tin-carbon bond, are a class of organometallic chemicals with broad applications as PVC stabilizers, catalysts, and biocides.[1] However, their utility is paralleled by significant toxicity. The degree of toxicity is primarily dictated by the number and nature of the organic groups attached to the tin atom, generally following the order: R₃SnX > R₂SnX₂ > RSnX₃.[1] Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic.[1] Exposure can occur through ingestion, inhalation, or skin contact, leading to a range of adverse health effects from skin irritation to severe neurological damage.[2][3][4] Therefore, meticulous waste management is not just a regulatory requirement but a critical safety imperative.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with organotin compound exposure?
A1: Organotin compounds are highly toxic and can be absorbed through the skin, inhalation, or ingestion.[2][4] The most toxic are the tri- and tetra-substituted organotins.[2][4] Acute exposure can lead to skin and eye irritation, respiratory problems, gastrointestinal issues, and neurological damage.[4][5] In severe cases, exposure to certain organotins can be fatal.[4][6] Long-term or chronic exposure may result in persistent neurological problems and some organotins are considered endocrine disruptors.[4][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling organotin waste?
A2: To minimize exposure, a standard Level C protective ensemble is often recommended.[2][4] This includes a full-face or half-mask air-purifying respirator with organic vapor cartridges, chemical-resistant clothing (e.g., lab coat, coveralls), double chemical-resistant gloves, and safety goggles.[2][4][8] If there is a risk of splashing, a face shield should be worn in addition to goggles.[4] All work involving organotin compounds must be conducted within a certified chemical fume hood.[2][9][10]
Q3: How should I properly store organotin compounds and their waste?
A3: Organotin compounds should be stored in tightly sealed, clearly labeled containers in a well-ventilated, dry, and secure area, away from strong oxidizing agents.[2] Many are air-sensitive and are supplied in Sure/Seal™ bottles, requiring transfer under an inert atmosphere.[2][10] Organotin waste must be collected in dedicated, clearly labeled, and sealed containers.[2][11] It is crucial not to mix organotin waste with other waste streams to prevent unintended reactions.[2]
Q4: What is the immediate first aid response for accidental organotin exposure?
A4:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[2]
-
Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[2]
-
Ingestion: Seek immediate medical attention.[2]
Troubleshooting Guides: Common Issues in Organotin Waste Management
This section addresses specific challenges that may arise during the handling and treatment of organotin waste.
Issue 1: A small spill of an organotin reagent has occurred in the fume hood.
Solution Workflow:
-
Restrict Access: Keep the fume hood sash lowered and ensure access to the immediate area is restricted.[2]
-
Don Full PPE: Before cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[2]
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[2]
-
Collect Waste: Place all contaminated absorbent materials and any broken glassware into a dedicated, sealed container labeled "Organotin Hazardous Waste."[2]
-
Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., acetone) and then decontaminate with a bleach solution or 20% nitric acid.[4][12]
-
Dispose of Cleaning Materials: All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous organotin waste.[2]
Issue 2: Uncertainty about the proper disposal of glassware contaminated with organotin residues.
Solution Workflow:
Contaminated glassware requires a multi-step decontamination process before it can be returned to general use.
Caption: Workflow for Decontaminating Organotin-Contaminated Glassware.
Issue 3: How to neutralize liquid organotin waste before collection by environmental services.
Solution Workflow:
This protocol is based on the oxidation of toxic organotins to less harmful inorganic tin compounds.[2][4] This procedure must be performed in a chemical fume hood.
Caption: Workflow for Neutralizing Liquid Organotin Waste.
Quantitative Data Summary
The following table summarizes key exposure limits for organotin compounds as established by regulatory bodies.
| Agency | Compound Type | Exposure Limit (Time-Weighted Average) | Notes |
| OSHA | Organotin Compounds (as Sn) | 0.1 mg/m³ | Applies to all organic tin compounds.[8][13] |
| NIOSH | Organotins (except tricyclohexyltin hydroxide) | 0.1 mg/m³ | Recommended Exposure Limit (REL).[13] |
| NIOSH | Tricyclohexyltin hydroxide | 25 mg/m³ | Considered immediately dangerous to life or health (IDLH).[13] |
Detailed Experimental Protocols
Protocol 1: Decontamination of Laboratory Glassware
Objective: To safely and effectively remove hazardous organotin residues from laboratory glassware, rendering it safe for reuse.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone, dichloromethane)
-
1M Sodium Fluoride (NaF) solution (for Stille reaction workups)
-
Commercial bleach (sodium hypochlorite solution) or 20% nitric acid
-
Designated hazardous waste containers for organotin waste (liquid and solid)
-
Appropriate PPE (chemical-resistant gloves, lab coat, eye protection)
Procedure:
-
Initial Quenching (if applicable): For glassware from reactions like Stille coupling containing residual reactive organotin reagents, quench the contents with a 1M NaF solution.[12] This precipitates the organotins as less soluble fluorides.
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware three times with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organotin residues.[4][10]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container clearly labeled "Organotin Liquid Waste."[2][4]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[4][12] Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[4][12] This step oxidizes residual organotin compounds to less toxic inorganic tin species.[4][12]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[4]
Protocol 2: Neutralization and Disposal of Liquid Organotin Waste
Objective: To treat liquid organotin waste to reduce its toxicity prior to final disposal by a certified waste management provider.
Materials:
-
Liquid organotin waste
-
Oxidizing agent (e.g., commercial bleach, hydrogen peroxide)
-
Large, appropriate container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Confirm that the organotin waste is not mixed with other incompatible waste streams.[2]
-
Dilution: In a chemical fume hood, dilute the organotin waste with a suitable solvent if it is highly concentrated. This helps to control the reaction rate.[2]
-
Oxidation: While stirring, slowly add an oxidizing agent, such as commercial bleach, to the diluted organotin waste.[2][4] The reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.[2][4]
-
Reaction Time: Allow the mixture to react for several hours, or preferably overnight, with continued stirring to ensure complete oxidation.[2]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[2]
-
Final Collection: Transfer the treated waste to a clearly labeled hazardous waste container for collection and final disposal by your institution's environmental health and safety department.
References
-
Toxicological Profile for Tin and Tin Compounds. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. Retrieved from [Link]
-
Organotin Waste Materials Chemical Control Order 1989. (1989). NSW Environment Protection Authority. Retrieved from [Link]
-
Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.). OI Analytical. Retrieved from [Link]
-
Public Health Statement for Tin and Tin Compounds. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. Retrieved from [Link]
-
Butyltin Trichloride. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Organo-tin compounds. (2022). Australian Government, Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
-
Toxicological Profile for Tin and Tin Compounds. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Detection techniques in speciation analysis of organotin compounds by liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC, NCBI. Retrieved from [Link]
-
Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent. Retrieved from [Link]
-
How toxic organotin compounds really are? (2023). Reddit. Retrieved from [Link]
-
How should I manage glassware that came in contact with organotin compounds? (2017). Reddit. Retrieved from [Link]
-
TIN, ORGANIC COMPOUNDS (as Sn). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved from [Link]
-
Standard Operating Procedures - Organotin Reagents. (n.d.). Del Valle Lab. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 6. reddit.com [reddit.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 9. osha.gov [osha.gov]
- 10. delvallelab.weebly.com [delvallelab.weebly.com]
- 11. epa.nsw.gov.au [epa.nsw.gov.au]
- 12. reddit.com [reddit.com]
- 13. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Polar Isoxazole Products
Welcome to the technical support center dedicated to addressing the purification challenges of polar isoxazole products. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only solve immediate purification hurdles but also to develop robust and efficient purification strategies for your future work.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges encountered during the purification of polar isoxazole derivatives.
Q1: My polar isoxazole product is highly soluble in water. How can I effectively extract it from the aqueous reaction mixture?
High water solubility is a frequent issue with polar isoxazoles, often due to the presence of heteroatoms and polar functional groups. Standard liquid-liquid extraction (LLE) with common solvents like ethyl acetate or dichloromethane can be inefficient.[1][2]
Causality: The polarity of your isoxazole derivative dictates its partitioning between the aqueous and organic phases. Highly polar molecules will preferentially remain in the aqueous layer, leading to low extraction yields.
Troubleshooting Strategies:
-
Salting Out: The addition of a saturated salt solution, such as brine (saturated NaCl), to the aqueous layer decreases the solubility of your organic compound by increasing the polarity of the aqueous phase.[1] This "salting out" effect drives the isoxazole into the organic layer.
-
Solvent Selection: Employ more polar organic solvents that are still immiscible with water. Solvents like n-butanol or a mixture of chloroform and isopropanol can be effective for extracting highly polar compounds.[1]
-
pH Adjustment: If your isoxazole possesses acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these groups, thereby reducing the overall polarity of the molecule and enhancing its solubility in the organic phase.[1][3]
-
Continuous Liquid-Liquid Extraction: For exceptionally water-soluble compounds, continuous liquid-liquid extraction can be a highly efficient, albeit more complex, method to achieve high recovery.[1]
Q2: I'm observing significant streaking and poor separation of my polar isoxazole on a silica gel column. What's causing this and how can I fix it?
Streaking on silica gel is a classic problem when purifying polar, and particularly basic, compounds.[1]
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). Polar and basic compounds can interact strongly and sometimes irreversibly with these acidic sites, leading to band broadening and streaking.
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
For Basic Isoxazoles: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to your mobile phase.[1][4][5] These modifiers will compete with your basic isoxazole for the acidic sites on the silica, leading to sharper peaks.
-
For Acidic Isoxazoles: Incorporate a small amount of an acidic modifier like acetic acid or formic acid (0.1-1%) to improve peak shape.[1][4]
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase.[4][5]
-
Alumina (Neutral, Basic, or Acidic): Alumina can be a good alternative to silica, especially for basic compounds when using neutral or basic alumina.[4]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography is often the method of choice.[1][4][6] Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to complex purification scenarios.
Problem 1: Co-elution of Regioisomers
Q: My reaction has produced a mixture of isoxazole regioisomers with very similar polarities. How can I separate them?
The formation of regioisomers is a common challenge in isoxazole synthesis, and their similar physical properties make separation difficult.[4]
Causality: Regioisomers have the same molecular formula but different arrangements of atoms. This often results in very similar polarities and, consequently, similar retention times in chromatography.
Workflow for Separating Isoxazole Regioisomers:
Sources
Technical Support Center: Impact of Solvent on Stille Coupling Efficiency
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your research. This guide focuses on a critical, yet often underestimated, parameter in the Stille cross-coupling reaction: the solvent. The choice of solvent is not merely about dissolving your reagents; it is a key mechanistic partner that can dictate the reaction's speed, yield, and even its stereochemical outcome.
This resource is structured as a series of questions you might encounter in the lab, providing direct answers and the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a Stille coupling reaction?
Beyond simply dissolving the monomers, catalyst, and intermediates, the solvent is a dynamic component of the reaction system.[1] Its primary roles include:
-
Solubilization: It must keep the starting materials, the growing polymer chain (in polycondensations), and the palladium catalyst in the solution phase to ensure an efficient reaction.[1]
-
Catalyst Interaction: The solvent can coordinate to the palladium center, acting as a ligand. This interaction can stabilize the catalyst, assist in ligand dissociation, and directly influence the rates of the key mechanistic steps.[1][2]
-
Mechanistic Influence: The solvent's polarity and coordinating ability can affect the energy barriers of the oxidative addition, transmetalation, and reductive elimination steps, thereby controlling the overall reaction efficiency.[2][3]
Q2: How do different classes of solvents (polar aprotic, non-polar) affect the reaction mechanism and efficiency?
Solvents are broadly categorized based on their polarity and ability to donate protons. In Stille coupling, the most relevant distinction is between non-coordinating and coordinating solvents.
-
Non-Polar / Weakly Coordinating Solvents (e.g., Toluene, Dioxane, THF, Benzene): These are very common and versatile.[1][4] In these media, the catalytic cycle proceeds without strong interference or assistance from the solvent. However, reactions can sometimes be slower, and solubility of polar substrates or intermediates can be an issue.[4] Some side reactions, like dehalogenation, have been reported to be less prevalent in toluene compared to more polar options like dioxane or DMF.[5]
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, HMPA): These solvents possess high dipole moments and can coordinate to the palladium center.[6][7] This coordination is often crucial for high efficiency. For example, a solvent molecule can displace another ligand, opening a coordination site necessary for the transmetalation step, which is often the rate-determining step.[1][8][9] Consequently, reactions in solvents like DMF are often faster than in non-polar solvents.[3]
Q3: Which solvents are most commonly used for Stille couplings and why?
Toluene, THF, dioxane, and DMF are the most frequently employed solvents.[1][4]
-
Toluene is an excellent choice for general-purpose couplings due to its inertness, ability to dissolve a wide range of organic compounds, and a sufficiently high boiling point for reactions requiring heat. It is also less prone to promoting certain side reactions.[5]
-
DMF (N,N-Dimethylformamide) is often used to accelerate slow reactions. Its high polarity and coordinating ability can significantly increase the rate of transmetalation.[3][10] Computational studies have shown that a solvent-coordinated complex, such as trans-[PdL(DMF)(vinyl)Br], can be a key intermediate in the catalytic cycle.[8]
-
THF and Dioxane are good general-purpose ethereal solvents. They are more polar than toluene but are considered weakly coordinating. They are often used when milder conditions are required.
Q4: Can the solvent influence the stereochemical outcome of the reaction?
Yes, absolutely. This is most dramatically observed in couplings involving stereogenic centers, particularly with allylic electrophiles. The polarity and coordinating ability of the solvent can dictate the mechanism of the oxidative addition step.
-
In less coordinating solvents (e.g., benzene, THF, acetone), oxidative addition tends to proceed with retention of configuration .[2]
-
In more polar, coordinating solvents (e.g., MeCN, DMSO), the mechanism can switch, leading to a complete inversion of configuration .[2][11]
This solvent-dependent stereochemical switch is a powerful tool but also a potential pitfall if not controlled.[2]
Part 2: Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My Stille coupling reaction has a very low yield. Could the solvent be the problem?
Yes, an inappropriate solvent is a common cause of low yields.[12] Here’s how to troubleshoot:
-
Check Solubility: First, ensure all your starting materials are fully dissolved at the reaction temperature. If you observe suspended material, the reaction is likely diffusion-limited. Consider switching to a solvent with better solubilizing properties for your specific substrates. For polymerizations, it's critical that the growing polymer chain remains in solution.[1]
-
Enhance Reaction Rate: If the reaction is simply too slow, leading to thermal decomposition of reagents or the catalyst over long reaction times, a more polar, coordinating solvent can help.
-
Action: If you are using toluene or THF, try switching to DMF or NMP . These solvents can accelerate the rate-limiting transmetalation step.[13]
-
-
Consider Solvent Purity: Stille couplings are sensitive to oxygen and water.[13] Ensure your solvent is anhydrous and properly degassed before use. Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the organostannane, a major side reaction.[12][14]
Problem 2: Slow or Stalled Reaction
Q: My reaction is proceeding very slowly or has stalled. How can changing the solvent help?
A stalled reaction often points directly to a slow transmetalation step.[11] This is where solvent choice has the most significant impact.
-
Increase Solvent Polarity/Coordinating Ability: The transmetalation step often benefits from a solvent that can assist in the exchange of ligands on the palladium center.
-
Action: Switch from a non-polar solvent like toluene to a polar aprotic solvent like DMF or NMP .[3] This can dramatically increase the reaction rate.
-
-
Use Additives that Modulate Polarity: In some cases, additives can be used to increase the polarity of the medium and accelerate the reaction without a complete change of solvent.
Problem 3: Significant Side Product Formation (Homocoupling, Dehalogenation)
Q: I'm observing a lot of homocoupling of my organostannane and/or dehalogenation of my electrophile. Can the solvent choice mitigate this?
Yes, while these side reactions are complex, solvent choice can play a role.
-
Homocoupling (R²-R²): This side reaction is often promoted by oxygen but can also be influenced by the solvent environment. While polar solvents can accelerate the desired reaction, they can sometimes also favor side pathways if the productive coupling is slow.
-
Action: First, ensure rigorously anaerobic conditions.[12] If homocoupling persists, consider switching to a less polar solvent like toluene and optimizing the temperature to find a balance where the desired coupling outcompetes the side reaction. The addition of a Cu(I) co-catalyst can also suppress homocoupling.[12]
-
-
Dehalogenation: This occurs when the organic halide is reduced instead of coupled. This side reaction can be more prevalent in certain solvents.
-
Action: One report from the research community indicated that switching from dioxane or DMF to toluene reduced the amount of dehalogenation.[5] If you observe this side product, a less polar, non-coordinating solvent may be beneficial.
-
Part 3: Protocols and Data
General Experimental Protocol for Stille Coupling
This protocol provides a general workflow. Note: Catalyst, ligand, temperature, and reaction time must be optimized for specific substrates.
-
Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under high vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid ligand.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via cannula or syringe to dissolve the catalyst and ligand.
-
Substrate Addition: Add the organic electrophile (1.0 equiv) and the organostannane (1.05-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. To remove the tin byproducts, quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin salts.[12][16]
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Table 1: Common Solvents and Their Properties in Stille Coupling
| Solvent | Class | Dielectric Constant (ε) | Coordinating Ability | Typical Use & Key Considerations |
| Toluene | Non-polar | 2.4 | Weak | General-purpose; good for a wide range of substrates. May result in slower reactions but can reduce side products like dehalogenation.[1][5] |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.6 | Moderate | General-purpose ethereal solvent. Often used for reactions at or below its boiling point (66 °C).[1] |
| 1,4-Dioxane | Borderline Polar Aprotic | 2.2 | Moderate | Higher boiling point than THF (101 °C). A common alternative to toluene.[1][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Strong | Used to accelerate slow reactions by promoting the transmetalation step.[3][13] Can increase the rate of side reactions if not optimized. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | Strong | Similar to DMF but with a higher boiling point (202 °C), useful for very unreactive substrates requiring high temperatures.[1][3] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Strong | Can strongly influence stereochemistry, promoting inversion in certain cases.[2] |
Part 4: Mechanistic Insights (Visualized)
To better understand the solvent's role, it is helpful to visualize the catalytic cycle.
Caption: The generalized catalytic cycle for the Stille cross-coupling reaction.[17]
Caption: A coordinating solvent (S) can displace a ligand (L) to form a more reactive intermediate, accelerating the rate-limiting transmetalation step.[1][8]
References
-
Álvarez, R., Pérez, M., Faza, O. N., & de Lera, A. R. (n.d.). Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway. Organometallics - ACS Publications. [Link]
-
Sperger, T., & Schoenebeck, F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Pd(II), Cu(I, II) and Ni(II) Complexes as Homogeneous Catalysts. Institut Kimia Malaysia. [Link]
-
Organic Syntheses Procedure. (2011). Org. Synth. 2011, 88, 197. [Link]
-
Sperger, T., & Schoenebeck, F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. RSC Publishing. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Álvarez, R., de Lera, A. R., & Faza, O. N. (2025). A Density Functional Theory Study of the Stille Cross-Coupling via Associative Transmetalation. The Role of Ligands and Coordinating Solvents. ResearchGate. [Link]
-
Smith, R. C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Würsch, D., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
-
Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. (n.d.). ResearchGate. [Link]
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2]. Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
-
Cámpora, J., et al. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics - ACS Publications. [Link]
-
Stille reaction. (n.d.). chemeurope.com. [Link]
-
Lu, G.-p., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry. [Link]
-
Franzen, R. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. [Link]
-
significant dehalogenation in stille coupling. (2019). Reddit. [Link]
-
Wang, C., & Z., Y. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
Stille Cross-Coupling. (2025). J&K Scientific LLC. [Link]
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Technisches Support-Center: Minimierung der Zinnkontamination im Endprodukt
Answering in German as per the user's request.
Herausgegeben von: Dr. Eva Schmidt, Senior Application Scientist
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit der Herausforderung der Zinnkontamination konfrontiert sind. Zinn, sei es als anorganisches Salz oder als hochtoxische organozinnische Verbindung, stellt eine erhebliche Bedrohung für die Produktqualität, die Patientensicherheit und die Einhaltung gesetzlicher Vorschriften dar.
Die Richtlinien des International Council for Harmonisation (ICH), insbesondere ICH Q3D, schreiben eine strenge Kontrolle elementarer Verunreinigungen vor, wobei Zinn aufgrund seiner potenziellen Toxizität und seines Vorkommens in Herstellungsprozessen besondere Aufmerksamkeit erfordert.[1][2][3] Organozinnverbindungen, die häufig als Katalysatoren in der organischen Synthese verwendet werden, können eine deutlich höhere Toxizität aufweisen als anorganisches Zinn und erfordern daher sorgfältige Entfernungsstrategien.[4][5][6]
Dieses Handbuch bietet einen strukturierten Ansatz zur Fehlerbehebung, um die Quelle der Zinnkontamination zu identifizieren und zu beseitigen, sowie detaillierte FAQs und Protokolle zur Unterstützung Ihrer experimentellen Arbeitsabläufe.
Teil 1: Anleitung zur Fehlerbehebung – Mein Endprodukt weist hohe Zinnwerte auf. Was soll ich tun?
Ein positives Ergebnis für Zinnkontamination erfordert einen systematischen Untersuchungsprozess. Dieser Leitfaden führt Sie durch die logischen Schritte von der Bestätigung des Befundes bis zur Identifizierung der Quelle und deren Behebung.
Diagnostischer Arbeitsablauf zur Identifizierung der Zinnquelle
Der folgende Arbeitsablauf bietet einen visuellen Leitfaden für den Untersuchungsprozess.
Abbildung 1: Diagnostischer Arbeitsablauf zur Identifizierung der Zinnkontaminationsquelle.
Schritt 1: Bestätigen Sie den Befund
F: Ist mein erstes analytisches Ergebnis zuverlässig? A: Bevor Sie eine umfassende Untersuchung einleiten, ist es entscheidend, die Genauigkeit des Ergebnisses zu überprüfen. Führen Sie eine erneute Analyse der Rückstellprobe durch. Verwenden Sie idealerweise eine orthogonale analytische Methode, um das Ergebnis zu bestätigen. Wenn Ihre ursprüngliche Analyse beispielsweise mittels Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) durchgeführt wurde, sollten Sie eine Wiederholungsmessung mittels Atomabsorptionsspektroskopie (AAS) in Betracht ziehen.[7][8] Überprüfen Sie außerdem die Validierungsunterlagen Ihrer primären Testmethode, um sicherzustellen, dass sie für Ihre spezifische Produktmatrix geeignet ist.
Schritt 2: Identifizieren Sie die Zinnspezies
F: Handelt es sich um anorganisches Zinn oder eine Organozinnverbindung? A: Diese Unterscheidung ist von entscheidender Bedeutung, da die Toxizität und das regulatorische Risiko erheblich variieren. Organozinnverbindungen wie Tributylzinn (TBT) und Triphenylzinn sind deutlich toxischer als anorganische Zinnsalze.[5][6][9] Während ICP-MS oder ICP-OES den Gesamtzinngehalt messen, erfordert die Speziierungstechniken wie Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC), die mit einem geeigneten Detektor gekoppelt sind.[7] Die Kenntnis der Spezies liefert oft den stärksten Hinweis auf die Kontaminationsquelle; beispielsweise deutet das Vorhandensein einer bestimmten Organozinnverbindung direkt auf einen verwendeten Katalysator hin.[4]
Schritt 3: Lokalisieren Sie die Quelle
Sobald der Befund bestätigt und die Spezies idealerweise identifiziert ist, beginnen Sie mit der systematischen Untersuchung potenzieller Quellen.
Quelle A: Absichtlich zugesetztes Zinn (Katalysatoren/Reagenzien)
F: Ich habe einen Organozinn-Katalysator verwendet. Wie stelle ich sicher, dass er vollständig entfernt wird? A: Organozinn-Katalysatoren (z. B. in Stille-Kupplungen) sind eine häufige Quelle für hohe Zinnwerte.[10] Eine unzureichende Aufreinigung ist oft die Ursache.
-
Kausalanalyse: Zinn-Nebenprodukte können im Produkt verbleiben, wenn die Aufreinigung nicht auf ihre spezifische Entfernung ausgelegt ist. Einfache wässrige Extraktionen sind oft unwirksam.
-
Lösung: Implementieren Sie gezielte Entfernungsstrategien. Eine gängige und wirksame Methode ist die Behandlung des Reaktionsgemisches mit einer gesättigten wässrigen Lösung von Kaliumfluorid (KF).[10] Dadurch werden die Organozinn-Spezies als unlösliche Zinnfluoride ausgefällt, die dann durch Filtration entfernt werden können. Alternativ können spezielle Scavenger-Harze oder eine auf die Entfernung von Zinn optimierte Säulenchromatographie (z. B. mit Kieselgel, das mit K2CO3 versetzt ist) verwendet werden.[10]
Quelle B: Auslaugung aus Anlagen und Geräten
F: Könnte mein Reaktor oder meine Verarbeitungsanlage die Quelle sein? A: Ja, insbesondere wenn Ihre Prozessbedingungen korrosiv sind. Metallische Komponenten in Reaktoren, Rührwerken, Rohrleitungen und Ventilen können Zinn in Ihr Produkt auslaugen.[11][12]
-
Kausalanalyse: Saure Bedingungen (niedriger pH-Wert), hohe Temperaturen und bestimmte Lösungsmittel können die Korrosion von metallischen Oberflächen, einschließlich Edelstahlsorten, beschleunigen und zur Freisetzung von Zinn und anderen Metallverunreinigungen führen.[13][14] Mangelnde Wartung und physischer Verschleiß (Metall-auf-Metall-Kontakt) können dieses Problem verschärfen.[15]
-
Lösung: Führen Sie eine Materialverträglichkeitsprüfung durch. Überprüfen Sie die Spezifikationen aller produktberührenden Oberflächen. Führen Sie kontrollierte Auslaugungsstudien durch, bei denen Sie Ihr Lösungs- oder Produktgemisch unter Prozessbedingungen mit Materialproben (Coupons) der verwendeten Ausrüstung inkubieren. Analysieren Sie anschließend die Flüssigkeit auf Zinn. Erwägen Sie den Austausch von Komponenten durch höherwertige Legierungen oder glasemaillierte Alternativen, wenn eine Auslaugung bestätigt wird.
Quelle C: Rohstoffe und Lösungsmittel
F: Sind meine Ausgangsmaterialien oder Lösungsmittel kontaminiert? A: Verunreinigungen in Rohstoffen sind eine oft übersehene Quelle.
-
Kausalanalyse: Zinn kann als Verunreinigung in anderen metallischen Reagenzien, anorganischen Salzen oder sogar in Lösungsmitteln, die in Metallfässern gelagert wurden, vorhanden sein.
-
Lösung: Überprüfen Sie die Analysenzertifikate (CoA) Ihrer Lieferanten sorgfältig auf Spezifikationen für elementare Verunreinigungen. Verlassen Sie sich nicht allein auf das CoA; führen Sie eine Eingangsprüfung kritischer Rohstoffe auf Zinn durch.[16] Wenn eine Kontamination festgestellt wird, arbeiten Sie mit Ihrem Lieferanten zusammen, um die Quelle zu finden, oder qualifizieren Sie einen neuen Lieferanten mit strengeren Kontrollen.
Quelle D: Primärpackmittel (Container-Closure-System)
F: Stammt das Zinn aus der Endverpackung? A: Das Primärpackmittel ist eine kritische potenzielle Quelle, insbesondere bei flüssigen oder halbfesten Formulierungen.
-
Kausalanalyse: Verpackungen wie verzinnte Dosen oder Tuben können Zinn in das Produkt auslaugen, insbesondere bei niedrigem pH-Wert oder bei Vorhandensein von Komplexbildnern in der Formulierung.[5][17][18] Dies ist ein zeitabhängiger Prozess, der möglicherweise erst in Stabilitätsstudien nach längerer Lagerung sichtbar wird.
-
Lösung: Führen Sie Migrationsstudien durch, bei denen das Produkt unter beschleunigten und Langzeit-Lagerbedingungen in seinem endgültigen Behälter gelagert wird. Analysieren Sie das Produkt in verschiedenen Zeitabständen auf Zinn. Wenn eine Migration festgestellt wird, sollten Sie alternative Verpackungsmaterialien wie Glas, hochwertige Polymere oder Behälter mit einer inerten Innenbeschichtung in Betracht ziehen.[17][19]
Teil 2: Häufig gestellte Fragen (FAQs)
Regulierung & Sicherheit
F1: Was sind die regulatorischen Grenzwerte für Zinn in pharmazeutischen Produkten? A: Die primäre Richtlinie ist ICH Q3D, die zulässige tägliche Expositionswerte (Permitted Daily Exposure, PDE) für elementare Verunreinigungen festlegt.[1][20] Der PDE-Wert für Zinn hängt vom Verabreichungsweg ab, da die Toxizität je nach Expositionspfad variiert. Die PDE-Werte sind in Tabelle 1 zusammengefasst.[2][21]
F2: Warum gibt es besondere Bedenken hinsichtlich Organozinnverbindungen? A: Während anorganisches Zinn eine relativ geringe Toxizität aufweist, da es schlecht aus dem Magen-Darm-Trakt absorbiert wird, sind viele Organozinnverbindungen hochtoxisch.[6][22] Verbindungen wie Trimethylzinn und Triethylzinn sind potente Neurotoxine.[6] Andere, wie Tributylzinn, können das Immun- und Hormonsystem stören.[9] Ihre lipophile Natur erleichtert die Aufnahme in den Körper und die Passage der Blut-Hirn-Schranke, was zu ihren schweren toxischen Wirkungen beiträgt.
Analytische Methoden
F3: Was ist die beste Analysemethode zur Quantifizierung von Zinn? A: Die Wahl der Methode hängt von der erforderlichen Empfindlichkeit und der zu analysierenden Matrix ab. ICP-MS ist die empfindlichste Technik und ideal für die Spurenanalyse auf den von ICH Q3D geforderten Niveaus. ICP-OES ist ebenfalls weit verbreitet und robust, hat aber höhere Nachweisgrenzen. Flammen-AAS ist eine kostengünstigere Option, aber in der Regel nicht empfindlich genug für pharmazeutische Grenzwertprüfungen.[7][8]
F4: Wie bereite ich meine Probe für die Zinnanalyse vor? A: Für die Gesamt-Zinn-Analyse ist in der Regel ein Säureaufschluss erforderlich, um die organische Matrix zu zerstören und das Zinn in eine analysierbare ionische Form zu überführen. Dies geschieht typischerweise mit konzentrierten Säuren (z. B. Salpetersäure, Salzsäure) in einem Mikrowellenaufschlusssystem.[7] Bei der Arbeit mit Zinn ist es wichtig zu beachten, dass es in salpetersauren Matrizes allein zur Bildung von unlöslichem Zinnoxid neigen kann. Ein kleiner Zusatz von Flusssäure (HF) oder ein hoher Überschuss an Salzsäure kann Zinn in Lösung stabilisieren, erfordert aber eine sorgfältige Handhabung und eine HF-resistente Probenzuführung am ICP-Gerät.[23]
Prävention & Sanierung
F5: Wie kann ich meinen Prozess proaktiv gestalten, um Zinnkontamination zu vermeiden? A: Ein proaktiver Ansatz nach den Prinzipien des Quality by Design (QbD) ist die beste Strategie.[20]
-
Materialauswahl: Wählen Sie nach Möglichkeit glasemaillierte Reaktoren oder solche aus hochkorrosionsbeständigen Legierungen.[11]
-
Katalysatorauswahl: Erforschen Sie zinnfreie Katalysatoralternativen. Wenn ein Zinn-Katalysator unvermeidbar ist, verwenden Sie die geringstmögliche Menge und planen Sie von vornherein eine robuste Entfernungsstrategie ein.
-
Lieferantenqualifizierung: Arbeiten Sie nur mit Lieferanten zusammen, die umfassende Analysenzertifikate für elementare Verunreinigungen in ihren Rohstoffen bereitstellen.[12]
-
Prozesskontrolle: Vermeiden Sie unnötig raue Bedingungen (extrem niedriger pH-Wert, hohe Temperaturen), die die Auslaugung fördern können.[13]
F6: Ich habe meinen Zinnkatalysator als Quelle identifiziert. Was ist die effektivste Entfernungsmethode im Labormaßstab? A: Eine der zuverlässigsten Methoden ist die Fällung mit Kaliumfluorid (KF), wie im Protokoll unten beschrieben. Diese Methode wandelt lösliche Organozinn-Rückstände in hochunlösliche Zinnfluoride um, die leicht abfiltriert werden können.[10]
F7: Kann ich Zinn durch Filtration entfernen? A: Das hängt von der Art des Zinns ab. Filtration ist sehr effektiv zur Entfernung von heterogenen Katalysatoren (z.B. Zinn auf einem festen Träger) oder von Zinn, das als unlösliches Salz (z.B. nach einer KF-Wäsche) ausgefällt wurde.[24] Sie ist jedoch völlig unwirksam zur Entfernung von gelösten Zinnionen, die aus Geräten ausgelaugt wurden, oder von homogenen Katalysatoren, die in der Reaktionslösung verbleiben.
Teil 3: Datentabellen & Protokolle
Tabelle 1: ICH Q3D Zulässige tägliche Exposition (PDE) für Zinn
Diese Tabelle fasst die PDE-Grenzwerte für Zinn gemäß der ICH Q3D (R2)-Richtlinie zusammen.[2][21]
| Verabreichungsweg | PDE (µg/Tag) |
| Oral | 6000 |
| Parenteral | 600 |
| Inhalation | 60 |
Quelle: ICH Guideline Q3D(R2) on Elemental Impurities.[2]
Tabelle 2: Vergleich der Analysetechniken zur Zinnbestimmung
| Technik | Typische Nachweisgrenze | Hauptanwendung | Vorteile | Nachteile |
| ICP-MS | < 1 µg/L (ppb) | Spurenanalyse, Grenzwertprüfung | Höchste Empfindlichkeit, Isotopenanalyse möglich | Hohe Kosten, anfällig für Matrixeffekte |
| ICP-OES | 1-10 µg/L (ppb) | Quantifizierung bei höheren Konzentrationen | Robust, hohe Toleranz gegenüber Matrix | Geringere Empfindlichkeit als ICP-MS |
| AAS (Graphitrohr) | 1-10 µg/L (ppb) | Routineanalyse | Kostengünstiger als ICP | Einzel-Element-Analyse, langsam |
| GC/LC-MS | Speziesabhängig | Speziierung von Organozinn | Identifiziert spezifische Verbindungen | Erfordert Methodenentwicklung, nicht für Gesamt-Zinn |
Protokoll 1: Labormaßstabs-Entfernung von Organozinn-Rückständen mittels KF-Wäsche
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Entfernung von Organozinn-Verunreinigungen nach einer Reaktion wie der Stille-Kupplung.
Logischer Arbeitsablauf des Protokolls
Abbildung 2: Schematischer Arbeitsablauf für die Entfernung von Organozinn mittels KF-Wäsche.
Schritt-für-Schritt-Methodik:
-
Reaktionsabschluss: Stellen Sie sicher, dass Ihre primäre chemische Reaktion abgeschlossen ist.
-
Lösungsmittelzugabe: Wenn Ihr Reaktionsgemisch sehr konzentriert ist, verdünnen Sie es mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat, Toluol), das mit Wasser nicht mischbar ist, um die nachfolgende Handhabung zu erleichtern.
-
KF-Zugabe: Geben Sie ein gleiches Volumen einer gesättigten wässrigen Lösung von Kaliumfluorid (KF) zum organischen Gemisch.
-
Begründung: Fluoridionen haben eine sehr hohe Affinität zu Zinn und bilden starke kovalente Bindungen, was zur Bildung von unlöslichen Organozinnfluoriden oder anorganischen Zinnfluorid-Komplexen führt.[10]
-
-
Rühren: Rühren Sie das zweiphasige Gemisch kräftig für mindestens eine Stunde bei Raumtemperatur. In einigen Fällen kann eine längere Rührzeit (bis zu 3 Stunden) oder leichtes Erwärmen die Fällung verbessern. Während dieser Zeit sollte sich ein feiner weißer oder gelartiger Niederschlag bilden.
-
Filtration: Bereiten Sie ein Filterbett aus einem Filterhilfsmittel wie Celite® oder Kieselgur in einem Büchnertrichter vor. Filtrieren Sie das gesamte Gemisch durch das Filterbett, um den ausgefällten Zinn-Feststoff zu entfernen. Spülen Sie den Reaktionskolben und das Filterbett mit einer kleinen Menge des organischen Lösungsmittels, um eine vollständige Produktübertragung zu gewährleisten.
-
Begründung: Der Niederschlag kann sehr fein sein und Standardfilterpapier verstopfen. Ein Filterhilfsmittel gewährleistet eine effiziente und schnelle Filtration.
-
-
Aufarbeitung: Fangen Sie das Filtrat in einem Scheidetrichter auf. Trennen Sie die organische von der wässrigen Phase. Waschen Sie die organische Phase bei Bedarf weiter (z. B. mit Wasser oder Sole), trocknen Sie sie über einem Trockenmittel (z. B. Na2SO4 oder MgSO4) und dampfen Sie das Lösungsmittel ein, um Ihr zinngereinigtes Produkt zu erhalten.
-
Verifizierung: Analysieren Sie eine Probe des Endprodukts mittels ICP-MS oder einer anderen geeigneten Technik, um die erfolgreiche Entfernung des Zinns zu bestätigen.
Referenzen
-
European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. EMA. Verfügbar unter: [Link]
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ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. Verfügbar unter: [Link]
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ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. Verfügbar unter: [Link]
-
QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). Verfügbar unter: [Link]
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BNT Chemicals. (n.d.). Organotin Compounds. Verfügbar unter: [Link]
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ResearchGate. (2025, January 30). (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. Verfügbar unter: [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. NCBI. Verfügbar unter: [Link]
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ResearchGate. (n.d.). The Organotin Applications in Biological, Industrial and Agricultural Sectors: A Systematic Review. Verfügbar unter: [Link]
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SciSpace. (n.d.). Acidic leaching of copper and tin from used consumer equipment. Verfügbar unter: [Link]
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Semantic Scholar. (n.d.). Organotin compounds: industrial applications and biological investigation. Verfügbar unter: [Link]
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Newkunze Group. (2026, January 5). What are the requirements for Tin Mill Products in the pharmaceutical packaging industry? Verfügbar unter: [Link]
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Encyclopedia MDPI. (2023, December 14). Techniques for the Analysis of Trace Tin Concentrations. Verfügbar unter: [Link]
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Wikipedia. (n.d.). Tin poisoning. Verfügbar unter: [Link]
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ResearchGate. (2025, August 7). Acidic leaching of copper and tin from used consumer equipment. Verfügbar unter: [Link]
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Pharmaceutical Technology. (n.d.). Developing a Comprehensive Approach for Preventing Metal Contamination of Pharmaceutical Products. Verfügbar unter: [Link]
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Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Australian Government. Verfügbar unter: [Link]
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Inorganic Ventures via YouTube. (2022, August 19). Quick Tips for Working with Tin and Mercury. Verfügbar unter: [Link]
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European Pharmaceutical Review. (2024, July 3). Protecting your drug products: Strategies for preventing metal contamination in powders. Verfügbar unter: [Link]
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ResearchGate. (2025, August 6). Chemical Contamination in Packaging Material of Pharmaceutical Use. Verfügbar unter: [Link]
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Journal of Food Science and Technology. (n.d.). Review on metal packaging: materials, forms, food applications, safety and recyclability. Verfügbar unter: [Link]
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National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds. NCBI. Verfügbar unter: [Link]
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Slideshare. (n.d.). Analytical techniques in pharmaceutical. Verfügbar unter: [Link]
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PubMed. (1988). Toxicity of tin and its compounds. National Library of Medicine. Verfügbar unter: [Link]
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Lindström Group. (2024, November 1). Types and Sources of Contamination in Pharmaceuticals. Verfügbar unter: [Link]
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Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Verfügbar unter: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Tin and Compounds | ToxFAQs™. ATSDR. Verfügbar unter: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Tin and Compounds | Public Health Statement. ATSDR. Verfügbar unter: [Link]
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ACS GCI Pharmaceutical Roundtable. (2025, December 24). Metals Removal. Verfügbar unter: [Link]
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ILC Dover. (2018, August 17). How safe is your process? The usual causes of pharmaceutical contamination. Verfügbar unter: [Link]
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Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Verfügbar unter: [Link]
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University of Rochester. (n.d.). Reagents & Solvents: About. Department of Chemistry. Verfügbar unter: [Link]
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McGill University. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Verfügbar unter: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Greener and More Efficient Alternatives for Isoxazole Functionalization: Moving Beyond Organotins
Abstract
The 3,5-disubstituted isoxazole motif is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore and bioisostere.[1] For decades, the Stille cross-coupling reaction, utilizing organotin reagents like Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, has been a reliable method for its synthesis.[2][3] However, the landscape of chemical synthesis is evolving, driven by a collective push towards greener, safer, and more efficient methodologies. The inherent toxicity of organotin compounds and the often-challenging removal of tin-based byproducts from active pharmaceutical ingredients (APIs) present significant hurdles in process development and environmental stewardship.[4][5][6]
This guide provides a comprehensive comparison of modern, viable alternatives to this compound. We will delve into the mechanistic advantages and practical applications of isoxazole boronic esters for Suzuki-Miyaura coupling, explore the strategic reversal of polarity using 5-halo-isoxazoles in multiple cross-coupling regimes, and touch upon other powerful methods. Supported by experimental data from the literature, detailed protocols, and clear visual aids, this guide is designed to empower researchers, chemists, and drug development professionals to select the optimal, sustainable strategy for their synthetic campaigns.
The Incumbent: Understanding the Stille Coupling Approach
The Stille reaction's prominence stems from its broad functional group tolerance and the general stability of organostannane reagents to air and moisture.[2][6] The reaction couples an organostannane with an sp²-hybridized halide or pseudohalide, catalyzed by a palladium complex.
The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: A simplified catalytic cycle for the Stille cross-coupling reaction.
Despite its utility, the Stille coupling carries significant drawbacks that necessitate the exploration of alternatives.
| Feature | Advantages | Disadvantages |
| Reactivity | High yields and broad substrate scope. | Can be sluggish for some substrates, requiring harsh conditions. |
| Stability | Organostannanes are generally stable to air and moisture.[2] | --- |
| Toxicity | --- | Organotin reagents and byproducts are highly toxic.[4][5] |
| Purification | --- | Removal of tin byproducts can be difficult and costly.[6] |
| Atom Economy | --- | The tributyltin group is a large, non-incorporated fragment. |
The Leading Alternative: Isoxazole Boronic Esters and the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, has become the preeminent cross-coupling method in modern drug discovery.[7] The key advantages are the low toxicity of boron reagents and the ease of removal of inorganic boron byproducts through simple aqueous washes or chromatography.[8]
The direct boron equivalent of the incumbent stannane is Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole-3-carboxylate . This reagent can be synthesized via cycloaddition approaches and serves as an excellent coupling partner.[9][10]
The Suzuki-Miyaura catalytic cycle shares similarities with the Stille reaction but involves a base-activated boronate species in the transmetalation step.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Performance Comparison
While a direct, side-by-side comparison for the exact title compound is scarce, we can extrapolate performance from similar systems reported in the literature. Suzuki-Miyaura couplings involving isoxazole boronic esters and halo-isoxazoles consistently demonstrate high efficiency.
| Reaction | Coupling Partners | Catalyst System | Yield | Reference |
| Stille-type | Aryl-SnR₃ + 5-Halo-isoxazole | Pd(PPh₃)₄ | Good-Excellent | General Knowledge[2] |
| Suzuki-type | Aryl-B(OR)₂ + 5-Bromo-isoxazole | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 60-78% | [11] |
| Suzuki-type | Isoxazole-MIDA boronate + Aryl-Br | Pd(OAc)₂, SPhos, K₃PO₄ | 70-95% | [9] |
Note: MIDA boronates are a class of stabilized boronic esters that exhibit excellent stability and slow-release characteristics.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of an aryl bromide with an isoxazole pinacol boronic ester.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 5-(pinacolboronate)isoxazole-3-carboxylate (1.0 equiv), the desired aryl bromide (1.1 equiv), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv), and sodium carbonate (Na₂CO₃) (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of ~0.1 M with respect to the isoxazole boronic ester.
-
Reaction: Seal the vial and heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Strategic Reversal: 5-Halo-isoxazoles as Versatile Precursors
Perhaps the most powerful and flexible alternative is to reverse the synthetic polarity. Instead of preparing a specialized organometallic isoxazole reagent, one can use a stable, readily available Ethyl 5-bromoisoxazole-3-carboxylate as a versatile electrophilic hub.[11] This single precursor can then be coupled with a vast array of commercially available or easily synthesized organometallic partners.
This strategy opens the door to multiple palladium-catalyzed reactions from a single starting material, dramatically increasing the efficiency of library synthesis and lead optimization.
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A Senior Application Scientist's Guide to Isoxazole Synthesis: Stille vs. Suzuki Coupling
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its unique electronic properties and ability to act as a versatile pharmacophore.[1] Its synthesis and functionalization are therefore of paramount importance to drug development professionals. Among the most robust methods for forging the carbon-carbon bonds necessary to build and decorate the isoxazole core are palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of two cornerstone methodologies: the Stille coupling and the Suzuki-Miyaura coupling. We will move beyond a simple recitation of protocols to explore the mechanistic nuances, practical trade-offs, and data-driven considerations that inform the choice between these powerful synthetic tools.
Mechanistic Foundations: A Tale of Two Transmetalations
At their core, both the Stille and Suzuki reactions proceed through a similar catalytic cycle initiated by the oxidative addition of an organohalide to a Pd(0) catalyst. The crucial divergence lies in the transmetalation step, where the carbon nucleophile is transferred to the palladium center from either an organotin (Stille) or an organoboron (Suzuki) reagent.
The Stille Coupling: Neutral and Tolerant
The Stille reaction utilizes hypervalent organostannanes, which are typically air- and moisture-stable and do not require an activator for transmetalation.[2][3] This inherent stability translates to excellent functional group tolerance, a significant advantage when working with complex, multi-functionalized molecules common in drug discovery.[4][5] The reaction often proceeds under neutral conditions, preserving base-sensitive moieties elsewhere in the molecule.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison for Isoxazole Synthesis
The choice between Stille and Suzuki coupling is a multi-faceted decision that balances speed, yield, substrate scope, and practical considerations like toxicity and purification. The following table summarizes these factors specifically for the functionalization of isoxazole scaffolds.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organotin (R-SnR'₃) | Organoboron (R-B(OH)₂, R-B(OR)₂) |
| Toxicity & Byproducts | High toxicity of tin reagents and byproducts. [3][6][7]Purification can be difficult. | Low toxicity of boron reagents. [7][8]Byproducts are generally water-soluble and easily removed. |
| Reaction Conditions | Typically neutral; no base required. [2]This is advantageous for base-sensitive isoxazole derivatives. | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boron reagent. [2][9] |
| Functional Group Tolerance | Excellent. Tolerates a wide range of functional groups due to the stability of organostannanes. [4][5] | Good to Excellent. Very broad scope, but can be incompatible with base-sensitive groups. [8][10] |
| Substrate Scope | Broad scope for aryl, heteroaryl, and vinyl stannanes and halides. [11]Particularly useful for electron-deficient heterocycles where corresponding boronic acids are unstable. [12] | Extremely broad scope. [10]However, some heteroaryl boronic acids (e.g., N-containing heterocycles) can be unstable and prone to protodeboronation. [12][13] |
| Moisture/Air Sensitivity | Organostannanes are generally stable to air and moisture. [3][14] | Boronic acids are generally air- and moisture-stable solids. [13] |
| Cost & Availability | Organotin reagents can be more expensive and less diverse commercially than boronic acids. [8] | A vast library of boronic acids and esters is commercially available at a relatively low cost. [8] |
Practical Guidance & Experimental Protocols
The decision of which coupling method to employ often hinges on the specific isoxazole substrate and the desired final product attributes.
Caption: Workflow for selecting between Stille and Suzuki coupling.
Representative Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromoisoxazole
This protocol details the synthesis of a 3,4,5-trisubstituted isoxazole, a transformation where byproduct formation can be a challenge. The use of a bulky phosphine ligand is critical to suppress side reactions and favor the desired coupling. [15] Reaction: Synthesis of 3-phenyl-4,5-di(p-tolyl)isoxazole
-
Reagent Preparation: To an oven-dried reaction vial, add 3-phenyl-4-(p-tolyl)-5-bromoisoxazole (1.0 equiv), p-tolylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon for 10 minutes.
-
Catalyst & Solvent Addition: Add Pd₂(dba)₃ (0.05 equiv) and P(t-Bu)₃·HBF₄ (0.10 equiv) to the vial. Add anhydrous dioxane via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath at 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trisubstituted isoxazole. [15]
Representative Protocol 2: Stille Coupling of a 4-Iodoisoxazole
This protocol illustrates the functionalization at the C4 position of the isoxazole core. It is part of a library synthesis approach, highlighting the reliability of the Stille coupling across various substrates. [1] Reaction: Synthesis of 3-phenyl-5-(4-methoxyphenyl)-4-vinylisoxazole
-
Reagent Preparation: In a reaction tube, place 3-phenyl-5-(4-methoxyphenyl)-4-iodoisoxazole (1.0 equiv).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by vinyltributyltin (1.2 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.1 equiv) to the solution.
-
Reaction Execution: Heat the mixture at 80 °C for 6 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with diethyl ether and add an aqueous solution of KF to precipitate the tin byproducts. Stir vigorously for 1 hour, then filter through celite. Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the target compound. [1]
Conclusion and Expert Recommendation
Both the Stille and Suzuki-Miyaura couplings are exceptionally powerful methods for the synthesis and functionalization of isoxazoles.
The Suzuki-Miyaura coupling should be considered the default method , particularly in pharmaceutical discovery and development. [16]Its primary advantages are the low toxicity of the boron reagents, the wide commercial availability of diverse building blocks, and the straightforward removal of byproducts, ensuring high purity of the final compound. [7][8] The Stille coupling, however, remains an indispensable tool for specific, challenging scenarios. Its key advantage lies in its superb functional group tolerance and operation under neutral conditions, making it the method of choice for substrates with base-labile groups. [2][17]Furthermore, for certain electron-deficient heterocyclic systems where the corresponding boronic acids are unstable and prone to decomposition, the robust and bench-stable organostannane reagents provide a reliable alternative. [12] Ultimately, the optimal choice requires a careful analysis of the specific isoxazole substrate, the desired functionalization, the position in the synthetic sequence, and the ultimate application of the target molecule. A thorough understanding of the mechanistic underpinnings and practical limitations of each reaction empowers the modern chemist to navigate these choices effectively, accelerating the discovery and development of novel isoxazole-based therapeutics.
References
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Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
- Kletskov, A. V., et al. (2014). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, (4), 123-127.
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Thomas, C. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Retrieved from [Link]
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Wikipedia. (2023). Stille reaction. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Zhang, T., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(29), 7648-7656.
- Thomas, A. A., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(16), 6050–6053.
- Ali, I., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Bioorganic & Medicinal Chemistry, 65, 116766.
- D'Este, F., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(23), 8876–8882.
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
- Kallepalli, V. D., et al. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
- Chen, Y.-J., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1459.
- Stanforth, S. P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(03), 470-474.
- Zhang, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8887–8891.
- Wallace, D. J., & Chen, C. (2002). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(26), 9349–9352.
- Cernak, T., et al. (2011). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 22(6), 1025-1049.
- Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 1-260.
- Lee, S. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
ResearchGate. (n.d.). Scope of the Suzuki cross‐coupling strategy. Retrieved from [Link]
-
Chemistry with Dr. C. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
- Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32.
- Reiß, F., & Dube, H. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(21), 4501-4505.
- Morita, T., et al. (2014). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 55(42), 5784-5786.
- Chen, Y.-J., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1459.
-
ResearchGate. (n.d.). Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Simply Drug Discovery. (2024, March 31). Is the Stille Reaction Useful? [Video]. YouTube. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Nicolaou, K. C., et al. (2005). The Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- Vedejs, E., & Monahan, S. D. (2002). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 67(14), 4764–4769.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Isoxazole-3-Carboxylates
Introduction: The Critical Role of Purity in Isoxazole-3-Carboxylate Applications
Isoxazole-3-carboxylates are not just another class of heterocyclic compounds; they are versatile scaffolds and key intermediates in the synthesis of a wide array of biologically active molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] Their utility in pharmaceutical development and agrochemical research demands an unambiguous understanding of their purity.[1] An impure sample can lead to misleading biological assay results, failed scale-up reactions, and the introduction of potentially toxic byproducts in drug candidates.
This guide provides an in-depth comparison of the essential analytical techniques used to assess the purity of synthesized isoxazole-3-carboxylates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help researchers design a robust and self-validating purity assessment workflow.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification
No single technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, primarily divided into chromatographic and spectroscopic techniques. This multi-modal approach ensures that impurities with different physicochemical properties are detected and quantified.
Sources
A Comparative Spectroscopic Guide: Elucidating the Structure of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, organotin compounds serve as versatile intermediates, enabling complex molecular architectures through cross-coupling reactions. Among these, Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate stands out as a valuable building block for the synthesis of novel isoxazole-containing therapeutics and functional materials. A precise understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and unequivocal structural verification.
This guide provides a comprehensive analysis of the key spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific compound, we present a detailed, predicted spectroscopic profile based on established data from its core structural fragments: the ethyl isoxazole-3-carboxylate moiety and the tributylstannyl group. For robust comparison and to ground our predictions in experimental evidence, we will draw direct parallels with the known spectroscopic data of closely related, non-stannylated isoxazole derivatives and other tributylstannyl-substituted heterocycles.
The Analytical Challenge and Predictive Approach
The primary challenge in characterizing this compound lies in the absence of a readily available, unified public database of its spectroscopic data. To overcome this, our approach is to dissect the molecule into its constituent parts and utilize established spectroscopic information for these fragments to construct a reliable predicted spectrum. This methodology not only offers a valuable reference for researchers working with this compound but also illustrates a fundamental strategy in analytical chemistry for the characterization of novel molecules.
Comparative Analysis of Spectroscopic Data
Our analysis will focus on the three cornerstone techniques for structural elucidation in organic chemistry: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy: A Tale of Two Moieties
The NMR spectra of this compound are best understood by considering the contributions from the ethyl isoxazole-3-carboxylate core and the appended tributylstannyl group.
The Isoxazole Core:
The isoxazole ring, being aromatic, exhibits characteristic chemical shifts for its protons and carbons. In the absence of experimental data for Ethyl isoxazole-3-carboxylate, we can infer its approximate chemical shifts from related 3,5-disubstituted isoxazoles. For instance, in 3-methyl-5-phenylisoxazole, the isoxazole proton (H-4) appears as a singlet around 6.33 ppm.[1] The carbons of the isoxazole ring typically resonate in the aromatic region of the ¹³C NMR spectrum.
The Tributylstannyl Group:
The tributylstannyl moiety introduces a set of distinct signals in the upfield region of the NMR spectra. Based on data for 2-(tributylstannyl)furan, a structurally similar five-membered heterocycle, we can predict the approximate chemical shifts for the butyl chains.[2]
Below is a comparative table summarizing the predicted ¹H and ¹³C NMR data for this compound against the experimental data for relevant analogues.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Compound and Experimental Chemical Shift (δ, ppm) |
| Isoxazole H-4 | ~6.5 | 3-methyl-5-phenylisoxazole (H-4): 6.33[1] |
| -OCH₂CH₃ (quartet) | ~4.4 | Ethyl 1H-indazole-3-carboxylate: 4.38[3] |
| -OCH₂CH₃ (triplet) | ~1.4 | Ethyl 1H-indazole-3-carboxylate: 1.36[3] |
| Sn-(CH₂)₃-CH₃ (multiplet) | ~1.5-1.6 | 2-(Tributylstannyl)furan: Not explicitly detailed |
| Sn-CH₂- (multiplet) | ~1.3-1.4 | 2-(Tributylstannyl)furan: Not explicitly detailed |
| Sn-CH₂-CH₂- (multiplet) | ~1.0-1.2 | 2-(Tributylstannyl)furan: Not explicitly detailed |
| Sn-(CH₂)₃-CH₃ (triplet) | ~0.9 | 2-(Tributylstannyl)furan: Not explicitly detailed |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Compound and Experimental Chemical Shift (δ, ppm) |
| C=O (ester) | ~162 | Ethyl 1H-indazole-3-carboxylate: 162.33[3] |
| Isoxazole C-3 | ~160 | 3-methyl-5-phenylisoxazole: 160.2[1] |
| Isoxazole C-5 | ~170 | 3,5-diphenylisoxazole: 170.3[1] |
| Isoxazole C-4 | ~100 | 3-methyl-5-phenylisoxazole: 100.0[1] |
| -OCH₂CH₃ | ~61 | Ethyl 1H-indazole-3-carboxylate: 60.28[3] |
| -OCH₂CH₃ | ~14 | Ethyl 1H-indazole-3-carboxylate: 14.27[3] |
| Sn-CH₂- | ~10 | 2-(Tributylstannyl)furan: Data not available |
| Sn-CH₂-CH₂- | ~29 | 2-(Tributylstannyl)furan: Data not available |
| Sn-CH₂-CH₂-CH₂- | ~27 | 2-(Tributylstannyl)furan: Data not available |
| Sn-(CH₂)₃-CH₃ | ~14 | 2-(Tributylstannyl)furan: Data not available |
Experimental Protocols
To aid researchers in obtaining their own data, we provide standardized protocols for NMR and mass spectrometry analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1 second.
-
Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (for C₁₈H₃₃NO₃Sn, the monoisotopic mass is approximately 431.15 g/mol ).
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic pattern of tin.
Visualizing the Structure and Analysis Workflow
To provide a clearer understanding of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
While direct experimental spectroscopic data for this compound is not widely published, a robust and scientifically sound prediction of its ¹H NMR, ¹³C NMR, and mass spectra can be achieved through a comparative analysis of its constituent fragments. This guide provides researchers with a detailed predicted spectroscopic profile, methodologies for experimental verification, and a framework for the characterization of this and other novel organotin compounds. By understanding these key analytical signatures, scientists can confidently utilize this versatile building block in their synthetic endeavors.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Organometallic Isoxazole Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the isoxazole motif is a cornerstone in the design of a vast array of pharmaceuticals and functional materials. The ability to functionalize this privileged heterocycle through cross-coupling reactions is therefore of paramount importance. This guide provides an in-depth technical comparison of the reactivity of various organometallic isoxazole reagents, offering field-proven insights and experimental data to inform your selection of the optimal synthetic strategy.
Introduction: The Versatile Isoxazole in Cross-Coupling Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common feature in numerous biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a highly sought-after scaffold in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of complex molecules, and the use of organometallic isoxazole reagents as nucleophilic partners in these transformations has opened up new avenues for the synthesis of novel isoxazole derivatives.
This guide will focus on the four most prominent classes of organometallic isoxazole reagents employed in cross-coupling reactions:
-
Organoboron Reagents (Suzuki-Miyaura Coupling)
-
Organotin Reagents (Stille Coupling)
-
Organozinc Reagents (Negishi Coupling)
-
Organosilicon Reagents (Hiyama Coupling)
We will delve into the nuances of their synthesis, stability, reactivity, and functional group tolerance, providing a comparative analysis to aid in the rational design of your synthetic routes.
The General Mechanism: A Common Palladium-Catalyzed Cycle
At the heart of these cross-coupling reactions lies a similar catalytic cycle involving a palladium catalyst. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing your reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of an organic halide (R1-X) to a Pd(0) complex. This is followed by transmetalation, where the isoxazole group from the organometallic reagent (Isoxazolyl-M) is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.
Organoboron Reagents: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to the low toxicity and environmental impact of organoboron reagents.[1] Isoxazolylboronic acids and their corresponding esters are the key nucleophiles in this reaction.
Synthesis of Isoxazolylboron Reagents
Isoxazolylboronic acids and their pinacol esters can be prepared through several methods, most commonly via lithiation of a halo-isoxazole followed by quenching with a borate ester. For instance, 4-isoxazoleboronic acid pinacol ester is a commercially available building block useful in pharmaceutical synthesis.[2]
Reactivity and Performance
The Suzuki-Miyaura coupling of isoxazole derivatives generally provides good to excellent yields.[3] The reaction requires a base to activate the organoboron species for transmetalation. The choice of base, solvent, and palladium catalyst/ligand system is crucial for optimal performance and can be substrate-dependent.
Key Advantages:
-
Low toxicity of boron reagents and byproducts.[1]
-
High stability of boronic acids and esters, allowing for easier handling and storage.
-
Wide availability of commercial and synthetic boronic acids.
Key Disadvantages:
-
Requirement of a base, which may not be compatible with sensitive functional groups.[1]
-
Potential for protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions.
Organotin Reagents: The Stille Coupling
The Stille coupling utilizes organostannanes, such as isoxazolyltributylstannanes, as the nucleophilic partner. This method is renowned for its excellent functional group tolerance and generally neutral reaction conditions.[4]
Synthesis of Isoxazolylstannanes
Similar to organoboron reagents, isoxazolylstannanes can be synthesized by metallation of a halo-isoxazole followed by reaction with a trialkyltin halide. For example, 5-(tributylstannyl)thiazole, a related heterocyclic stannane, is prepared for use in Stille couplings.[5]
Reactivity and Performance
Stille couplings of isoxazolylstannyl derivatives have been reported to proceed efficiently.[6] A key advantage of the Stille reaction is that it does not typically require a base, making it suitable for substrates with base-sensitive functionalities.
Key Advantages:
-
Excellent tolerance for a wide range of functional groups.[7]
-
Organostannanes are generally stable to air and moisture.[1]
-
Reaction proceeds under neutral conditions.
Key Disadvantages:
-
High toxicity of organotin reagents and byproducts, posing significant health and environmental concerns.[4]
-
Difficulty in removing tin-containing byproducts from the reaction mixture.[7]
Organozinc Reagents: The Negishi Coupling
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in palladium-catalyzed cross-coupling reactions.[8] This high reactivity allows for couplings to occur under mild conditions and often with high efficiency.
Synthesis of Isoxazolylzinc Reagents
Isoxazolylzinc halides can be prepared by direct insertion of activated zinc into a halo-isoxazole or by transmetalation from a corresponding organolithium or Grignard reagent. The use of LiCl to solubilize the organozinc species has been a significant advancement in this area.
Reactivity and Performance
The high nucleophilicity of organozinc reagents often translates to rapid reaction times and high yields in Negishi couplings.[9] This method is particularly useful for coupling with less reactive electrophiles like aryl chlorides.[10] The functional group tolerance of organozinc reagents is surprisingly broad.[11]
Key Advantages:
-
High reactivity, allowing for coupling with a wide range of electrophiles, including chlorides.[8]
-
Generally proceeds under mild reaction conditions.
-
Good functional group tolerance.[11]
Key Disadvantages:
-
Organozinc reagents are often sensitive to air and moisture, requiring inert atmosphere techniques.
-
Preparation of the organozinc reagent is often performed in situ.
Organosilicon Reagents: The Hiyama Coupling
The Hiyama coupling utilizes organosilanes as the nucleophilic partner. A key feature of this reaction is the need for an activator, typically a fluoride source or a base, to facilitate the transmetalation step.[12]
Synthesis of Isoxazolylsilane Reagents
Isoxazolylsilanes can be prepared through various methods, including the reaction of a silyl anion with a halo-isoxazole or via hydrosilylation of an alkynyl-isoxazole precursor.
Reactivity and Performance
The Hiyama coupling offers an attractive alternative to other cross-coupling methods due to the low toxicity and stability of organosilanes.[12] The reaction conditions can be tuned by the choice of activator and palladium catalyst. Recent advancements have led to fluoride-free Hiyama couplings.
Key Advantages:
-
Low toxicity and environmental impact of silicon-based reagents.
-
Organosilanes are generally stable and easy to handle.
-
Avoids the use of highly toxic tin reagents.
Key Disadvantages:
-
Requires an activator (e.g., fluoride or base) for the transmetalation step.
-
The reactivity can be lower compared to organozinc or organotin reagents.
Comparative Analysis of Reactivity
The choice of the organometallic isoxazole reagent is a critical decision that depends on several factors, including the nature of the electrophile, the presence of other functional groups, and considerations of toxicity and cost.
| Feature | Organoboron (Suzuki) | Organotin (Stille) | Organozinc (Negishi) | Organosilicon (Hiyama) |
| Reactivity | Moderate to High | High | Very High | Moderate |
| Functional Group Tolerance | Good | Excellent | Good | Good |
| Toxicity | Low | High | Moderate | Low |
| Reagent Stability | Good | Excellent | Moderate to Low | Excellent |
| Reaction Conditions | Basic | Neutral | Neutral | Basic or Fluoride-activated |
| Byproduct Removal | Generally Easy | Often Difficult | Moderate | Generally Easy |
Expert Insights:
-
For routine biaryl syntheses where functional group compatibility is not a major concern, the Suzuki-Miyaura coupling is often the first choice due to its favorable environmental and safety profile.[1]
-
When dealing with complex substrates bearing sensitive functional groups, the Stille coupling offers unparalleled tolerance, though the toxicity of tin reagents necessitates careful handling and purification.[13]
-
For challenging couplings involving less reactive electrophiles or when high reactivity is paramount, the Negishi coupling is a powerful option, provided that appropriate measures are taken to handle the air- and moisture-sensitive organozinc reagents.[8]
-
The Hiyama coupling presents a "greener" alternative to the Stille reaction, and with modern advancements in activation methods, its utility is continuously expanding.[12]
Experimental Protocols
The following are generalized experimental protocols. Optimization of specific parameters is often necessary for new substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
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A Comparative Guide to Green Chemistry Alternatives for Stille Coupling
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and materials science. For decades, the Stille cross-coupling reaction has been a stalwart in this field, prized for its reliability and broad substrate scope. However, the escalating focus on sustainable chemical practices has cast a critical eye on its use of organotin reagents, notorious for their toxicity and the environmental hazards they pose.[1][2][3][4] This guide offers an in-depth comparison of viable, greener alternatives to the Stille coupling, providing researchers, scientists, and drug development professionals with the objective data and practical insights needed to transition to more sustainable synthetic strategies.
We will explore the mechanistic underpinnings, performance data, and experimental protocols for leading alternatives, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, as well as the burgeoning field of C-H activation. Our analysis will be grounded in the principles of green chemistry, evaluating each method's atom economy, waste generation (E-factor), and use of less hazardous materials.
The Imperative to Move Beyond Stille: The Organotin Problem
The Stille reaction's primary drawback lies in the inherent toxicity of the organotin compounds it employs.[1][2][3][4] These reagents and their byproducts are difficult to remove completely from final products, a significant concern in pharmaceutical synthesis where purity is paramount.[5][6] Moreover, the environmental persistence and biological toxicity of organotins necessitate specialized handling and waste disposal protocols, adding to the overall cost and environmental burden of the process.[1][3] As regulatory scrutiny of hazardous chemicals intensifies, the impetus to adopt greener alternatives has never been more urgent.
Greener Horizons: A Comparative Analysis of Cross-Coupling Alternatives
The ideal alternative to the Stille coupling should not only circumvent the use of toxic organotin reagents but also offer comparable or superior efficiency, functional group tolerance, and operational simplicity. Fortunately, the field of cross-coupling chemistry has matured to offer several powerful and more sustainable options.
The Suzuki-Miyaura Coupling: The Preeminent Green Alternative
The Suzuki-Miyaura coupling has emerged as the leading green alternative to the Stille reaction, primarily due to its use of organoboron reagents (boronic acids and esters), which are generally non-toxic, stable, and commercially available in a vast array.[6][7][8] The byproducts of the Suzuki-Miyaura reaction are also benign and easily removed, simplifying purification.[7]
The catalytic cycle of the Suzuki-Miyaura coupling, like other palladium-catalyzed cross-couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species for transmetalation.
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A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: Validating a Novel Mechanochemical Route Against Classical Methodologies
For professionals in chemical research and drug development, the isoxazole ring is a cornerstone of molecular design. Classified as a "privileged structure," this five-membered heterocycle is integral to a wide array of pharmaceuticals, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1][2] The specific arrangement of the 3,5-disubstituted isoxazole scaffold allows for a variety of non-covalent interactions, such as hydrogen bonding and π–π stacking, making it a highly sought-after pharmacophore.[1]
The enduring importance of this scaffold necessitates the continuous evolution of its synthesis. While classical methods have been the workhorses of medicinal chemistry for decades, they often carry liabilities related to environmental impact, harsh reaction conditions, and issues with selectivity.[3] This guide provides an in-depth comparison between traditional synthetic routes and a novel, solvent-free mechanochemical approach. We will dissect the underlying mechanisms, present comparative experimental data, and offer detailed protocols to validate the performance of this emerging green chemistry technique.
Chapter 1: A Critical Review of Established Methodologies
The synthesis of 3,5-disubstituted isoxazoles has been dominated by two primary strategies: the cyclocondensation of β-dicarbonyls and the 1,3-dipolar cycloaddition of nitrile oxides.
The Claisen Isoxazole Synthesis: The Classic Condensation
One of the oldest and most fundamental methods involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[3] The reaction proceeds through the initial formation of an imine (or oxime) at one of the carbonyl positions, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl. A final dehydration step yields the aromatic isoxazole ring.[4]
While historically significant, the Claisen synthesis suffers from a major drawback: when an unsymmetrical β-diketone is used, the initial reaction with hydroxylamine can occur at either carbonyl group, frequently leading to a mixture of regioisomers with poor selectivity.[3][5] This lack of control often necessitates difficult chromatographic separations, reducing the overall efficiency of the process. Furthermore, the reactions can require harsh conditions to drive the dehydration step.[3]
Caption: The Claisen isoxazole synthesis pathway.
The 1,3-Dipolar Cycloaddition: A Modern Mainstay
The most widely employed modern route is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6][7] This method offers significantly better regiochemical control compared to the Claisen synthesis, particularly with terminal alkynes. The critical nitrile oxide intermediate is typically generated in situ to avoid its dimerization. Common methods for its generation include the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes.[1][8]
Copper(I)-catalyzed versions of this reaction have become particularly popular, falling under the umbrella of "click chemistry."[9][10] These reactions proceed under mild conditions and reliably yield the 3,5-disubstituted regioisomer. However, the reliance on solution-phase chemistry and metal catalysts is not without its challenges. These include the cost and toxicity of metal catalysts, the generation of solvent waste, and the need for post-synthesis purification to remove residual metal, which is a critical concern in drug development.[6]
Caption: Conventional solution-phase 1,3-dipolar cycloaddition workflow.
Chapter 2: A Novel Approach: Solvent-Free Mechanochemical Synthesis
In response to the growing need for sustainable and efficient chemical manufacturing, green chemistry principles have driven the development of alternative synthetic methodologies. Mechanochemistry, which utilizes mechanical force (e.g., ball-milling) to induce chemical reactions in the absence of bulk solvents, has emerged as a powerful tool.[1]
Rationale for a New Approach
The primary motivation for exploring a mechanochemical route is to mitigate the environmental and practical drawbacks of traditional solution-based syntheses. By eliminating solvents, this approach dramatically reduces chemical waste and simplifies product work-up. The energy input is localized at the point of particle contact, often leading to shorter reaction times and different reactivity compared to solution-phase methods.[1] A recently developed method utilizes a recyclable copper-on-alumina catalyst to synthesize 3,5-isoxazoles via a 1,3-dipolar cycloaddition under ball-milling conditions.[1]
The Mechanochemical Protocol: A Self-Validating System
This protocol describes a validated, scalable, and solvent-free synthesis of 3,5-disubstituted isoxazoles.[1]
Experimental Protocol: Mechanochemical Synthesis of 3-phenyl-5-(p-tolyl)isoxazole
-
Reactor Preparation: To a 10 mL stainless steel milling jar, add stainless steel balls (2 x 1/4 in).
-
Reagent Addition: Add (E,Z)-N-hydroxybenzimidoyl chloride (1.0 mmol, 155.6 mg), 1-ethynyl-4-methylbenzene (1.2 mmol, 139.4 mg), potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg), and the Cu/Al₂O₃ nanocomposite catalyst (10 mol%, 25 mg).
-
Milling: Secure the jar in a planetary ball mill and operate at 600 rpm for 30 minutes.
-
Work-up: After milling, dissolve the resulting solid mixture in ethyl acetate (15 mL).
-
Purification: Filter the mixture through a short pad of silica gel to remove the catalyst and inorganic base. Wash the pad with additional ethyl acetate (10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification via flash chromatography (if necessary) affords the pure 3,5-disubstituted isoxazole.
Causality Behind Choices:
-
Planetary Ball Mill: Provides high-energy impacts necessary to break down crystal lattices and promote intimate contact between reactants, driving the reaction without a solvent.
-
K₂CO₃: Acts as a solid-state base to generate the nitrile oxide in situ from the hydroxyimidoyl chloride precursor.
-
Cu/Al₂O₃ Catalyst: The solid-supported catalyst is easily separated by filtration post-reaction, enabling its recovery and reuse, a key principle of green chemistry.[1]
Caption: Experimental workflow for mechanochemical isoxazole synthesis.
Chapter 3: Comparative Performance Analysis
To validate the new route, its performance must be benchmarked against established methods using quantitative data. The following tables summarize a comparison based on reported experimental results.
Head-to-Head Comparison of Synthetic Routes
| Metric | Claisen Synthesis[3] | Solution-Phase [3+2] Cycloaddition[9] | Mechanochemical [3+2] Cycloaddition[1] |
| Typical Yield | Variable, often moderate | Good to Excellent (70-95%) | Good to Excellent (65-95%) |
| Reaction Time | Several hours to >24h | 1-12 hours | 30-60 minutes |
| Temperature | Room Temp. to Reflux | Room Temperature | Room Temperature |
| Solvent | Ethanol, Acetic Acid, etc. | t-BuOH/H₂O, THF, etc. | Solvent-Free |
| Catalyst | Acid or Base | Cu(I) salts | Recyclable Cu/Al₂O₃ |
| Key Limitation | Poor Regioselectivity | Solvent waste, metal contamination | Requires specialized equipment |
Substrate Scope and Yields: Selected Examples
The versatility of a synthetic method is defined by its tolerance for diverse functional groups.
| Entry | R¹ (at C3) | R² (at C5) | Solution-Phase Yield (%)[9] | Mechanochemical Yield (%)[1] |
| 1 | Phenyl | 4-Tolyl | ~91% | 94% |
| 2 | 4-Nitrophenyl | Phenyl | Not specified | 95% |
| 3 | Phenyl | 4-Methoxyphenyl | ~85% | 91% |
| 4 | Phenyl | Trimethylsilyl | ~71% | 75% |
As the data indicates, the mechanochemical route provides yields that are not only comparable but in some cases superior to the conventional solution-phase cycloaddition, all while being accomplished in a fraction of the time and without the use of bulk solvents.[1]
Scalability and Practicality
A significant advantage of the new route is its demonstrated scalability. The mechanochemical synthesis has been successfully performed on a 1.0-gram scale without requiring longer milling times, indicating its potential for practical, larger-scale applications.[1] The work-up procedure is also significantly streamlined; a simple filtration step removes both the catalyst and the base, often yielding a product of high purity without the need for extensive chromatography. This contrasts sharply with solution-phase methods, which may require aqueous work-ups, extractions, and more intensive purification to remove catalysts and byproducts.
Chapter 4: Conclusion and Future Outlook
The validation of this novel mechanochemical route marks a significant advancement in the synthesis of 3,5-disubstituted isoxazoles. It directly addresses the primary limitations of classical methods by eliminating solvent waste, reducing reaction times, and simplifying product isolation with a recyclable catalyst. The experimental data clearly demonstrates that this green chemistry approach achieves yields and substrate compatibility that are on par with, or exceed, those of established solution-phase 1,3-dipolar cycloaddition reactions.[1]
For researchers, scientists, and drug development professionals, the adoption of such solvent-free methodologies represents a tangible step towards more sustainable and efficient chemical synthesis. The principles demonstrated here—harnessing mechanical energy to drive reactions—are part of a broader shift in synthetic chemistry. As the field continues to evolve, the integration of mechanochemistry with other innovative technologies, such as flow chemistry and ultrasound-assisted synthesis, will undoubtedly unlock even more powerful and environmentally responsible ways to construct the complex molecules that drive modern medicine.[2][11]
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Prieto-Hall, O., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
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Krasutsky, A. P., et al. (2011). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Molecules. Available at: [Link]
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Shafi, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
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Wang, Q., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available at: [Link]
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Larkin, J., et al. (1970). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. Available at: [Link]
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Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]
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Behbehani, H., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]
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Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Available at: [Link]
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Dang, T. H. T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Siddiqui, H. L., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for C-C Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions stand as a premier methodology for this purpose, offering unparalleled efficiency and functional group tolerance.[1] The selection of the appropriate palladium catalyst is a critical decision that profoundly influences reaction outcomes, including yield, selectivity, and overall efficiency.[2] This guide provides an in-depth comparative analysis of various palladium catalyst systems for the most pivotal C-C coupling reactions, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Central Role of the Palladium Catalyst
The versatility of palladium catalysis stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle.[3] The ligands coordinated to the palladium center are not mere spectators; they are crucial in tuning the catalyst's steric and electronic properties, thereby dictating its reactivity, stability, and substrate scope.[4]
I. The Suzuki-Miyaura Coupling: A Pillar of Biaryl Synthesis
The Suzuki-Miyaura coupling, a robust method for forming C-C bonds between organoboron compounds and organic halides or triflates, is a workhorse in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[5][6] The choice of catalyst is particularly critical when dealing with challenging substrates.[4]
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The performance of a palladium catalyst in Suzuki-Miyaura coupling is highly dependent on the nature of the substrates and the reaction conditions. Below is a comparison of commonly employed catalyst systems.
| Catalyst System | Palladium Precursor | Ligand | Typical Base | Key Characteristics & Performance Notes |
| Traditional Phosphine Ligands | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄, Cs₂CO₃ | A versatile and historically significant catalyst, effective for a range of aryl bromides and iodides. May require higher temperatures and catalyst loadings for less reactive substrates.[4] |
| Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Highly effective for coupling challenging substrates, including sterically hindered and electron-rich or -poor aryl chlorides.[4] Often provides high yields under relatively mild conditions.[2] |
| N-Heterocyclic Carbene (NHC) Ligands | Pd(OAc)₂ | IPr, SIMes | K₃PO₄, NaOtBu | The strong σ-donating ability of NHC ligands forms a stable bond with palladium, leading to high catalyst turnover numbers (TONs) and frequencies (TOFs).[4] Excellent for sterically demanding couplings. |
| Palladacycles | Buchwald Palladacycle Precatalysts | (e.g., SPhos) | K₃PO₄, Cs₂CO₃ | Air- and moisture-stable precatalysts that are easy to handle. They offer high activity and are suitable for a broad range of substrates.[4] |
Disclaimer: The data presented is compiled from various sources with differing reaction conditions and should be used as a qualitative guide.[2]
Mechanistic Rationale and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling illustrates the pivotal role of the palladium catalyst.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for specific substrates.[5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
II. The Heck Reaction: Olefin Arylation and Vinylation
The Heck reaction is a powerful tool for the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, particularly in controlling the regioselectivity of the addition to the olefin.
Comparative Analysis of Palladium Catalysts for the Heck Reaction
| Catalyst System | Palladium Precursor | Ligand | Typical Base | Key Characteristics & Performance Notes |
| Classical Catalysts | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | Effective for aryl iodides and bromides with activated alkenes. Can suffer from catalyst deactivation at high temperatures.[7] |
| Palladacycles | Herrmann's Catalyst | (Tri-o-tolylphosphine) | NaOAc, K₂CO₃ | Highly active and thermally stable catalysts, allowing for the use of less reactive aryl chlorides.[8] |
| NHC-Palladium Complexes | Pd(OAc)₂ | IPr, IMes | Cs₂CO₃, K₃PO₄ | Offer high stability and activity, particularly for electron-rich and sterically hindered aryl chlorides. |
| Ligandless Catalysts | Pd(OAc)₂ | None | Et₃N, NaOAc | Can be effective in certain cases, particularly with highly reactive substrates. The active catalytic species is often believed to be colloidal palladium.[9] |
Experimental Workflow for the Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
Experimental Protocol: Heck Reaction
This is a generalized procedure for the Heck coupling reaction.[6]
-
Reaction Setup: In a Schlenk flask or sealed tube, combine the unsaturated halide (1.0 equiv.), the alkene (1.1-2.0 equiv.), the base (e.g., triethylamine, 1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if required).
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., acetonitrile, DMF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
III. The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[10] This reaction typically employs a palladium catalyst and often a copper(I) co-catalyst.[11]
Comparative Analysis of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Palladium Precursor | Co-catalyst | Typical Base | Key Characteristics & Performance Notes |
| Classical System | PdCl₂(PPh₃)₂ | CuI | Et₃N, i-Pr₂NH | A widely used and effective system for a broad range of substrates. The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).[12] |
| Copper-Free Systems | Pd(PPh₃)₄ or Pd(OAc)₂ | None | Pyrrolidine, Piperidine | Avoids the issue of Glaser coupling. Often requires a stronger amine base. The choice of ligand is crucial for catalyst activity.[12] |
| Heterogeneous Catalysts | Pd/C | CuI or None | Et₃N | Allows for easier catalyst separation and recycling, aligning with green chemistry principles. May exhibit lower activity compared to homogeneous catalysts.[10][13] |
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling.[6]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add the solvent (e.g., THF, DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.
IV. The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
While primarily a C-N bond-forming reaction, the principles of catalyst and ligand design in Buchwald-Hartwig amination are highly relevant to C-C coupling. The development of bulky, electron-rich phosphine ligands for this reaction has had a profound impact on the broader field of palladium-catalyzed cross-coupling.[14]
Catalyst Systems in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is critically dependent on the choice of a palladium precursor and a sterically demanding, electron-rich phosphine ligand.[14]
| Catalyst System | Palladium Precursor | Ligand | Typical Base | Key Characteristics & Performance Notes |
| First Generation | Pd(OAc)₂ or Pd₂(dba)₃ | P(o-tolyl)₃ | NaOtBu | Effective for simple aryl bromides but may show limited reactivity for more challenging substrates.[14] |
| Bulky Monodentate Ligands | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | These ligands have dramatically expanded the scope of the reaction to include aryl chlorides and a wide range of amines, often achieving high yields.[14][15] |
The insights gained from the development of these highly active catalysts for C-N coupling have been instrumental in advancing the capabilities of C-C coupling reactions, particularly for unreactive substrates.
Conclusion and Future Perspectives
The field of palladium-catalyzed C-C coupling continues to evolve, with ongoing efforts to develop more active, stable, and sustainable catalyst systems. The use of heterogeneous catalysts, ligand-free systems, and catalysts based on more earth-abundant metals are all active areas of research.[16] For the practicing scientist, a deep understanding of the interplay between the palladium catalyst, the ligands, the substrates, and the reaction conditions is paramount for the successful design and execution of C-C coupling reactions. This guide serves as a foundational resource to aid in the rational selection of palladium catalysts, ultimately enabling the efficient synthesis of complex molecules that drive innovation in research and drug development.
References
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. (n.d.).
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem. (n.d.).
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). Molecules.
- comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine - Benchchem. (n.d.).
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Omega.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization - Benchchem. (n.d.).
- A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol - Benchchem. (n.d.).
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). Molecules.
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2016). ACS Catalysis.
- Heck Reaction—State of the Art. (2006). Molecules.
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. (2008). Chemical Reviews.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
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- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, a valuable reagent in palladium-catalyzed cross-coupling reactions like the Stille coupling, presents significant disposal challenges due to the inherent toxicity of its organotin moiety. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The procedures outlined here are grounded in established principles for managing highly toxic organometallic waste, focusing on chemical inactivation and strict waste stream segregation. The causality behind each step is explained to empower researchers with a deeper understanding of the "why" behind the protocol, fostering a culture of safety that extends beyond simple adherence to rules.
Hazard Profile and Core Safety Principles
This compound is a hazardous substance that demands the utmost respect and caution. The tributyltin group is responsible for its high toxicity profile, which includes acute oral toxicity, potential reproductive harm, and the risk of damage to organs through prolonged or repeated exposure. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[1][2]
All handling and disposal operations must be conducted under stringent safety protocols.
-
Engineering Controls : All work, including transfers, reaction quenching, and waste treatment, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE) : A non-negotiable suite of PPE is required. This includes:
-
Gloves : Chemically resistant gloves, such as neoprene or nitrile, must be worn. Always inspect gloves for integrity before use.[4]
-
Eye Protection : Chemical safety goggles in combination with a face shield are mandatory.[4]
-
Lab Coat : A clean, buttoned lab coat must be worn to protect against skin contact.[4]
-
Respiratory Protection : For cleaning up spills or in situations where aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
-
Quantitative Hazard Data Summary
The following table summarizes the formal hazard classifications for this compound.
| Hazard Classification | GHS Hazard Code | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301 | Danger |
| Acute Toxicity, Dermal (Category 4) | H312 | Danger |
| Skin Irritation (Category 2) | H315 | Danger |
| Eye Irritation (Category 2) | H319 | Danger |
| Reproductive Toxicity (Category 1B) | H360FD | Danger |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372 | Danger |
| Hazardous to the Aquatic Environment, Acute & Chronic (Category 1) | H410 | Danger |
The Disposal Workflow: A Step-by-Step Approach
The proper management of this reagent is a multi-stage process that begins at the point of use and ends with final collection by certified professionals. This workflow ensures that the compound is contained, deactivated where possible, and disposed of in compliance with institutional and federal regulations.[5]
Workflow Visualization
Caption: Disposal workflow for organotin compounds.
Protocol A: Oxidative Treatment of Liquid Waste
This protocol aims to chemically degrade the organotin compound in liquid waste streams, reducing its toxicity before final disposal. The underlying principle is that strong oxidants cleave the tin-carbon bonds, converting the toxic organotin into less hazardous inorganic tin oxides.[6][7]
Materials:
-
Designated hazardous waste container for organotin waste.
-
Suitable organic solvent for dilution (e.g., isopropanol).
-
Commercial bleach (sodium hypochlorite solution, ~5-8%).
-
Stir plate and stir bar.
-
pH paper or meter.
Procedure:
-
Segregation and Dilution : In a chemical fume hood, collect all liquid waste containing this compound into a dedicated, appropriately labeled container.[3] Dilute the concentrated waste with a miscible solvent like isopropanol to manage the reaction rate and temperature.
-
Oxidation : While stirring the diluted waste, slowly add commercial bleach. A common starting point is to add bleach in a 1:1 volume ratio to the estimated volume of organotin waste. This reaction can be exothermic; add the oxidant slowly to maintain control.[3]
-
Reaction Time : Loosely cap the container (to allow for off-gassing) and allow the mixture to stir in the fume hood for a minimum of 12 hours (overnight is preferable) to ensure complete oxidation.[3][6]
-
Neutralization : After the reaction period, check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 using appropriate neutralizing agents (e.g., sodium bicarbonate for acid, dilute HCl for base).[3]
-
Final Collection : Securely cap and label the container as "Hazardous Waste: Treated Organotin Compounds" and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Protocol B: Decontamination of Glassware and Equipment
All glassware, stir bars, needles, and other equipment that have come into contact with the organotin reagent must be thoroughly decontaminated before being returned to general use.
Materials:
-
Designated soaking tubs.
-
Commercial bleach or 20% nitric acid.[6]
-
Acetone or other suitable organic solvent.
-
Deionized water.
Procedure:
-
Initial Rinse : In a fume hood, rinse the glassware with a minimal amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of the residue.[6] Collect this solvent rinse and process it according to Protocol A.
-
Oxidative Soak : Immerse the rinsed glassware completely in a designated tub containing either commercial bleach or a 20% nitric acid solution.[6][7] Allow the items to soak for at least 12 hours. This step is critical for destroying residual organotin traces on the surface.
-
Final Cleaning : After soaking, carefully remove the glassware from the decontamination bath. Rinse thoroughly with deionized water. The glassware can now be washed using standard laboratory procedures (e.g., with soap and water).
-
Bath Disposal : The bleach or nitric acid bath used for decontamination will become contaminated over time and must be disposed of as hazardous waste according to your institution's guidelines.[6]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure : Immediately alert others in the area and evacuate all non-essential personnel. Restrict access to the spill zone.[3][4]
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
-
Personal Protection : Don full PPE, including a respirator, before re-entering the area to address the spill.[4]
-
Contain and Absorb : Use an inert absorbent material, such as vermiculite or a spill pillow, to contain the liquid spill. For solid spills, carefully sweep to avoid generating dust.[4]
-
Collect Waste : Carefully place all contaminated absorbent materials and any broken glassware into a dedicated, sealed container labeled "Hazardous Waste: Organotin Spill Debris."[4]
-
Decontaminate : Clean the spill area using a cloth soaked in bleach solution. Allow the bleach to sit on the surface for at least 15-20 minutes before wiping clean with a water-dampened cloth. All cleaning materials must be disposed of as hazardous solid waste.[4]
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
-
ACS Publications. (n.d.). Direct Hydrolysis of Hydrated Organotin Cations. Retrieved from [Link]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
Luijten, J. G. A., & van der Kerk, G. J. M. (1955). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Journal of Applied Chemistry. Retrieved from [Link]
-
D'haveloose, J., et al. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to organotin chemistry. Retrieved from [Link]
-
CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyltributyltin, 97%. Retrieved from [Link]
-
NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
-
ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]
-
World Health Organization. (1980). Tin and organotin compounds (EHC 15, 1980). Retrieved from [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
-
International Finance Corporation. (n.d.). EHS Guidelines: Chemicals. Retrieved from [Link]
-
Enviliance ASIA. (2022). Taiwan to impose stricter regulations on organotin compounds. Retrieved from [Link]
-
YouTube. (2020). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. Retrieved from [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis and manipulation of novel chemical entities are foundational to advancing drug discovery. Among these, organotin reagents like Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate serve as powerful intermediates. However, their utility is matched by significant toxicological risks inherent to the tributyltin (TBT) moiety.[1][2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus is to empower you with the knowledge to mitigate risks through a deep understanding of the "why" behind each safety protocol.
Understanding the Hazard: The Toxicological Profile of Tributyltin Compounds
This compound, as an organotin compound, presents a significant health hazard. The toxicity of organotin compounds is primarily dictated by the organic groups attached to the tin atom, with tri-alkylated forms like tributyltin being among the most toxic.[1][3]
Key Hazards:
-
Acute Toxicity: This compound is classified as acutely toxic if swallowed and harmful in contact with skin. Tributyltin compounds, in general, are moderately toxic through both ingestion and dermal absorption.[4][5][6]
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, potentially leading to chemical burns with sufficient concentration and exposure time.[4][5][6]
-
Systemic Effects: Chronic exposure to tributyltin compounds can lead to severe, long-term health consequences. It is known to cause damage to organs through prolonged or repeated exposure. The immune system, particularly the thymus, is a primary target for TBT toxicity.[7]
-
Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.
-
Aquatic Toxicity: This compound is very toxic to aquatic life with long-lasting effects.
Due to these significant hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is non-negotiable.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is considered, the work environment must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood.[8][9] This is the primary engineering control to prevent the inhalation of any vapors or aerosols.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.[8]
-
Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling.
-
No Lone Work: Never work with highly toxic compounds like this one while alone in the laboratory.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield.[10][11] | Protects against splashes and aerosols, which can cause severe eye irritation or injury. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[11] | Prevents skin contact, a primary route of exposure for tributyltin compounds.[4][5] |
| Body | A laboratory coat, long pants, and closed-toe shoes.[11] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood is unavoidable.[11] | Minimizes the risk of inhaling the toxic compound. |
Glove Selection and Use:
It is crucial to use the correct type of gloves and to use them properly. Always inspect gloves for any signs of damage before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare hands and dispose of them as hazardous waste.[10]
Step-by-Step Handling and Operational Plan
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during the handling of this compound.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble all Materials: Ensure all necessary reagents, equipment, and waste containers are inside the chemical fume hood before opening the primary container of the organotin compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling the Compound
-
Use Syringe and Needle for Transfers: For transferring the liquid reagent, use a syringe and needle to avoid splashes and minimize exposure to the atmosphere.[8][9]
-
Avoid Creating Aerosols: Handle the compound gently to prevent the formation of aerosols.
-
Keep Containers Closed: Keep the primary container and any reaction vessels tightly closed when not in use.
Post-Handling
-
Decontaminate Glassware: All glassware that has come into contact with the organotin compound should be decontaminated. This can be done by rinsing with an appropriate organic solvent (e.g., acetone, dichloromethane) followed by soaking in an oxidizing solution like bleach or 20% nitric acid overnight.[11]
-
Clean the Work Area: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.
-
Properly Remove and Dispose of PPE: Remove your lab coat and gloves carefully, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.[9]
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves.[12]
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[9] Seek medical attention.[9]
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[9]
-
Ingestion: Seek immediate medical attention.[9] Do not induce vomiting.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing this compound is classified as hazardous waste and must be handled accordingly.
-
Waste Segregation: All materials contaminated with the organotin compound, including excess reagent, contaminated solvents, gloves, absorbent pads, and glassware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9][11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Organotin Compounds" to ensure proper handling and disposal by environmental health and safety personnel.[11]
-
Disposal Facility: Organotin waste should be disposed of through a licensed hazardous waste disposal facility.[13] Landfilling in a municipal site is not an acceptable disposal method.[13][14]
The following diagram illustrates the decision-making process for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and ensuring the continued success of your research endeavors.
References
- An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.).
- Tributyltin - Wikipedia. (n.d.).
- TRIBUTYLTIN (TBT) | Oregon Department of Human Services. (n.d.).
- Tributyltin - Collaborative for Health & Environment. (n.d.).
- TRIBUTYLTIN (TBT) - EXTOXNET PIP. (1996).
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).
- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).
- Standard Operating Procedures - Del Valle Lab. (n.d.).
- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (n.d.).
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
- safety and handling precautions for organotin compounds - Benchchem. (n.d.).
- Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate 126085-91-4 - Sigma-Aldrich. (n.d.).
- Bis(tributyltin) Oxide MSDS.pdf. (n.d.).
- Code of practice: management of tetrabutyltin - Canada.ca. (n.d.).
- Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989).
- Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
